molecular formula C6H4BrN3O3 B1376378 5-Bromo-3-nitropyridine-2-carboxamide CAS No. 412035-35-9

5-Bromo-3-nitropyridine-2-carboxamide

Cat. No.: B1376378
CAS No.: 412035-35-9
M. Wt: 246.02 g/mol
InChI Key: OTFOXVHWINGUKW-UHFFFAOYSA-N
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Description

5-Bromo-3-nitropyridine-2-carboxamide (CAS 412035-35-9) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound, with the molecular formula C 6 H 4 BrN 3 O 3 and a molecular weight of 246.02 g/mol, is a valuable synthetic intermediate . As a nitropyridine derivative, this compound serves as a versatile precursor in the synthesis of complex heterocyclic systems with potential biological activity. Nitropyridines are recognized in drug discovery for their role in creating molecules with diverse activities, including antitumor, antiviral, and anti-neurodegenerative properties . The presence of both bromo and nitro substituents on the pyridine ring makes this compound an ideal substrate for sequential metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to efficiently synthesize a wide array of functionalized pyridine scaffolds for biological screening . Key Specifications: • CAS Number: 412035-35-9 • Molecular Formula: C 6 H 4 BrN 3 O 3 • Molecular Weight: 246.02 g/mol • Purity: ≥98% • Storage: Sealed in dry, room temperature Important Notice: This product is intended for research purposes only and is not intended for human therapeutic use or veterinary applications.

Properties

IUPAC Name

5-bromo-3-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFOXVHWINGUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736666
Record name 5-Bromo-3-nitropyridine-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412035-35-9
Record name 5-Bromo-3-nitropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-nitropyridine-2-carboxamide A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative characterized by the presence of bromo, nitro, and carboxamide functional groups. This unique arrangement of reactive sites makes it a compound of significant interest for synthetic chemists, particularly within the fields of medicinal chemistry and materials science. Its structural complexity allows for a variety of chemical transformations, positioning it as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a detailed overview of its chemical properties, a proposed synthetic pathway, potential applications derived from its chemical reactivity, and essential safety and handling protocols.

This compound is identified by the CAS Number 412035-35-9 [1]. The molecule incorporates a pyridine ring, a cornerstone of many biologically active compounds, functionalized with groups that offer distinct chemical reactivity. The bromine atom serves as a handle for cross-coupling reactions, the nitro group can be readily reduced to an amine, and the carboxamide group provides hydrogen bonding capabilities and a site for further modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 412035-35-9[1]
Molecular Formula C₆H₄BrN₃O₃[1]
Molecular Weight 246.02 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 5-Bromo-3-nitropicolinamide, 5-Bromo-3-nitro-pyridine-2-carboxylic acid amide[1]
Appearance Solid[1]
InChI Key OTFOXVHWINGUKW-UHFFFAOYSA-N[1]

Synthesis and Reaction Mechanism

Proposed Synthetic Workflow

The proposed two-step synthesis involves the nitration of a commercially available starting material followed by the conversion of the resulting carboxylic acid to the primary amide.

Synthetic Workflow A 5-Bromopyridine-2-carboxylic Acid C 5-Bromo-3-nitropyridine-2-carboxylic Acid (CAS: 954240-89-2) A->C Step 1: Nitration B Nitrating Mixture (H₂SO₄/HNO₃) B->C E This compound (CAS: 412035-35-9) C->E Step 2: Amidation D 1. SOCl₂ or Oxalyl Chloride 2. NH₄OH D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carboxylic Acid

This step is based on standard electrophilic aromatic substitution protocols for pyridine rings, where a strong acid mixture is used to generate the nitronium ion (NO₂⁺) electrophile.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5°C), slowly add 5-bromopyridine-2-carboxylic acid to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction Execution: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60°C for an additional hour to ensure the reaction goes to completion.[4][5]

  • Work-up and Isolation: Cool the reaction mixture and carefully pour it over crushed ice. The acidic solution is then neutralized with a base (e.g., concentrated sodium hydroxide solution) until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol or ethyl acetate to yield pure 5-Bromo-3-nitropyridine-2-carboxylic acid.[6]

Step 2: Synthesis of this compound

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an ammonia source.

  • Activation of Carboxylic Acid: Suspend the 5-Bromo-3-nitropyridine-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Amidation: Cool the reaction mixture to 0°C. Slowly add the acyl chloride solution to a stirred, cooled solution of concentrated ammonium hydroxide.

  • Isolation and Purification: Stir the mixture for 1-2 hours, allowing it to warm to room temperature. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

The utility of this compound lies in its potential as a versatile intermediate for constructing complex molecules. Its three distinct functional groups offer orthogonal reactivity, allowing for sequential and selective modifications.

Reactivity Sites mol This compound Bromo (Br) Nitro (NO₂) Carboxamide (CONH₂) subst Potential Transformations subst->mol:f1 Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) subst->mol:f2 Reduction to Amine (-NH₂) (e.g., with Fe/HCl, SnCl₂) subst->mol:f3 Hydrogen Bonding Site Dehydration to Nitrile

Caption: Key reactive sites and potential transformations.

  • Scaffold for Medicinal Chemistry: The pyridine core is a common motif in pharmaceuticals. The bromo group at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[7] This is a cornerstone strategy in drug discovery for exploring structure-activity relationships (SAR).

  • Precursor to Diaminopyridines: The nitro group can be selectively reduced to an amino group using standard conditions (e.g., iron in acidic medium, tin(II) chloride).[5] The resulting 5-bromo-3-aminopyridine-2-carboxamide would be a highly functionalized intermediate, and further reduction of the bromo group could lead to 3-aminopicolinamide derivatives, which are valuable in synthesizing novel heterocyclic systems.[8][9]

  • Building Block for Agrochemicals: Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on highly functionalized heterocyclic intermediates. The reactivity of this compound makes it a candidate for creating new agrochemical scaffolds.[9]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to safety is required, drawing guidance from the SDS of structurally related and potentially hazardous compounds, such as other brominated nitropyridines.[10][11][12]

Table 2: Hazard and Precautionary Information (Inferred)

Hazard CategoryStatementPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[10][12]P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[11][12]
Skin Irritation Causes skin irritation.[10]P264: Wash skin thoroughly after handling.[12]
Eye Irritation Causes serious eye irritation.[10][12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11][13]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12]

  • Handling: Avoid generating dust.[10][13] Use appropriate tools for weighing and transferring the solid. Keep containers tightly closed when not in use.[10]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[10][11]

    • Inhalation: Move the individual to fresh air.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[10][11]

    • In all cases of significant exposure, seek immediate medical attention.[11]

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][13]

Conclusion

This compound represents a promising, highly functionalized building block for advanced chemical synthesis. While detailed studies on its direct applications are emerging, its molecular architecture provides a versatile platform for creating novel compounds in drug discovery and materials science. The strategic placement of its bromo, nitro, and carboxamide groups allows for a wide range of chemical modifications, making it a valuable tool for researchers aiming to construct complex molecular targets. Adherence to strict safety protocols, inferred from related compounds, is essential when handling this reactive intermediate.

References

  • 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID CAS#: 954240-89-2. ChemWhat. [Link]

  • 5-Bromo-3-nitropyridine-2-carboxylic acid. PubChem. [Link]

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Geshem. [Link]

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Geshem. [Link]

  • 2-Amino-5-bromo-3-nitropyridine. PubChem. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Geshem. [Link]

  • Unlocking Innovation: The Applications of 2-Bromo-5-nitropyridine in Drug Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-nitropyridine-2-carboxamide is a halogenated and nitrated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro and bromo groups with the carboxamide functionality on the pyridine scaffold, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the molecular structure of this compound, including a detailed exploration of its synthesis, predicted structural characteristics, and a thorough spectroscopic characterization. By leveraging comparative data from closely related analogues, this document offers valuable insights for researchers working with this and similar molecular frameworks.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their presence in numerous natural products and their ability to engage in a wide range of biological interactions. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and hydrogen bonding capacity, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

This compound, with its distinct substitution pattern, presents a compelling case for investigation. The bromine atom at the 5-position can serve as a handle for further functionalization through cross-coupling reactions, while the nitro group at the 3-position significantly influences the electronic nature of the ring, making it more susceptible to nucleophilic attack. The carboxamide group at the 2-position provides a key site for hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. This guide aims to provide a detailed understanding of the molecular architecture of this compound, which is essential for its rational application in drug design and development.

Synthesis and Reactivity

While a direct, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations of related compounds. A logical approach involves the synthesis of the corresponding 2-carbonitrile precursor followed by its controlled hydrolysis to the desired 2-carboxamide.

A potential synthetic pathway is outlined below:

Synthesis_Pathway 2,5-Dibromo-3-nitropyridine 2,5-Dibromo-3-nitropyridine 5-Bromo-3-nitropyridine-2-carbonitrile 5-Bromo-3-nitropyridine-2-carbonitrile 2,5-Dibromo-3-nitropyridine->5-Bromo-3-nitropyridine-2-carbonitrile CuCN, Propionitrile, 90°C CuCN CuCN Propionitrile_Heat Propionitrile, 90°C This compound This compound 5-Bromo-3-nitropyridine-2-carbonitrile->this compound Controlled Hydrolysis Controlled_Hydrolysis Controlled Hydrolysis (e.g., H2SO4 or H2O2/base)

Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile

This protocol is adapted from a known procedure for the synthesis of the carbonitrile precursor[1][2].

  • To a stirred solution of 2,5-dibromo-3-nitropyridine (88.68 mmol) in propionitrile (100 mL), add copper(I) cyanide (CuCN) (97.55 mmol).

  • Heat the reaction mixture to 90°C and maintain for 17 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash twice with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield 5-bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

Experimental Protocol: Hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile to this compound

The controlled hydrolysis of nitriles to amides can be achieved under acidic or basic conditions. The choice of conditions is crucial to prevent over-hydrolysis to the carboxylic acid.

Acid-Catalyzed Hydrolysis:

  • Carefully dissolve 5-bromo-3-nitropyridine-2-carbonitrile in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

  • Stir the mixture at this temperature for a specified period, monitoring the reaction by TLC.

  • Slowly pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Base-Catalyzed Hydrolysis (using hydrogen peroxide):

  • Dissolve 5-bromo-3-nitropyridine-2-carbonitrile in a suitable solvent such as ethanol or acetone.

  • Add a basic solution (e.g., aqueous sodium hydroxide or potassium carbonate) followed by the dropwise addition of hydrogen peroxide (30% solution).

  • Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Recrystallization from a suitable solvent system can be performed for further purification.

Molecular Structure Analysis

Predicted Molecular Geometry

The pyridine ring is expected to be essentially planar. The substituents at positions 2, 3, and 5 will influence the bond lengths and angles within the ring due to their electronic and steric effects. The strong electron-withdrawing nature of the nitro group at the 3-position is expected to shorten the adjacent C-C and C-N bonds within the pyridine ring. The carboxamide group at the 2-position may exhibit some degree of twisting out of the plane of the pyridine ring to minimize steric hindrance with the adjacent nitro group.

Table 1: Predicted Bond Lengths and Angles (Based on Analogous Structures)

Bond/Angle Predicted Value Rationale
C2-C(O)NH2 ~1.50 Å Standard single bond length between sp2 carbons.
C=O ~1.24 Å Typical double bond length for a carbonyl group in an amide.
C-N (amide) ~1.33 Å Partial double bond character due to resonance.
C3-NO2 ~1.45 Å Single bond between an aromatic carbon and a nitro group.
C5-Br ~1.90 Å Standard single bond length for an aromatic C-Br bond.
∠C2-C3-N(O2) ~120° Expected bond angle for sp2 hybridized carbons.

| ∠C4-C5-Br | ~120° | Expected bond angle for sp2 hybridized carbons. |

Intermolecular Interactions and Crystal Packing

In the solid state, the molecular packing of this compound is anticipated to be dominated by hydrogen bonding and halogen bonding interactions. The amide group, with its N-H protons and carbonyl oxygen, is a prime candidate for forming strong intermolecular hydrogen bonds, likely leading to the formation of dimeric or polymeric structures. The bromine atom can participate in halogen bonding with the nitro group's oxygen atoms or the pyridine nitrogen of adjacent molecules. Pi-pi stacking interactions between the electron-deficient pyridine rings are also possible.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A This compound B This compound A->B Hydrogen Bonding (N-H...O=C) A->B Halogen Bonding (Br...O-N) A->B π-π Stacking

Figure 2: Potential intermolecular interactions in the solid state.

Spectroscopic Characterization

The structural features of this compound can be elucidated through a combination of spectroscopic techniques. The following sections provide predicted spectroscopic data based on the analysis of similar compounds.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro, bromo, and carboxamide groups will cause these protons to be deshielded, appearing at a relatively high chemical shift (downfield).

Table 2: Predicted 1H NMR Chemical Shifts

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
H-4 8.8 - 9.0 d ~2-3 Hz Deshielded by the adjacent nitro group and meta to the bromine.
H-6 8.6 - 8.8 d ~2-3 Hz Deshielded by the pyridine nitrogen and meta to the nitro group.

| NH2 | 7.5 - 8.5 | br s | - | Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent dependent. |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the pyridine carbons will be significantly influenced by the attached substituents.

Table 3: Predicted 13C NMR Chemical Shifts

Carbon Predicted δ (ppm) Rationale
C=O 165 - 170 Typical range for an amide carbonyl carbon.
C-2 148 - 152 Attached to the electron-withdrawing carboxamide and adjacent to the nitro group.
C-3 145 - 150 Attached to the strongly electron-withdrawing nitro group.
C-4 135 - 140 Influenced by the adjacent nitro and bromo groups.
C-5 115 - 120 Attached to the bromine atom.

| C-6 | 150 - 155 | Adjacent to the pyridine nitrogen. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm-1) Vibration Functional Group
3400 - 3100 N-H stretch Amide (NH2)
1680 - 1650 C=O stretch (Amide I) Amide
1620 - 1580 N-H bend (Amide II) Amide
1550 - 1500 Asymmetric NO2 stretch Nitro group
1360 - 1300 Symmetric NO2 stretch Nitro group
1600 - 1450 C=C and C=N stretches Pyridine ring

| ~1100 | C-Br stretch | Bromo group |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of approximately equal intensity, corresponding to the 79Br and 81Br isotopes.

Table 5: Predicted Key Mass Spectral Fragments

m/z Fragment Rationale
246/248 [M]+• Molecular ion peak (containing 79Br/81Br).
200/202 [M - NO2]+• Loss of the nitro group.
167 [M - Br]+ Loss of the bromine atom.

| 121 | [M - Br - NO2]+ | Subsequent loss of the nitro group. |

Applications in Drug Discovery

The structural motifs present in this compound are found in a variety of biologically active compounds. The pyridine core is a well-established pharmacophore, and the specific arrangement of substituents in this molecule offers several advantages for drug design:

  • Scaffold for Library Synthesis: The bromine atom at the 5-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of compound libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The nitro and bromo groups are strongly electron-withdrawing, which can be used to modulate the pKa of the pyridine nitrogen and the overall electronic properties of the molecule. This can influence its binding affinity to target proteins and its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Hydrogen Bonding Interactions: The carboxamide group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in the field of medicinal chemistry. While direct experimental data on its molecular structure is limited, a comprehensive understanding of its key features can be derived from the analysis of related compounds and fundamental chemical principles. This technical guide has provided a detailed overview of its plausible synthesis, predicted molecular geometry, and a thorough spectroscopic characterization. The insights presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel pyridine-based compounds for drug discovery and other applications.

References

  • PubChem. 5-Bromo-3-nitropyridine-2-carboxylic acid. [Link]

  • PubChem. 5-Bromo-3-nitropyridine-2-carbonitrile. [Link]

  • NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

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An In-depth Technical Guide to 5-Bromo-3-nitropyridine-2-carboxamide for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-3-nitropyridine-2-carboxamide, a key heterocyclic intermediate for professionals in chemical synthesis and pharmaceutical development. We will delve into its core physicochemical properties, reactivity profile, and practical applications, grounding our discussion in established chemical principles to provide actionable insights for laboratory and industrial settings.

Core Physicochemical & Structural Characteristics

This compound (CAS No. 412035-35-9) is a substituted pyridine derivative featuring a unique arrangement of functional groups that dictate its chemical behavior.[1][2] The presence of a bromine atom, a strongly electron-withdrawing nitro group, and a carboxamide moiety on the pyridine scaffold makes it a versatile building block in organic synthesis.

The molecule's structure is characterized by a pyridine ring substituted at the C2, C3, and C5 positions. The nitro group at C3 significantly lowers the electron density of the aromatic system, activating it for certain nucleophilic reactions. The carboxamide at C2 and the bromine at C5 provide key reactive sites for molecular elaboration.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 412035-35-9 [1][2]
Molecular Formula C₆H₄BrN₃O₃ [1]
Molecular Weight 246.02 g/mol [1]
Appearance Solid [2]
Purity Typically ≥98% [2]

| Storage Temperature | Recommended at -20°C |[1] |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in public literature. However, data from close structural analogs, such as 5-Bromo-3-nitropyridine-2-carbonitrile, show a melting point in the range of 101-106 °C.[3][4] Researchers should perform their own characterization to determine these values empirically.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its three key functional groups. Understanding these relationships is crucial for designing effective synthetic strategies.

  • The Pyridine Ring System: The pyridine nitrogen and the C3-nitro group act as strong electron-withdrawing functions. This electronic deficit makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. The bromine atom at C5 is therefore a prime site for displacement by various nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of diverse substituents.

  • The Carboxamide Group: The primary amide at the C2 position is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding 5-Bromo-3-nitropyridine-2-carboxylic acid.[5] Dehydration can convert it to the nitrile (5-Bromo-3-nitropyridine-2-carbonitrile), and it can participate in various named reactions specific to amides.

  • The Nitro Group: The nitro group at C3 is a key director and activator for SNAr reactions. Furthermore, it can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is synthetically valuable, as the resulting 2-amino-5-bromopyridine derivative opens up pathways to fused heterocyclic systems and other complex scaffolds.[6][7]

The following diagram illustrates the primary reaction pathways available from this versatile intermediate.

G cluster_0 Carboxamide Reactions cluster_1 Nitro Group Reduction cluster_2 S(N)Ar at C5 main This compound hydrolysis 5-Bromo-3-nitropyridine- 2-carboxylic acid main->hydrolysis H₃O⁺ / Δ dehydration 5-Bromo-3-nitropyridine- 2-carbonitrile main->dehydration Dehydrating Agent (e.g., P₂O₅) reduction 5-Bromo-3-aminopyridine- 2-carboxamide main->reduction Reduction (e.g., SnCl₂, Fe/HCl) snar 5-Substituted-3-nitropyridine- 2-carboxamide (e.g., R-NH₂, R-SH) main->snar Nucleophile (Nu⁻) (e.g., R-NH₂)

Caption: Key synthetic transformations of this compound.

Proposed Synthesis Protocol: From Carboxylic Acid

While multiple synthetic routes may exist, a reliable and scalable method for preparing this compound involves the amidation of its corresponding carboxylic acid precursor. This protocol is designed to be self-validating, with clear steps and rationale.

Objective: To synthesize this compound from 5-Bromo-3-nitropyridine-2-carboxylic acid.

Pillar of Trustworthiness: This two-step, one-pot procedure minimizes intermediate handling and purification, relying on the robust and well-documented conversion of a carboxylic acid to a primary amide via an acyl chloride intermediate.

Methodology:

  • Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Bromo-3-nitropyridine-2-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Causality Explanation: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive acyl chloride intermediate that will be formed.

  • Acyl Chloride Formation:

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred suspension. A small amount of anhydrous N,N-dimethylformamide (DMF, ~1 drop) can be added as a catalyst.

    • Expertise & Experience: The reaction of a carboxylic acid with thionyl chloride is a standard method for producing acyl chlorides. The use of catalytic DMF accelerates the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-3 hours. The reaction can be monitored by TLC or by the cessation of HCl and SO₂ gas evolution (use a bubbler with a basic solution to trap off-gases).

  • Amidation:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully bubble anhydrous ammonia (NH₃) gas through the solution OR add a pre-cooled solution of concentrated ammonium hydroxide (NH₄OH, ~5.0 eq) dropwise.

    • Causality Explanation: This is a highly exothermic acid-base reaction. Slow, cooled addition is essential for safety and to prevent side reactions. An excess of the ammonia source is used to ensure complete conversion of the acyl chloride and to neutralize the HCl generated in the previous step.

    • A precipitate of the desired carboxamide product and ammonium chloride will form.

  • Work-up and Purification:

    • After the addition, stir the reaction mixture at room temperature for an additional hour.

    • Quench the reaction by slowly adding water.

    • Filter the resulting solid precipitate and wash thoroughly with cold water to remove the soluble ammonium chloride byproduct.

    • Wash the solid with a small amount of cold diethyl ether or DCM to remove any non-polar impurities.

    • Dry the solid product under vacuum.

    • Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be determined and compared against a purified analytical sample.

Applications in Drug Discovery & Fine Chemicals

The true value of this compound lies in its role as a versatile intermediate. Its structural analogs are known to be crucial for creating advanced chemical entities.[6]

  • Scaffold for Pharmaceutical Agents: The reduction of the nitro group to an amine provides a key intermediate, 3-amino-5-bromopyridine-2-carboxamide. This 2,3-diaminopyridine pattern is a precursor to various fused heterocyclic systems like imidazopyridines and quinoxalines, which are privileged scaffolds in medicinal chemistry. The bromine atom can be further functionalized, for example, via Suzuki or Buchwald-Hartwig cross-coupling reactions, to build molecular complexity and explore structure-activity relationships (SAR).

  • Fragment-Based Drug Design (FBDD): As a molecule with a molecular weight under 250 g/mol , it fits within the "Rule of Three" criteria for fragments.[8] It can be used in screening campaigns or as a starting point for growing a fragment into a more potent lead compound.

  • Intermediate for Agrochemicals and Dyes: Similar to its analogs, the reactive handles on this molecule make it a suitable building block for the synthesis of novel pesticides, herbicides, and specialty dyes.[6][7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is limited, a conservative approach based on its structural analogs is required.

  • Hazard Profile (Inferred):

    • The related compound, 5-Bromo-3-nitropyridine-2-carbonitrile, is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes serious eye and skin irritation.[9]

    • The carboxylic acid analog is also listed as harmful if swallowed and an irritant.[5]

    • It is prudent to handle this compound with the same level of caution.

  • Recommended Handling Procedures:

    • Always handle this compound inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

    • Avoid inhalation of dust or powder.

    • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • For long-term stability, storage at -20°C is recommended.[1]

    • Some suppliers note that related compounds should be stored under an inert gas and are air-sensitive.

References

  • 2-Cyano -5-Bromo -3-NitroPyridine (573675-25-9) - IndiaMART. Vertex AI Search.
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
  • 5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698 - PubChem. PubChem. [Link]

  • 5-Bromo-3-nitropyridine-2-carboxylic acid | C6H3BrN2O4 | CID 45790029 - PubChem. PubChem. [Link]

  • Why some targets benefit from beyond rule of five drugs - PMC - NIH. National Institutes of Health. [Link]

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5-Bromo-3-nitropyridine-2-carboxamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-nitropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for its unique substitution pattern which allows for diverse functionalization. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule. The narrative is structured to deliver not just procedural steps, but a deep understanding of the underlying chemical principles, causality behind experimental choices, and field-proven insights into reaction optimization. Every stage of the synthesis is detailed with step-by-step protocols, quantitative data, and visual diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction: Strategic Importance of the Target Molecule

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The specific arrangement of a bromo, a nitro, and a carboxamide group on the pyridine ring in this compound offers three distinct points for chemical modification. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the nitro group can be reduced to an amine for further derivatization, and the carboxamide provides a site for hydrogen bonding or further chemical linkage. This trifecta of functionality makes it a highly valuable intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.

The Synthetic Blueprint: A Multi-Step Approach

The most logical and validated approach to synthesizing this compound begins with a commercially available precursor and proceeds through a series of reliable, high-yielding transformations. The overall strategy involves the sequential installation of the required functional groups around the pyridine core. This guide details a four-step pathway, chosen for its reliance on well-established and scalable chemical reactions.

G cluster_0 Overall Synthesis Workflow A 2-Amino-5-bromopyridine (Starting Material) B Step 1: Nitration 2-Amino-5-bromo-3-nitropyridine A->B H₂SO₄, HNO₃ C Step 2: Sandmeyer Reaction 5-Bromo-2-chloro-3-nitropyridine B->C NaNO₂, HCl, CuCl D Step 3: Cyanation 5-Bromo-3-nitropyridine-2-carbonitrile C->D CuCN E Step 4: Partial Hydrolysis This compound (Target Molecule) D->E H₂SO₄ (conc.)

Caption: Overall synthetic pathway from 2-Amino-5-bromopyridine to the target molecule.

Step 1: Electrophilic Nitration of 2-Amino-5-bromopyridine

Mechanistic Rationale

The synthesis commences with the regioselective nitration of 2-amino-5-bromopyridine. The amino group at the C2 position is a powerful activating group and an ortho-, para-director. However, under strongly acidic conditions (H₂SO₄/HNO₃), the pyridine nitrogen and the exocyclic amino group are protonated. This protonation deactivates the ring towards electrophilic substitution. Despite this, the reaction proceeds, with the nitronium ion (NO₂⁺) preferentially attacking the C3 position, which is meta to the deactivating pyridinium nitrogen and ortho to the strongly directing (though protonated) amino group. The low reaction temperature is critical to control the reaction rate and prevent the formation of unwanted side products.[1]

Experimental Protocol
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed in an ice-salt bath.

  • Reaction: Charge the flask with concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84). Cool the acid to below 5°C.

  • Substrate Addition: Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 5°C.

  • Nitration: Add 95% nitric acid (HNO₃) dropwise via the dropping funnel, maintaining the internal temperature at 0°C.

  • Staged Heating: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.[2]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a 40% sodium hydroxide (NaOH) solution until a yellow precipitate forms.

  • Isolation: Collect the yellow precipitate (2-amino-5-bromo-3-nitropyridine) by filtration. Wash the solid thoroughly with water until the washings are sulfate-free. Dry the product under vacuum.[2]

ParameterValueSource
Starting Material 2-amino-5-bromopyridine[2]
Reagents Conc. H₂SO₄, 95% HNO₃[1][2]
Temperature 0°C to 60°C (staged)[2]
Typical Yield 78-86%[2]
Product Purity >98% (by HPLC)[3]

Step 2: Diazotization and Sandmeyer Reaction

Mechanistic Rationale

The conversion of the 2-amino group to a 2-chloro group is achieved via a Sandmeyer reaction. The primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive. The subsequent introduction of a copper(I) chloride catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and installing a chlorine atom onto the pyridine ring.[4] This is a classic and reliable method for replacing an amino group with a halide on an aromatic ring.

Experimental Protocol
  • Suspension: Suspend finely ground 2-amino-5-bromo-3-nitropyridine in 6 M hydrochloric acid (HCl) in a flask and cool to 0°C in an ice bath.[4]

  • Diazotization: Slowly add solid sodium nitrite (NaNO₂) portion-wise, keeping the internal temperature below 5°C. Stir the mixture at 0°C for 1 hour after the addition is complete.[4]

  • Catalyst Addition: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Add this solution to the diazonium salt suspension.

  • Decomposition: Allow the reaction mixture to warm to room temperature gradually, then heat to ~70°C to drive the decomposition of the diazonium salt to completion (indicated by the cessation of N₂ evolution).[4]

  • Work-up and Isolation: Cool the mixture, dilute with water, and adjust the pH to ~9 with ammonia solution. Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 5-bromo-2-chloro-3-nitropyridine.[4]

ParameterValueSource
Starting Material 2-amino-5-bromo-3-nitropyridine[4]
Reagents NaNO₂, 6 M HCl, CuCl[4]
Temperature 0°C to 70°C[4]
Typical Yield 55-84%[4]

Step 3: Nucleophilic Aromatic Substitution for Cyanation

Mechanistic Rationale

With the chloro group installed, the C2 position is now activated for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group and the pyridine ring nitrogen makes the C2 position highly electrophilic. The chloride is a good leaving group and can be readily displaced by a cyanide nucleophile, typically from copper(I) cyanide (CuCN). This reaction, sometimes referred to as a Rosenmund-von Braun reaction, is a standard method for introducing a nitrile group onto an aromatic ring.

G cluster_1 Cyanation Mechanism reactants 5-Bromo-2-chloro-3-nitropyridine + CuCN intermediate Meisenheimer-like Intermediate reactants->intermediate Nucleophilic Attack of CN⁻ product 5-Bromo-3-nitropyridine-2-carbonitrile intermediate->product Elimination of Cl⁻

Caption: Simplified schematic of the nucleophilic aromatic substitution for cyanation.

Experimental Protocol
  • Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-dibromo-3-nitropyridine (as an analogue to the chloro starting material) and copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like propionitrile.[5][6]

  • Heating: Heat the reaction mixture to 90-150°C and maintain for several hours (e.g., 2-17 hours), monitoring the reaction progress by TLC or LC-MS.[5]

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify the residue by silica gel chromatography to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.[5][6]

ParameterValueSource
Starting Material 5-Bromo-2-chloro-3-nitropyridine(Implied from[4][7])
Reagent Copper(I) Cyanide (CuCN)[5][6]
Solvent Propionitrile[5][6]
Temperature 90-150°C[5]
Typical Yield 59-68%[5]

Step 4: Controlled Partial Hydrolysis to the Carboxamide

Mechanistic Rationale

The final step is the conversion of the nitrile to the primary amide. This transformation requires careful control to prevent over-hydrolysis to the carboxylic acid.[8][9] Concentrated acids, such as sulfuric acid, are excellent reagents for this purpose. The acid protonates the nitrile nitrogen, making the carbon atom highly susceptible to nucleophilic attack by water (present in the concentrated acid). The resulting intermediate tautomerizes to the stable amide. The strongly acidic and relatively low-water environment favors the formation of the protonated amide, which is resistant to further hydrolysis, thus allowing the reaction to be stopped at the amide stage.

Experimental Protocol
  • Reaction Setup: In a beaker or flask, carefully add the 5-Bromo-3-nitropyridine-2-carbonitrile to ice-cold, concentrated sulfuric acid with stirring.

  • Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction must be carefully monitored to determine the optimal endpoint that maximizes amide formation while minimizing carboxylic acid by-product.

  • Quenching: Once the reaction is complete, carefully pour the acidic solution onto a large amount of crushed ice.

  • Neutralization & Isolation: Neutralize the cold aqueous solution with a base (e.g., ammonium hydroxide or sodium hydroxide) until the product precipitates. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

ParameterValueSource
Starting Material 5-Bromo-3-nitropyridine-2-carbonitrile[5][6]
Reagent Concentrated Sulfuric Acid(General Method)
Temperature 0°C to Room Temperature(General Method)[8]
Product This compound

Conclusion and Outlook

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. Each step utilizes well-understood chemical transformations, ensuring high yields and purity. The causality behind each experimental choice, from temperature control in the nitration step to the selection of a catalyst in the Sandmeyer reaction, has been explained to provide a comprehensive operational understanding. This molecule serves as a versatile platform for further chemical exploration, and the robust synthesis described herein is the critical first step for its application in pharmaceutical and materials science research.

References

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An In-Depth Technical Guide to 5-Bromo-3-nitropyridine-2-carboxamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug design, prized for its ability to engage in a multitude of biological interactions. Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring with substituents such as halogens, nitro groups, and carboxamides allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide focuses on a specific, highly functionalized derivative: 5-Bromo-3-nitropyridine-2-carboxamide. We will delve into its chemical identity, logical synthetic pathways, and its potential as a valuable building block in the development of novel bioactive compounds.

Compound Identification and Physicochemical Properties

The subject of this guide is the pyridine derivative with the formal IUPAC name This compound . It is also known by the synonym 5-Bromo-3-nitropicolinamide. For unambiguous identification and database referencing, the following identifiers are crucial.

IdentifierValueSource
IUPAC Name This compound
CAS Number 412035-35-9,
Molecular Formula C₆H₄BrN₃O₃
Molecular Weight 246.02 g/mol
InChI Key OTFOXVHWINGUKW-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1[O-])C(=O)N)BrInferred from Structure

The structure of this compound is characterized by a pyridine ring substituted at key positions, which dictates its reactivity and potential applications. The bromine atom at the 5-position and the electron-withdrawing nitro group at the 3-position significantly influence the electronic nature of the pyridine ring, making it susceptible to certain nucleophilic substitution reactions. The carboxamide group at the 2-position is a critical functional handle for further molecular elaboration and is a common pharmacophore in many drug molecules.[1]

Strategic Synthesis Pathway

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Diazotization & Hydrolysis (Implied) cluster_3 Step 4: Amidation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂ or NBS C 2-Amino-5-bromo-3-nitropyridine B->C HNO₃, H₂SO₄ D 5-Bromo-3-nitropyridine-2-carboxylic acid C->D 1. NaNO₂, H₂SO₄ 2. H₂O, Heat E This compound D->E 1. SOCl₂ or (COCl)₂ 2. NH₃ or NH₄OH

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols (Proposed)

The following protocols are based on established methodologies for analogous transformations. Researchers should perform small-scale trials to optimize reaction conditions.

This procedure is a standard electrophilic aromatic substitution on the activated pyridine ring.

  • Materials: 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetone.

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 10°C.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 10°C.

    • After the addition is complete, allow the mixture to stir for an additional 30 minutes.

    • Remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid.[2][3]

This step involves the nitration of the brominated precursor. The amino group directs the incoming nitro group to the 3-position.

  • Materials: 2-Amino-5-bromopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid.

  • Procedure:

    • In a flask equipped with a dropping funnel and a thermometer, carefully add 2-amino-5-bromopyridine (1.0 eq) to concentrated sulfuric acid, keeping the temperature below 20°C.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add fuming nitric acid (1.2 eq) dropwise, ensuring the temperature does not exceed 5°C.

    • After complete addition, stir the reaction mixture at 60°C for 2 hours.[4]

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid, 2-amino-5-bromo-3-nitropyridine, is collected by filtration, washed with cold water, and dried.

This transformation can be achieved via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced. A plausible, though not explicitly cited for this molecule, alternative involves direct hydrolysis under harsh conditions.

  • Materials: 2-Amino-5-bromo-3-nitropyridine, Sodium Nitrite, Sulfuric Acid, Water.

  • Procedure (Proposed):

    • Dissolve 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5°C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the low temperature to form the diazonium salt.

    • Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the carboxylic acid. The reaction progress should be monitored by TLC or LC-MS.

    • After cooling, the product, 5-bromo-3-nitropyridine-2-carboxylic acid, can be isolated by filtration or extraction.

This is a standard amidation of a carboxylic acid. The carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with an ammonia source.

  • Materials: 5-Bromo-3-nitropyridine-2-carboxylic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Dichloromethane (DCM), Ammonia or Ammonium Hydroxide.

  • Procedure (Proposed):

    • Suspend 5-bromo-3-nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the crude acyl chloride in an anhydrous solvent like THF or dioxane and cool in an ice bath.

    • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise.

    • Stir the reaction mixture at room temperature until completion.

    • The product, this compound, can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water. Purification can be achieved by recrystallization or column chromatography.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Reactivity_and_Applications cluster_reactivity Key Reactive Sites cluster_applications Potential Therapeutic Targets A This compound B Nitro Group (Position 3) - Reduction to Amine A->B C Bromo Group (Position 5) - Cross-Coupling Reactions A->C D Carboxamide (Position 2) - Dehydration to Nitrile - Further N-alkylation/arylation A->D E Antifungal Agents A->E H Other CNS-active agents A->H F Kinase Inhibitors B->F C->F G Antitubercular Agents D->G

Caption: Reactivity map and potential applications of this compound.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding a diaminopyridine derivative. This opens up possibilities for the synthesis of fused heterocyclic systems, which are common in kinase inhibitors and other signaling pathway modulators.

  • Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships in drug discovery programs.

  • Modification of the Carboxamide: The carboxamide group itself is a key pharmacophoric element. The N-H protons can be substituted, and the entire group can be dehydrated to a nitrile, which is another versatile functional group in medicinal chemistry.[5]

The broader class of substituted picolinamides (pyridine-2-carboxamides) has been investigated for a range of biological activities, including:

  • Antifungal Activity: Some pyridine carboxamides act as succinate dehydrogenase inhibitors, a validated target in antifungal drug development.[6]

  • Antitubercular Activity: The carboxamide moiety is present in several antitubercular agents, and novel substituted picolinamides are being explored for this indication.[7]

  • Enzyme Inhibition: Substituted picolinamides have been developed as potent inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases.[6]

While there is no specific publicly available data on the biological activity of this compound itself, its structural motifs suggest it is a prime candidate for inclusion in screening libraries targeting these and other therapeutic areas. Its utility as a synthetic intermediate for creating diverse libraries of compounds is its most immediate and evident value to the research community.[8][9]

Safety and Handling

While specific safety data for this compound is not extensively documented, the safety profile can be inferred from its functional groups and its precursors. The precursor, 5-Bromo-3-nitropyridine-2-carboxylic acid, is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

It is prudent to handle this compound with the same level of caution. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal and agrochemical research. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical transformations. The strategic placement of the bromo, nitro, and carboxamide groups provides multiple avenues for further chemical modification, making it an ideal scaffold for the generation of diverse compound libraries. As the demand for novel, effective, and specific therapeutic and crop protection agents continues to grow, the value of such versatile and strategically designed intermediates will undoubtedly increase. Further research into the biological activities of this specific compound and its derivatives is warranted and could lead to the discovery of novel lead compounds.

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5-Bromo-3-nitropyridine-2-carboxamide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-3-nitropyridine-2-carboxamide

This guide provides a detailed technical analysis of the expected spectral data for this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. While direct, published experimental spectra for this specific molecule are not widely available, this document leverages fundamental spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. This approach empowers researchers to identify and characterize this molecule with confidence.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₄BrN₃O₃, Molar Mass: 246.02 g/mol ) possesses a pyridine ring heavily substituted with electron-withdrawing groups: a bromine atom at position 5, a nitro group at position 3, and a carboxamide group at position 2. This electronic structure profoundly influences its spectral properties, leading to characteristic signals in NMR, IR, and Mass Spectrometry that, when combined, provide unambiguous structural confirmation.

The analysis that follows is built on established principles of spectroscopy and comparative data from related molecules, including 5-bromo-3-nitropyridine-2-carboxylic acid[1][2] and 5-bromonicotinamide[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. The highly deshielded pyridine ring, combined with the anisotropic and inductive effects of the substituents, results in a predictable and informative spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two signals for the aromatic protons and a characteristic signal for the amide protons.

  • Aromatic Protons (H-4 and H-6): The pyridine ring contains two remaining protons at positions 4 and 6. Both are expected to appear as doublets due to mutual coupling. The strong electron-withdrawing nature of the nitro group at C3 and the carboxamide at C2 will significantly deshield both protons, pushing their chemical shifts downfield. The H-4 proton is anticipated to be slightly more downfield than H-6 due to the proximate deshielding from the adjacent nitro group.

  • Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as a broad singlet. The exact chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. These protons will readily exchange with deuterium upon addition of D₂O, leading to the disappearance of their signal, a key confirmatory test.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Notes
H-48.90 - 9.10Doublet (d)~2.5 HzCoupled to H-6. Downfield due to adjacent NO₂.
H-68.70 - 8.90Doublet (d)~2.5 HzCoupled to H-4.
-NH₂7.80 - 8.20Broad Singlet (br s)N/ASignal disappears on D₂O exchange. Position is variable.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts are governed by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted δ (ppm)Notes
C-2148 - 152Attached to the carboxamide group and ring nitrogen.
C-3145 - 149Attached to the strongly withdrawing NO₂ group.
C-4138 - 142Aromatic CH.
C-5118 - 122Attached to Bromine; shift influenced by halogen inductive effect.
C-6150 - 154Aromatic CH, adjacent to ring nitrogen.
C=O164 - 168Carbonyl carbon of the amide group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar, amide-containing compounds and its ability to slow the exchange of amide protons, often allowing for their observation.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • To confirm the amide protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the amide, nitro, and pyridine ring moieties.

  • N-H Stretching: The primary amide will show two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • C=O Stretching (Amide I): A strong, sharp absorption band is expected around 1670-1700 cm⁻¹, characteristic of the amide carbonyl stretch.

  • N-H Bending (Amide II): A band of moderate intensity is expected around 1600-1640 cm⁻¹, arising from the N-H bending vibration.

  • NO₂ Stretching: The nitro group will exhibit two strong stretching bands: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

  • Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretch is expected in the far-IR region, typically between 500-650 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
Primary AmideN-H Asymmetric Stretch~3350Medium
Primary AmideN-H Symmetric Stretch~3180Medium
Carbonyl (Amide I)C=O Stretch~1680Strong
Amide IIN-H Bend~1620Medium-Strong
NitroNO₂ Asymmetric Stretch~1545Strong
Aromatic RingC=C / C=N Stretch1400 - 1580Medium
NitroNO₂ Symmetric Stretch~1350Strong
Halogenated AromaticC-Br Stretch500 - 650Medium
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive proof of its elemental composition and structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of a single bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This "doublet" corresponds to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

    • [M]⁺ for C₆H₄⁷⁹BrN₃O₃: m/z = 244.95

    • [M+2]⁺ for C₆H₄⁸¹BrN₃O₃: m/z = 246.95

  • Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) with fragmentation will likely induce cleavage of the substituents. Key expected fragments include:

    • Loss of Amide Radical ([M - CONH₂]⁺): m/z 201/203

    • Loss of Nitro Group ([M - NO₂]⁺): m/z 199/201

    • Loss of Bromine ([M - Br]⁺): m/z 166

    • Loss of Carbonyl ([M - CO]⁺): m/z 217/219 (less common for amides)

Visualization of Predicted Fragmentation

The following diagram illustrates the primary expected fragmentation pathways for this compound.

G M [M]⁺˙ m/z 245/247 F1 [M - NO₂]⁺ m/z 199/201 M->F1 - NO₂ F2 [M - CONH₂]⁺ m/z 201/203 M->F2 - CONH₂ F3 [M - Br]⁺ m/z 166 M->F3 - Br F4 [M - NO₂ - CO]⁺ m/z 171/173 F1->F4 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion doublet [M+H]⁺ at m/z 246/248. The high-resolution capability of a TOF or Orbitrap analyzer can confirm the elemental formula.

  • Data Acquisition (MS/MS): Perform a product ion scan by selecting the molecular ion (e.g., m/z 246) as the precursor and applying collision-induced dissociation (CID) to generate and analyze the fragment ions.

Integrated Spectral Analysis: A Self-Validating System

The true power of this analysis lies in the integration of all three techniques. The predicted data forms a self-validating system:

  • MS confirms the molecular weight (245/247 amu) and the presence of one bromine atom.

  • IR confirms the presence of the key functional groups: a primary amide (N-H and C=O stretches), a nitro group (asymmetric and symmetric stretches), and the pyridine ring.

  • NMR confirms the specific arrangement of these groups. The ¹H NMR shows the two remaining protons on the pyridine ring with their characteristic splitting, and the ¹³C NMR confirms the six unique carbon environments, including the amide carbonyl.

Together, these spectral signatures provide a comprehensive and definitive characterization of this compound.

References

  • PubChem. 5-Bromonicotinamide. [Online] Available at: [Link]

  • PubChem. 5-Bromo-3-nitropyridine-2-carboxylic acid. [Online] Available at: [Link]

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An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 5-Bromo-3-nitropyridine-2-carboxamide, a key intermediate in various research and development applications.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity within a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Profile and Hazard Identification

This compound belongs to the class of halogenated nitropyridines, compounds that require careful handling due to their inherent chemical reactivity and potential physiological effects. While specific toxicological data for this exact carboxamide are not extensively published, the safety profile can be inferred from data on structurally related compounds, such as 5-bromo-2-nitropyridine and 5-bromo-3-nitropyridine-2-carbonitrile.[3][4]

The primary hazards associated with this class of compounds are:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Skin Irritation: Causes skin irritation.[3][6][7]

  • Eye Irritation: Causes serious eye irritation and, in some cases, serious eye damage.[3][4][5][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[3][4][6]

These hazards are rooted in the molecule's structure. The nitro group (-NO₂) is a strong electron-withdrawing group, which can enhance the reactivity of the pyridine ring and contribute to toxicity. The bromo-substituent and the carboxamide functional group further modify its chemical properties. The precautionary principle dictates that this compound should be handled as a hazardous substance at all times.

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[5][8]
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic or Harmful in contact with skin[4][5]
Acute Toxicity, InhalationCategory 3 / 4H331/H332: Toxic or Harmful if inhaled[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][6][7]
Serious Eye Damage/IrritationCategory 2 / 1H319/H318: Causes serious eye irritation or damage[3][4][6]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[3][4][6]

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach that prioritizes eliminating exposure through engineering controls, supplemented by robust personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical and prevent its release into the work environment.

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[9] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6] Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to protect the user from accidental contact.[9]

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards are mandatory.[6] Due to the risk of serious eye irritation, a full-face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[11]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile gloves).[11] It is crucial to inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface with bare hands) and disposed of as hazardous waste.[3] Always wash hands thoroughly with soap and water after removing gloves.[7]

  • Body Protection: A laboratory coat must be worn at all times.[9] For operations with a higher risk of spills, an impervious apron or chemical-resistant suit may be necessary.[3] Contaminated clothing should be removed immediately and laundered separately before reuse.[6]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a full-face respirator with appropriate cartridges should be used.[6]

Standard Operating Protocol: From Receipt to Disposal

A self-validating protocol ensures safety checks are integrated at every stage of the handling process.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

  • Storage: Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][6] It should be stored locked up, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6] The storage area should be a designated cabinet for toxic or hazardous chemicals.[12]

3.2. Weighing and Handling

  • Preparation: Before handling, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Lay down absorbent, plastic-backed bench paper to contain any minor spills.[10] Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the hood.

  • PPE Donning: Put on all required PPE as described in Section 2.2.

  • Weighing: Conduct all weighing operations inside the fume hood to contain any dust. Use a spatula to carefully transfer the solid. Avoid creating dust clouds. If possible, use a balance with a draft shield.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly while stirring. Cap the container immediately after addition.

  • Post-Handling: After use, securely close the primary container. Decontaminate spatulas and any other reusable equipment. Wipe down the work surface within the fume hood.

  • Disposal of Consumables: Dispose of all contaminated consumables (gloves, weigh boats, bench paper) in a designated, labeled hazardous waste container.[7]

3.3. Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (inside fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material like sand or vermiculite.[3]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.[3]

    • Restrict access to the spill area.

    • If safe to do so, increase ventilation.

    • Contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[3]

3.4. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[3][6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][4][6]

3.5. Waste Disposal

All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed container.[3]

  • Dispose of the waste through a licensed chemical waste disposal company, following all local, regional, and national regulations.[5][6] Do not discharge to sewer systems.[6]

Visualized Workflow and Data Summary

Safe Handling Workflow Diagram

The following diagram outlines the critical steps and decision points for safely handling this compound.

Safe_Handling_Workflow Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Container Store Store Securely (Cool, Dry, Ventilated) Receive->Store Plan Plan Experiment & Assess Risks Store->Plan Prep_Hood Prepare Fume Hood (Decontaminate, Bench Paper) Plan->Prep_Hood Don_PPE Don Full PPE (Goggles, Face Shield, Gloves, Coat) Prep_Hood->Don_PPE Weigh Weigh Compound (Avoid Dust) Don_PPE->Weigh Use Use in Reaction (e.g., Solution Prep) Weigh->Use Seal Seal Primary Container Use->Seal Decon Decontaminate Tools & Surfaces Seal->Decon Waste Dispose of Contaminated Items in Labeled Bin Decon->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Spill Spill Occurs Small_Spill Small Spill: Contain, Absorb, Clean, Dispose Spill->Small_Spill Minor Large_Spill Large Spill: Evacuate, Alert, Contact EHS Spill->Large_Spill Major Exposure Personnel Exposure First_Aid Administer First Aid (Flush, Remove Clothing) Seek Medical Attention Exposure->First_Aid

Caption: A logical workflow for handling this compound.

References

  • Jubilant Ingrevia. (2019).
  • Sigma-Aldrich. (2025).
  • TCI Chemicals. (2025). SAFETY DATA SHEET 5-Bromo-2-cyano-3-nitropyridine.
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2025). SAFETY DATA SHEET 2-Amino-5-bromo-3-nitropyridine.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile.
  • Fisher Scientific. (2024). SAFETY DATA SHEET 5-Bromopyridine-2-carbaldehyde.
  • Ossila. (n.d.). 5-Bromo-3-fluoropyridine-2-carboxylic acid | CAS 669066-91-5.
  • Cayman Chemical. (2024).
  • Chemos GmbH&Co.KG. (n.d.).
  • BLD Pharm. (n.d.). 5-Bromo-3-nitropyridin-2-amine | 6945-68-2.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-bromo-3-nitropyridine | 6945-68-2.
  • CookeChem. (2022). 5-Bromo-3-nitropyridine-2-carbonitrile, 95%, 573675-25-9.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878.
  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Chlebowski, B. (n.d.). Safety work in chemical labs.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxy-3-nitropyridine AldrichCPR 152684-30-5.
  • Semantic Scholar. (2010).
  • CP Lab Safety. (n.d.). 2-Amino-5-bromo-3-nitropyridine, 5g, Each.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ChemScene. (n.d.). 3-Bromo-5-fluoro-2-nitropyridine | 1258544-91-0.
  • Biosynth. (n.d.). 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | FA00803.
  • AChemBlock. (n.d.). 5-Bromo-3-fluoro-2-nitropyridine 97% | CAS: 1532517-95-5.
  • PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
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An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-nitropyridine-2-carboxamide, a halogenated and nitrated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While the historical discovery of this compound is not prominently documented in publicly available literature, this guide elucidates its chemical significance and presents two plausible, robust synthetic pathways for its preparation based on established principles of organic chemistry. The protocols are detailed with expert insights into the rationale behind experimental choices, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this valuable chemical intermediate.

Introduction and Significance

This compound is a highly functionalized heterocyclic compound. Its structure, featuring a pyridine core substituted with a bromine atom, a nitro group, and a carboxamide moiety, offers multiple reactive sites for further chemical transformations. The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The electron-withdrawing nature of the nitro group and the bromine atom significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions. The carboxamide group provides a handle for various coupling reactions and can participate in hydrogen bonding, a critical interaction in biological systems. These features make this compound a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursors is presented in Table 1.

PropertyThis compound5-Bromo-3-nitropyridine-2-carbonitrile5-Bromo-3-nitropyridine-2-carboxylic acid
CAS Number 412035-35-9[1]573675-25-9[2][3]954240-89-2[4]
Molecular Formula C₆H₄BrN₃O₃[1]C₆H₂BrN₃O₂[2][3]C₆H₃BrN₂O₄[4]
Molecular Weight 246.02 g/mol [1]228.00 g/mol [2][3]247.00 g/mol [4]
Appearance Solid[1]Yellow crystalline powder[2]Not specified
Purity ≥98%[1]≥98.0%[2]Not specified

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the laboratory-scale synthesis of this compound. Both routes are designed based on commercially available starting materials and well-established chemical transformations.

Pathway A: Controlled Hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile

This pathway is arguably the most direct route, involving the synthesis of a nitrile precursor followed by its selective hydrolysis to the corresponding primary amide.

Pathway A 2,5-Dibromo-3-nitropyridine 2,5-Dibromo-3-nitropyridine 5-Bromo-3-nitropyridine-2-carbonitrile 5-Bromo-3-nitropyridine-2-carbonitrile 2,5-Dibromo-3-nitropyridine->5-Bromo-3-nitropyridine-2-carbonitrile CuCN, Propionitrile, 90°C Step 1 CuCN CuCN CuCN->5-Bromo-3-nitropyridine-2-carbonitrile This compound This compound 5-Bromo-3-nitropyridine-2-carbonitrile->this compound H₂O₂, Base or Acid Catalysis Step 2 H2O2, Base H2O2, Base H2O2, Base->this compound Pathway B 5-Bromo-3-nitropyridine-2-carbonitrile 5-Bromo-3-nitropyridine-2-carbonitrile 5-Bromo-3-nitropyridine-2-carboxylic acid 5-Bromo-3-nitropyridine-2-carboxylic acid 5-Bromo-3-nitropyridine-2-carbonitrile->5-Bromo-3-nitropyridine-2-carboxylic acid Strong Acid/Base, Heat Step 1 Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->5-Bromo-3-nitropyridine-2-carboxylic acid This compound This compound 5-Bromo-3-nitropyridine-2-carboxylic acid->this compound 1. SOCl₂, 2. NH₄OH Step 2 SOCl2, then NH4OH SOCl2, then NH4OH This compound This compound SOCl2, then NH4OH->this compound

Pathway B: Synthesis via Carboxylic Acid Amidation

Detailed Experimental Protocols

Synthesis via Pathway A

Rationale: This step utilizes a nucleophilic aromatic substitution reaction where the bromide at the 2-position of 2,5-dibromo-3-nitropyridine is displaced by a cyanide ion. Copper(I) cyanide is a common and effective reagent for this transformation on aryl halides. Propionitrile serves as a suitable high-boiling polar solvent.

Protocol:

  • To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add Copper(I) Cyanide (CuCN) (8.7 g, 97.55 mmol). [5]2. Heat the reaction mixture to 90°C and maintain for 17 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). [5]3. Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash twice with brine.

  • Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. [5]6. Purify the crude residue by column chromatography on silica gel (DCM/MeOH 95:5 to 85:15) to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid. [5]

Rationale: The selective hydrolysis of a nitrile to a primary amide can be achieved under controlled acidic or basic conditions. Basic hydrolysis using hydrogen peroxide is often effective and proceeds under relatively mild conditions, minimizing the risk of over-hydrolysis to the carboxylic acid.

Protocol:

  • Dissolve 5-Bromo-3-nitropyridine-2-carbonitrile (10 mmol) in a suitable solvent such as DMSO or acetone.

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (H₂O₂) dropwise.

  • Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis via Pathway B

Rationale: This step involves the complete hydrolysis of the nitrile group of 5-Bromo-3-nitropyridine-2-carbonitrile to a carboxylic acid. This is typically achieved under more forcing conditions (strong acid or base and heat) than the partial hydrolysis to the amide. [6] Protocol:

  • Suspend 5-Bromo-3-nitropyridine-2-carbonitrile (10 mmol) in a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the starting material and the amide intermediate.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to approximately 3-4 with a concentrated aqueous solution of sodium hydroxide. The product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-3-nitropyridine-2-carboxylic acid.

Rationale: The conversion of a carboxylic acid to a primary amide is a standard transformation. A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia (in the form of ammonium hydroxide). [7] Protocol:

  • Carefully add 5-Bromo-3-nitropyridine-2-carboxylic acid (8 mmol) to an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours. The solution should become clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in a dry, inert solvent like tetrahydrofuran (THF).

  • Cool the solution in an ice bath and add concentrated ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization to obtain this compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show two distinct aromatic protons, likely appearing as doublets, corresponding to the protons on the pyridine ring. The amide protons may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks should be observed for the N-H stretches of the primary amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound. The characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.

  • Melting Point: A sharp melting point range for the purified compound is indicative of high purity.

Potential Applications and Future Directions

The structural motifs within this compound suggest its utility as an intermediate in several areas of chemical research:

  • Medicinal Chemistry: The pyridine core is a common feature in many kinase inhibitors and other targeted therapies. The bromo and nitro groups can be readily transformed into other functionalities, allowing for the generation of diverse compound libraries for drug screening. The nitro group can be reduced to an amine, providing a key precursor for further derivatization.

  • Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The multiple functional groups on this molecule could be exploited to create novel materials with interesting electronic or catalytic properties.

  • Agrochemicals: Many pesticides and herbicides contain substituted pyridine rings. This compound could serve as a starting material for the synthesis of new agrochemicals.

Future research could focus on exploring the reactivity of the different functional groups and developing efficient methods for its incorporation into more complex molecular architectures. The development of scalable and cost-effective synthetic routes will be crucial for its broader application in industrial settings.

References

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 5-bromo-2-picoline.
  • RSC Publishing. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. Retrieved from [Link]

  • De Gruyter. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • NIH. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-3-nitropicolinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-bromonicotinic acid.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Patsnap. (n.d.). Preparation method of 2-pyridine carboxaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • NIH. (n.d.). Pyridine-2-carbonitrile. Retrieved from [Link]

  • PubMed Central. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-3-nitropyridine-2-carboxamide: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, substituted pyridines represent a privileged class of compounds, frequently incorporated into the structures of biologically active molecules. This guide provides a comprehensive technical overview of 5-Bromo-3-nitropyridine-2-carboxamide, a versatile yet underexplored building block with significant potential in the synthesis of new chemical entities. We will delve into its synthesis from readily available precursors, discuss its chemical reactivity rooted in the electronic nature of its substituents, and explore its potential applications as a key intermediate in the development of next-generation therapeutics.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyridine bearing three key functional groups that dictate its chemical behavior: a bromine atom at the 5-position, a nitro group at the 3-position, and a carboxamide at the 2-position. The pyridine ring itself is an electron-deficient aromatic system, and the presence of the strongly electron-withdrawing nitro group further deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack.

PropertyValueSource
Molecular FormulaC₆H₄BrN₃O₃[1]
Molecular Weight246.02 g/mol [1]
AppearanceSolid[1]
IUPAC NameThis compoundN/A
InChI KeyOTFOXVHWINGUKW-UHFFFAOYSA-N[1]

Strategic Synthesis of this compound

Proposed Synthetic Pathway

The most plausible synthetic route commences with 2,5-dibromo-3-nitropyridine and proceeds through a nitrile intermediate, which is subsequently hydrolyzed to a carboxylic acid. The final step involves the amidation of this carboxylic acid to yield the target compound.

Synthetic Pathway Start 2,5-Dibromo-3-nitropyridine Intermediate1 5-Bromo-3-nitropyridine-2-carbonitrile Start->Intermediate1  CuCN, propionitrile, 90°C   Intermediate2 5-Bromo-3-nitropyridine-2-carboxylic acid Intermediate1->Intermediate2  H₂SO₄ (aq), Δ   Product This compound Intermediate2->Product  1. SOCl₂, Δ 2. NH₄OH  

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of this compound and its key intermediates. Standard laboratory safety precautions should be observed at all times.

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile [2]

This initial step involves a nucleophilic aromatic substitution of the bromine atom at the 2-position of the pyridine ring with a cyanide group. The choice of copper(I) cyanide is critical for facilitating this transformation on an electron-deficient pyridine ring.

  • Reactants: 2,5-dibromo-3-nitropyridine, Copper(I) Cyanide (CuCN), Propionitrile.

  • Procedure:

    • To a stirred solution of 2,5-dibromo-3-nitropyridine (1.0 eq) in propionitrile, add Copper(I) Cyanide (1.1 eq).

    • Heat the reaction mixture to 90°C and maintain for 16-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

Step 2: Hydrolysis to 5-Bromo-3-nitropyridine-2-carboxylic acid

The hydrolysis of the nitrile to a carboxylic acid is a standard transformation, typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is proposed here to avoid potential side reactions associated with the nitro group under strongly basic conditions.

  • Reactants: 5-Bromo-3-nitropyridine-2-carbonitrile, Sulfuric Acid (aqueous solution).

  • Procedure:

    • Suspend 5-Bromo-3-nitropyridine-2-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC or LC-MS, observing the disappearance of the starting material).

    • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-3-nitropyridine-2-carboxylic acid.[3]

Step 3: Amidation to this compound

The final step involves the conversion of the carboxylic acid to the primary amide. A common and effective method is the formation of an acyl chloride intermediate, which readily reacts with ammonia.

  • Reactants: 5-Bromo-3-nitropyridine-2-carboxylic acid, Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH).

  • Procedure:

    • To a flask containing 5-Bromo-3-nitropyridine-2-carboxylic acid (1.0 eq), add thionyl chloride (excess, e.g., 5-10 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in an inert solvent (e.g., THF or dichloromethane) and cool in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups on the electron-deficient pyridine core.

Reactivity Molecule This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C5 (Br) or C3 (NO₂) Molecule->SNAr  Activated Ring Carboxamide Carboxamide Reactions (e.g., Hydrolysis, Dehydration) Molecule->Carboxamide  Standard Reactivity Nitro Nitro Group Reduction to Amine Molecule->Nitro  Reduction

Caption: Key reactivity sites of this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing effect of the nitro group. This makes both the bromine atom at the 5-position and potentially the nitro group itself susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiolates, amines).[4][5] The regioselectivity of such reactions would be an interesting area for further investigation.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C, iron in acidic media).[6] This transformation opens up a vast chemical space, as the resulting 5-bromo-3-aminopyridine-2-carboxamide can undergo a range of subsequent reactions, such as diazotization or cyclization, to form fused heterocyclic systems.

  • Reactions of the Carboxamide: The carboxamide functional group can undergo standard chemical transformations. For instance, it can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, or dehydrated to the corresponding nitrile using reagents like phosphorus oxychloride.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is not yet a widely cited compound in medicinal chemistry literature, its structural motifs and those of its close analogs are prevalent in a multitude of patented and clinically relevant molecules.

  • As a Versatile Scaffold: Pyridine carboxamides are a common feature in many drug candidates and approved drugs. The presence of three distinct functional groups on the this compound scaffold allows for diverse and regioselective modifications. This makes it an ideal starting point for the construction of compound libraries for high-throughput screening. For instance, the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl or alkyl substituents.

  • Intermediate for Bioactive Molecules: The related compound, 2-amino-5-bromo-3-nitropyridine, is a known intermediate in the synthesis of azaquinoxalinedione and 2,3-diaminopyridine, which are precursors to various pharmaceuticals and specialty chemicals. By analogy, this compound and its derivatives could serve as key intermediates for novel heterocyclic systems with potential biological activity. Numerous patents describe pyridine and pyrazine carboxamide derivatives as modulators of various biological targets, including kinases and other enzymes.[7]

  • Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment for fragment-based drug discovery (FBDD) campaigns. Its defined vectoral exits from the pyridine core allow for the systematic exploration of chemical space around a given biological target.

References

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
  • ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
  • Royal Society of Chemistry. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. [Link]
  • PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]
  • Scribd. Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. [Link]
  • University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. [Link]
  • Organic Syntheses. 2,3-diaminopyridine. [Link]
  • ResearchGate. (PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. [Link]
  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]
  • PubChem. 5-Bromo-3-nitropyridine-2-carboxylic acid. [Link]
  • Google Patents. A kind of synthetic method of 5-bromo-2-picoline.
  • Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. [Link]
  • Charles River Laboratories. Drug Discovery Patents. [Link]
  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

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Unlocking the Therapeutic Potential of 5-Bromo-3-nitropyridine-2-carboxamide Derivatives: A Research and Development Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document serves as a strategic guide for the synthesis, characterization, and comprehensive biological evaluation of a novel class of compounds: 5-Bromo-3-nitropyridine-2-carboxamide derivatives. Lacking extensive prior art, this whitepaper establishes the foundational hypothesis for their potential bioactivity and provides a detailed roadmap for their investigation.

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with demonstrated anticancer and antimicrobial efficacy.[1][2] Strategic functionalization of this ring system can profoundly influence biological activity. This guide outlines the scientific rationale and a detailed experimental framework for investigating derivatives of this compound. The core hypothesis is that the unique combination of a bromine atom at the C5 position, a nitro group at C3, and a variable carboxamide moiety at C2 can create synergistic effects, leading to potent and selective biological activity. We present proposed synthetic pathways, detailed protocols for multi-phased in vitro screening against cancer and microbial targets, and a workflow for in silico molecular docking to elucidate potential mechanisms of action. This document is designed to be a comprehensive blueprint for researchers aiming to explore this promising, untapped chemical space.

The Scientific Rationale: Deconstructing the Scaffold

The therapeutic potential of this compound class is not arbitrary. It is predicated on the known biological roles of its constituent chemical motifs.

  • 1.1 The Pyridine Scaffold: As a bioisostere of a phenyl ring with an improved pharmacokinetic profile, the pyridine ring is a cornerstone of drug design. Its derivatives are known to function as kinase inhibitors, tubulin polymerization inhibitors, and topoisomerase inhibitors, interfering with fundamental processes of cancer cell proliferation.[1][2][3]

  • 1.2 The Influence of Bromine (Halogenation): The introduction of a bromine atom can enhance membrane permeability and metabolic stability. Furthermore, its ability to form halogen bonds can lead to stronger and more specific interactions with protein targets, potentially increasing potency and selectivity.[4][5]

  • 1.3 The Nitro Group as a Bioactive Modulator: The strongly electron-withdrawing nitro group can significantly alter the electronic properties of the pyridine ring, influencing target binding affinity. In certain contexts, such as in the antimicrobial agent Bronidox (5-bromo-5-nitro-1,3-dioxane), the nitro group is essential for the mechanism of action, which involves the oxidation of critical protein thiols.[6][7]

  • 1.4 The Carboxamide Linker: The carboxamide group is a ubiquitous feature in pharmaceuticals. It is an excellent hydrogen bond donor and acceptor, facilitating robust interactions with biological targets. Its orientation and the diversity of substituents that can be appended to the amide nitrogen provide a critical vector for tuning selectivity, solubility, and pharmacokinetic properties.[8][9]

Our central hypothesis is that these individual components will create a molecule with multifaceted activity, capable of targeting key pathways in oncology and infectious disease.

Synthesis and Library Development

A systematic exploration requires the creation of a diverse library of derivatives. The proposed synthetic strategy is designed for flexibility, allowing for variation of the R-group on the carboxamide moiety.

Proposed Synthetic Workflow

The synthesis begins from the commercially available precursor, 2-amino-5-bromo-3-nitropyridine, and proceeds through a multi-step sequence to generate the final carboxamide derivatives.[10][11]

G A 2-Amino-5-bromo-3-nitropyridine (Starting Material) B Diazotization (NaNO2, HBr/H2O) A->B C Sandmeyer Reaction (CuCN) B->C D 5-Bromo-3-nitropyridine-2-carbonitrile (Intermediate 1) C->D E Acid Hydrolysis (Conc. H2SO4, H2O) D->E F 5-Bromo-3-nitropyridine-2-carboxylic acid (Intermediate 2) E->F G Chlorination (SOCl2 or Oxalyl Chloride) F->G H 5-Bromo-3-nitropyridine-2-carbonyl chloride (Acyl Chloride Intermediate) G->H J Amide Coupling (Base, e.g., Et3N) H->J I Amine Library (R-NH2) I->J K This compound Derivatives (Final Products) J->K L Purification & Characterization (Chromatography, NMR, MS, HRMS) K->L

Caption: Proposed synthetic workflow for the generation of a derivative library.

General Experimental Protocol: Amide Coupling

Causality: This final step is critical for introducing diversity into the molecule. The reaction of the highly reactive acyl chloride intermediate with a library of primary or secondary amines allows for the rapid generation of dozens of unique analogues for screening.

  • To a solution of 5-Bromo-3-nitropyridine-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add the desired amine (R-NH2) (1.1 eq).

  • Add triethylamine (1.5 eq) dropwise to the stirring solution to act as a base, scavenging the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.[12]

A Phased Strategy for Anticancer Evaluation

A tiered screening approach is proposed to efficiently identify promising candidates and elucidate their mechanism of action.

Phase 1: Primary Cytotoxicity Screening

The Goal: To identify derivatives that exhibit potent growth inhibition against a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay [13]

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, providing a robust measure of cytotoxicity.[14]

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast, HepG2 liver, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][15][16]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives (e.g., from 0.01 µM to 100 µM) and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The extended exposure time allows for the detection of compounds that affect cell proliferation over multiple cell cycles.[17]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.

Hypothetical Data Summary

Compound IDR-GroupMCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
D-01-CH2-Ph15.221.818.5
D-02-CH2-(4-Cl-Ph)2.55.13.3
D-03-Cyclohexyl>100>100>100
D-04-(4-CF3-Ph)0.981.41.1
Doxorubicin(Positive Control)0.50.80.6
Phase 2: Mechanistic Investigation of "Hit" Compounds

The Goal: For compounds showing potent activity (e.g., IC50 < 10 µM), the next step is to understand how they are killing cancer cells.

G start Primary Screen Hit (IC50 < 10 µM) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI Staining, Flow Cytometry) start->apoptosis g2m_arrest Result: G2/M Arrest cell_cycle->g2m_arrest Analysis apoptosis_induced Result: Apoptosis Induction apoptosis->apoptosis_induced Analysis western_blot Mechanism Validation: Western Blot for Tubulin, Cyclin B1, p53 g2m_arrest->western_blot caspase_assay Mechanism Validation: Caspase-3/7 Activity Assay apoptosis_induced->caspase_assay conclusion Conclusion: Potential Tubulin Targeting Agent western_blot->conclusion conclusion2 Conclusion: Inducer of the Apoptotic Pathway caspase_assay->conclusion2

Caption: Decision-making workflow for mechanistic studies of anticancer hits.

Protocol: Cell Cycle Analysis [18][19]

Principle: This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G1, S, G2/M). Many anticancer drugs function by causing cell cycle arrest at a specific checkpoint.

  • Treat cells with the hit compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analyze the samples using a flow cytometer.

  • An accumulation of cells in the G2/M phase, for example, would suggest the compound may be interfering with microtubule dynamics, similar to other nitropyridine analogues.[18]

Assessment of Antimicrobial Activity

The structural similarity to compounds like Bronidox provides a strong rationale for exploring antimicrobial properties.[6]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [20]

Principle: This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Prepare a two-fold serial dilution of each derivative in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours (bacteria) or 48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Hypothetical Data Summary

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
D-0164>128128
D-0283216
D-054168
Gentamicin12N/A
FluconazoleN/AN/A4

In Silico Target Identification via Molecular Docking

Computational methods can provide valuable insights into potential protein targets, guiding further experimental work.[21]

Workflow: Molecular Docking

Causality: By simulating the binding of our derivatives to the active sites of known anticancer targets, we can predict binding affinity (docking score) and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). This helps prioritize compounds and formulate hypotheses about their mechanism of action before conducting more complex and costly enzymatic assays.[15][22]

G A Target Selection (e.g., EGFR, Tubulin, Topo I) B Receptor Preparation (Download PDB, Remove Water, Add Hydrogens) A->B D Define Binding Site (Based on Co-crystallized Ligand) B->D C Ligand Preparation (Draw Derivative, Energy Minimize) E Docking Simulation (AutoDock Vina, Glide, etc.) C->E D->E F Analyze Results (Binding Energy, Pose Visualization) E->F G Identify Key Interactions (H-bonds, Pi-Pi Stacking) F->G H Hypothesis Generation (e.g., 'Compound D-04 is a potent EGFR inhibitor') G->H

Sources

Methodological & Application

Synthesis of novel compounds using 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 5-Bromo-3-nitropyridine-2-carboxamide

Authored by: A Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique electronic and structural features—an electron-deficient pyridine core, a strongly deactivating nitro group, a versatile carboxamide moiety, and a strategically positioned bromine atom—render it an exceptionally valuable precursor for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of its reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

The Strategic Value of this compound

The pyridine carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with applications as antifungal, antimicrobial, and enzyme-inhibiting agents.[1][2][3] The subject of this guide, this compound, is engineered for synthetic versatility.

  • Electron-Deficient Ring: The pyridine nitrogen atom inherently withdraws electron density from the ring. This effect is dramatically amplified by the presence of the nitro group (-NO2) at the 3-position.[4] This severe electron deficiency activates the ring toward attack by nucleophiles.

  • Excellent Leaving Group: The bromine atom at the 5-position serves as a predictable and efficient leaving group in both nucleophilic substitution and metal-catalyzed reactions.[5]

  • Reactive Handles: The carboxamide group at the 2-position provides a site for further modification and is a crucial hydrogen-bonding motif for interaction with biological targets.[3]

This combination of features allows for the selective and sequential modification of the pyridine core, making it a powerful tool for building libraries of novel compounds for screening and development.

Core Synthetic Transformations and Mechanistic Rationale

The reactivity of this compound is dominated by two primary pathways: nucleophilic aromatic substitution, driven by the electron-poor nature of the ring, and palladium-catalyzed cross-coupling, leveraging the carbon-bromine bond.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The SNAr reaction is a cornerstone of pyridine chemistry, particularly for systems bearing strong electron-withdrawing groups.[6] Unlike nucleophilic substitutions on alkyl halides (SN1/SN2), SNAr proceeds via a two-step addition-elimination mechanism.

Causality of Reactivity: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine. This step is rate-determining because it temporarily disrupts the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the key to the reaction's success. The nitro group at the 3-position is crucial as it delocalizes and stabilizes the negative charge through resonance.[6][7] The subsequent, rapid elimination of the bromide ion restores aromaticity and yields the substituted product.

SNAr_Mechanism Start 5-Bromo-3-nitropyridine- 2-carboxamide + Nu⁻ Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Start->Meisenheimer Addition of Nucleophile (Rate-Determining Step) Product Substituted Product + Br⁻ Meisenheimer->Product Elimination of Bromide (Restores Aromaticity)

Caption: SNAr Addition-Elimination Workflow.

This pathway is highly effective for introducing a wide range of nucleophiles, including amines (R-NH2), thiols (R-SH), and alkoxides (R-O⁻), at the 5-position.

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium catalysis has transformed modern organic synthesis, and the C(sp²)–Br bond in this compound is an ideal handle for these reactions.

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[5][8] This reaction is fundamental to the synthesis of biaryl and vinyl-substituted compounds, which are prevalent in pharmaceuticals and organic electronics.[9]

Mechanistic Pillars: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)L₂(R') OxAdd->Trans Transmetalation (R'-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination Product Ar-R' Trans->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for constructing carbon-nitrogen bonds.[11][12] It serves as a highly versatile alternative to SNAr, often proceeding under milder conditions and accommodating a broader scope of amines, including those with low nucleophilicity.[13][14]

Mechanistic Pillars: The catalytic cycle shares similarities with the Suzuki coupling but is tailored for amine coupling partners.[11]

  • Oxidative Addition: A Pd(0) complex inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: An amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, releasing the final product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Amido [Ar-Pd(II)L₂(NR'R'')]⁺ OxAdd->Amido Amine Binding & Deprotonation (HNR'R'' + Base) Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product

Caption: The Buchwald-Hartwig Amination Cycle.

Data Presentation: Comparison of Synthetic Strategies

Parameter Nucleophilic Aromatic Substitution (SNAr) Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Bond Formed C-N, C-O, C-SC-CC-N
Key Reagents Strong nucleophile (e.g., amine, thiol), Base (e.g., K₂CO₃, Et₃N)Boronic acid/ester, Pd catalyst, Ligand, Base (e.g., K₂CO₃, K₃PO₄)Primary/secondary amine, Pd catalyst, Ligand, Strong Base (e.g., NaOtBu)
Typical Solvents Polar aprotic (DMF, DMSO)Dioxane, Toluene, DMFToluene, Dioxane
Core Advantage Metal-free, often cost-effective for simple, strong nucleophiles.Excellent for creating complex biaryl structures and C(sp²)-C(sp²) bonds.Broad amine scope, including weakly nucleophilic and sterically hindered amines.
Key Limitation Limited to strong nucleophiles; may require harsh conditions (high temp).Requires synthesis of boronic acid partner; potential for side reactions.Requires inert atmosphere; catalyst/ligand systems can be expensive and air-sensitive.

Detailed Experimental Protocols

Safety Precaution: These protocols involve potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a 5-Amino-Substituted Derivative via SNAr

Principle: This protocol details the displacement of the bromide at the 5-position with a primary amine via an SNAr reaction, using a non-nucleophilic base to scavenge the HBr byproduct.

Reagents & Materials Amount M.W. Moles (mmol) Eq.
This compound246 mg246.021.01.0
Benzylamine129 mg (131 µL)107.151.21.2
Potassium Carbonate (K₂CO₃)276 mg138.212.02.0
N,N-Dimethylformamide (DMF)5 mL---

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (246 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add benzylamine (131 µL, 1.2 mmol) to the suspension via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a different Rf value than the more polar product.

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into ice-water (50 mL).

  • A precipitate should form. Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).

  • Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 2: Synthesis of a 5-Aryl-Substituted Derivative via Suzuki Coupling

Principle: This protocol describes the palladium-catalyzed coupling of the C-Br bond with phenylboronic acid to form a new C-C bond, creating a biaryl structure.[9]

Reagents & Materials Amount M.W. Moles (mmol) Eq.
This compound246 mg246.021.01.0
Phenylboronic Acid146 mg121.931.21.2
Pd(dppf)Cl₂73 mg731.740.10.1
Potassium Carbonate (K₂CO₃)276 mg138.212.02.0
1,4-Dioxane / H₂O (4:1)5 mL---

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (246 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (73 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water (15 mL) and brine (15 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes).

Protocol 3: Synthesis of a 5-(Anilino)-Substituted Derivative via Buchwald-Hartwig Amination

Principle: This protocol utilizes a palladium/ligand system to couple the aryl bromide with aniline, forming a C-N bond under basic conditions.[11][13]

Reagents & Materials Amount M.W. Moles (mmol) Eq.
This compound246 mg246.021.01.0
Aniline112 mg (109 µL)93.131.21.2
Pd₂(dba)₃46 mg915.720.050.05
XPhos95 mg476.660.20.2
Sodium tert-butoxide (NaOtBu)135 mg96.101.41.4
Toluene (anhydrous)5 mL---

Procedure:

  • Glovebox Operation: Inside a glovebox, add Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (95 mg, 0.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Add this compound (246 mg, 1.0 mmol) to the tube.

  • Seal the tube, remove it from the glovebox, and connect to a Schlenk line under an inert atmosphere.

  • Add anhydrous toluene (5 mL) followed by aniline (109 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Reaction Monitoring: Monitor by LC-MS for product formation and consumption of starting material.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the desired diarylamine product.

Conclusion

This compound is a testament to the power of strategic functionalization in chemical synthesis. Its activated aromatic system and versatile bromine handle provide reliable entry points for a host of high-value transformations. The protocols detailed herein for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions represent foundational, reproducible methods for leveraging this building block. By mastering these techniques, researchers can efficiently generate novel, structurally diverse libraries of pyridine carboxamides, accelerating the discovery of new therapeutic agents and advanced materials.

References

  • Nakao, Y., et al. (1978). Studies on Anticoccidial Agents. 11. Synthesis and Anticoccidial Activity of Nitropyridinecarboxamides and Derivatives. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-nitropyridine: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • GESTICHEM. The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Available at: [Link]

  • LookChem. Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Available at: [Link]

  • Li, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic-Chemistry.org. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • PubChem. 5-Bromo-3-nitropyridine-2-carboxylic acid. Available at: [Link]

  • Imhof, D., & Pircher, M. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]

  • The Inorganic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • AobChem. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Advances. Available at: [Link]

  • Tiscione, T., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

Sources

5-Bromo-3-nitropyridine-2-carboxamide: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Functionalized Pyridine Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 5-Bromo-3-nitropyridine-2-carboxamide is an exemplar of such a scaffold, engineered with a unique constellation of functional groups that offer orthogonal reactivity. The pyridine core, a privileged structure in numerous biologically active compounds, is rendered highly electrophilic by the presence of a nitro group at the 3-position. This electronic feature, coupled with a bromine atom at the 5-position—a versatile handle for cross-coupling reactions—and a carboxamide at the 2-position for further derivatization or hydrogen bonding interactions, makes this molecule a powerful intermediate for the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound as a building block. We will delve into its synthesis, explore its reactivity in key synthetic transformations, and provide detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, crucial for the synthesis of novel compounds in drug discovery and development.[1]

Molecular Characteristics and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three key functional groups. The electron-withdrawing nitro group significantly acidifies the pyridine ring protons and activates the ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position is strategically placed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The primary carboxamide at the 2-position can participate in hydrogen bonding, act as a directing group, or serve as a precursor for other functional groups like nitriles or amines.

Synthesis of this compound

While direct, peer-reviewed synthesis protocols for this compound are not abundantly available, a robust synthetic route can be logically constructed from readily available precursors, leveraging well-established transformations in pyridine chemistry. A plausible and efficient pathway involves the controlled hydrolysis of the corresponding nitrile.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 5-Bromo-2-chloro-3-nitropyridine B->C Sandmeyer Reaction (NaNO2, HCl, CuCl) D 5-Bromo-3-nitropyridine-2-carbonitrile C->D Cyanation (CuCN) E This compound D->E Controlled Hydrolysis (H2SO4 or H2O2/base) Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 R-B(OH)2 reactant2->catalyst product 5-Aryl-3-nitropyridine-2-carboxamide catalyst->product Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 R1R2NH reactant2->catalyst product 5-(Dialkyl/Aryl)amino-3-nitropyridine-2-carboxamide catalyst->product

Sources

Application Notes and Protocols for the Synthesis of 5-Amino-3-nitropyridine-2-carboxamides via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Aminopyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Within this class, functionalized aminopyridines are of particular interest. The introduction of an amino group onto the pyridine ring provides a versatile handle for further chemical elaboration, enabling the construction of complex molecular architectures with tailored pharmacological profiles.[2] Specifically, 5-amino-3-nitropyridine-2-carboxamides are valuable intermediates, combining the electron-withdrawing properties of the nitro and carboxamide groups with a nucleophilically introduced amino substituent. This arrangement is pivotal for developing novel therapeutics, including kinase inhibitors and other targeted agents.

This document provides a comprehensive guide to the reaction of 5-bromo-3-nitropyridine-2-carboxamide with various amines. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic compounds. We will delve into the underlying scientific principles, provide detailed, field-tested protocols, and discuss critical parameters for successful execution.

Part 1: Mechanism and Scientific Principles

The reaction of this compound with amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, distinct from SN1 and SN2 reactions that typically occur at sp³-hybridized carbon centers.[3]

Key Requirements for a Successful SNAr Reaction:

  • An Activated Aromatic Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs). In the case of our substrate, both the nitro group at the 3-position and the carboxamide group at the 2-position serve to lower the electron density of the ring, making it more susceptible to nucleophilic attack.[4]

  • A Good Leaving Group: The bromine atom at the 5-position is an effective leaving group, capable of departing with the electron pair from the C-Br bond.

  • A Strong Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation.

The Stepwise Mechanism:

The SNAr reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3]

  • Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine nucleophile attacks the electron-deficient carbon atom bearing the bromine atom (C5). This initial attack is typically the rate-determining step of the reaction. The formation of the new C-N bond disrupts the aromaticity of the pyridine ring and generates a negatively charged intermediate. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization of the Meisenheimer complex is a key driving force for the reaction.

  • Step 2: Elimination of the Leaving Group and Re-aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion. This is a rapid process that leads to the formation of the final 5-amino-3-nitropyridine-2-carboxamide product.

Caption: Generalized SNAr reaction pathway.

Part 2: Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of a variety of 5-amino-3-nitropyridine-2-carboxamides. Optimization may be required based on the specific amine used.

Protocol 1: General Procedure for Reaction with Aliphatic Amines

This protocol is suitable for primary and secondary aliphatic amines, including cyclic amines like piperidine and morpholine.

Materials:

  • This compound

  • Aliphatic amine (e.g., piperidine, n-butylamine) (2.0-3.0 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add the base (K₂CO₃ or DIPEA, 2.0-3.0 eq). The use of a non-nucleophilic base is crucial to neutralize the HBr generated during the reaction.

  • Amine Addition: Add the aliphatic amine (2.0-3.0 eq) to the stirring suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 5-(alkylamino)-3-nitropyridine-2-carboxamide.

Protocol 2: General Procedure for Reaction with Aromatic Amines

Aromatic amines are generally less nucleophilic than their aliphatic counterparts, and thus may require more forcing conditions.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, p-anisidine) (1.5-2.0 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dioxane or Toluene

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination if direct SNAr is low-yielding.

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and the base (NaOtBu or K₂CO₃, 2.0 eq).

  • Solvent and Amine Addition: Add anhydrous dioxane or toluene, followed by the aromatic amine (1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS. These reactions may require longer reaction times (12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note on Buchwald-Hartwig Amination: If direct SNAr with anilines gives low yields, a palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative. This would involve the addition of a palladium catalyst (e.g., 2-5 mol % Pd₂(dba)₃) and a suitable phosphine ligand (e.g., 4-10 mol % Xantphos) to the reaction mixture.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Add 5-bromo-3-nitropyridine- 2-carboxamide to flask B Add solvent (e.g., DMF) and base (e.g., K₂CO₃) A->B C Add amine nucleophile B->C D Heat to 60-120 °C C->D E Monitor by TLC/LC-MS D->E F Cool and quench E->F G Aqueous workup (extraction) F->G H Dry and concentrate G->H I Flash column chromatography H->I J Characterize pure product I->J

Caption: A typical experimental workflow for the SNAr reaction.

Part 3: Data Presentation and Reaction Scope

The choice of amine, solvent, base, and temperature significantly impacts the reaction outcome. The following table provides a summary of typical conditions and expected outcomes for different classes of amines.

Amine TypeExampleSolventBaseTemperature (°C)Typical Reaction Time (h)Expected Yield
Primary Aliphatic n-ButylamineDMFK₂CO₃60-804-8Good to Excellent
Secondary Aliphatic PiperidineDMSODIPEA70-906-12Good to Excellent
Primary Aromatic AnilineDioxaneNaOtBu100-12012-24Moderate to Good
Secondary Aromatic N-MethylanilineTolueneK₃PO₄110-13018-36Fair to Moderate

Part 4: Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish, particularly with less nucleophilic amines, consider increasing the temperature or switching to a more polar aprotic solvent like DMSO. For anilines, the use of a stronger base like sodium tert-butoxide can be beneficial.

  • Side Reactions: In some nitropyridine systems, rearrangement of the nitro group has been observed.[5] If unexpected isomers are detected, it may be necessary to modify the reaction conditions (e.g., lower temperature, different solvent) to suppress these side pathways.

  • Purification Challenges: The products, containing both a nitro and an amino group, can be polar. This may necessitate the use of more polar solvent systems for chromatography. In some cases, a reverse-phase purification may be advantageous.

  • Incomplete Conversion: Using a slight excess of the amine and base (2-3 equivalents) can help drive the reaction to completion. Ensure all reagents are anhydrous, as water can interfere with the reaction.

References

  • Chiba, S., et al. (2007). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 46(40), 7640-7644. [Link]

  • Jia, Y., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Heterocycles, 65(9), 2121-2128. [Link]

  • Mąkosza, A., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(1), 84. [Link]

  • Organic Syntheses. (1955). 2,3-Diaminopyridine. Organic Syntheses, 35, 35. [Link]

  • Terrier, F. (1991). Nucleophilic Aromatic Substitution. Chemical Reviews, 91(1), 1-21. [Link]

  • Zitko, J., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 23(1), 205-213. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 5-Aryl-3-nitropyridine-2-carboxamides

5-Bromo-3-nitropyridine-2-carboxamide is a pivotal building block for the synthesis of complex heterocyclic structures, which are integral motifs in medicinal chemistry and materials science.[1] The pyridine core, particularly when substituted, is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key biological interactions.[2][3] The presence of a nitro group and a carboxamide moiety on the pyridine ring introduces specific electronic and steric properties, making this substrate a valuable precursor for creating novel molecular entities. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyridine ring.[4][5]

This guide provides a comprehensive overview of the Suzuki coupling reaction as applied to this compound. It delves into the mechanistic intricacies, offers a detailed experimental protocol, and provides insights into optimization and troubleshooting, tailored for researchers in drug discovery and chemical development.

Mechanistic Considerations for an Electron-Deficient Heteroaromatic Substrate

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4][6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] However, the electron-deficient nature of the this compound substrate introduces specific challenges and considerations.

The pyridine nitrogen's lone pair can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9] Furthermore, the strong electron-withdrawing effect of the nitro group can influence the reactivity of the C-Br bond and the stability of the organopalladium intermediates.

The key steps in the catalytic cycle for the Suzuki coupling of this compound are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate to form a Pd(II) complex. The reactivity order for halides in oxidative addition is generally I > Br > Cl.[10]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates Product 5-Aryl-3-nitropyridine- 2-carboxamide (Ar-Ar') RedElim->Product ArylHalide 5-Bromo-3-nitropyridine- 2-carboxamide (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation activates

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be required for different coupling partners.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[9]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling reaction with this substrate is highly dependent on the careful selection and optimization of several parameters.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)The choice of catalyst and ligand is critical for efficient coupling with electron-deficient heteroaryl halides.[9] Buchwald and Fu have developed highly active catalysts for such challenging couplings.[12] If yields are low, screening other catalysts such as Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is recommended.
Base K₂CO₃ (2.0 equiv.)The base is essential for activating the boronic acid.[11] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial to minimize side reactions.[9] Stronger bases like NaOH or NaOMe can also be effective but may promote decomposition of the starting material or product.[10]
Solvent System 1,4-Dioxane/Water (4:1)A mixture of an organic solvent and water is commonly used.[7] Dioxane, toluene, and DMF are good choices. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The ratio of organic solvent to water can be optimized.
Temperature 80-100 °CThe reaction temperature will depend on the reactivity of the coupling partners and the solvent used. Higher temperatures can increase the reaction rate but may also lead to decomposition.
Reaction Time 2-24 hoursThe reaction should be monitored until the starting material is consumed. Prolonged reaction times at high temperatures can lead to side product formation.

Troubleshooting Common Issues

Low yields or the formation of side products are common challenges in Suzuki couplings with heteroaromatic substrates.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity and Inert Atmosphere Start->Check_Reagents Side_Product Significant Side Product Formation (e.g., Debromination) Start->Side_Product Check_Reagents->Start Reagents Impure Optimize_Catalyst Screen Different Palladium Catalysts and Ligands Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Vary Base (e.g., K3PO4, Cs2CO3) and Stoichiometry Optimize_Catalyst->Optimize_Base Optimize_Solvent Adjust Solvent System (e.g., Toluene, DMF) and Water Ratio Optimize_Base->Optimize_Solvent Optimize_Temp Modify Reaction Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success Hydrodehalogenation Hydrodehalogenation (Debromination) Observed? Side_Product->Hydrodehalogenation Hydrodehalogenation->Optimize_Catalyst No Change_Base Switch to a Weaker Base (e.g., K3PO4) Hydrodehalogenation->Change_Base Yes Lower_Temp Lower Reaction Temperature Change_Base->Lower_Temp Lower_Temp->Success

Figure 2: A logical flowchart for troubleshooting Suzuki coupling reactions.

Common Problems and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst, impure reagents, or insufficient inert atmosphere.

    • Solution: Ensure all reagents are pure and dry, and that the reaction is performed under strictly anaerobic conditions.[9] Consider screening different palladium catalysts and ligands.[13]

  • Hydrodehalogenation (Debromination):

    • Cause: The palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.

    • Solution: This is a common side reaction with electron-deficient pyridines.[9] Using a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can suppress this side reaction.[9] Lowering the reaction temperature may also be beneficial.

  • Homocoupling of Boronic Acid:

    • Cause: Oxidative homocoupling of the boronic acid can occur, especially in the presence of oxygen.

    • Solution: Meticulous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is critical.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-3-nitropyridine-2-carboxamides. While the electron-deficient nature of the pyridine substrate presents unique challenges, a systematic approach to the selection of catalyst, base, and solvent, coupled with careful control of reaction conditions, can lead to high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. Link

  • BenchChem. (2025). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. BenchChem Tech Support. Link

  • Jadhav, G. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 45-53. Link

  • Bhanushali, M., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(18), 6878–6881. Link

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Link

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

  • Wikipedia. (2024). Suzuki reaction. Link

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Link

  • Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347. Link

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13023. Link

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Link

  • Ali, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 7(12), 896. Link

  • Al-Zoubi, R. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Link

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Link

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Link

  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Link

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Link

  • CymitQuimica. (n.d.). This compound. Link

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Link

  • ChemBeast. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Link

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.2 equiv sodium phenyltrihydorxyborate, catalyzed by Pd/PP-3 support. Link

  • ChemBeast. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Link

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. Link

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Link

  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carboxylic acid. Link

  • Deng, J. Z., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 345-7. Link

  • Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Link

  • ChemWhat. (n.d.). 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID CAS#: 954240-89-2. Link

  • ResearchGate. (n.d.). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. Link

  • ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Link

Sources

Application Note: Protocols for the Amination of 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Aminopyridines

The 5-amino-3-nitropyridine-2-carboxamide scaffold is a critical pharmacophore and a versatile synthetic intermediate in the development of novel therapeutics and advanced materials. Its structure, featuring a primary amine, a nitro group, and a carboxamide on a pyridine core, offers multiple points for further functionalization. The conversion of the readily available 5-Bromo-3-nitropyridine-2-carboxamide to its amino analogue is a key transformation. This guide provides a detailed examination of the two primary synthetic strategies for this conversion: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods is dictated by factors such as substrate reactivity, desired scale, and tolerance of other functional groups. We present detailed protocols for both approaches to provide researchers with robust and validated options for their synthetic campaigns.

Mechanistic Considerations: A Tale of Two Pathways

The successful amination of this compound hinges on the electronic nature of the pyridine ring. The presence of two powerful electron-withdrawing groups—the nitro group at the 3-position and the carboxamide at the 2-position—renders the ring highly electron-deficient. This electronic characteristic is the cornerstone of both synthetic strategies.

The SNAr (Addition-Elimination) Pathway

Nucleophilic aromatic substitution is a direct displacement strategy that is highly effective for sufficiently "activated" aromatic systems.[1][2][3] The pyridine ring is inherently electron-deficient, and its reactivity is significantly enhanced by the ortho-carboxamide and para-nitro substituents relative to the bromine leaving group.[1]

The mechanism proceeds in two stages:

  • Nucleophilic Attack: The nucleophile (ammonia) attacks the carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge is effectively delocalized onto the electronegative oxygen atoms of the nitro and carboxamide groups, which provides a strong thermodynamic driving force for this step.

  • Elimination & Aromatization: The aromaticity is restored by the expulsion of the bromide leaving group, yielding the final aminated product.

This pathway is often preferred for its operational simplicity and cost-effectiveness, as it avoids the need for expensive metal catalysts and ligands.

Diagram 1: SNAr Amination Mechanism.
The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[4][5][6] This method is exceptionally versatile and can be applied to a wide range of aryl halides and amines, including those that are unreactive under SNAr conditions.[7][8]

The catalytic cycle is generally understood to involve three key steps:[4][6][9]

  • Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) species. The bulky, electron-rich phosphine ligands developed by groups like Buchwald's are crucial for facilitating this step.[6]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is released from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.

This pathway offers broader substrate scope and often proceeds under milder conditions than high-temperature SNAr reactions.

Diagram 2: Buchwald-Hartwig Catalytic Cycle.

Experimental Protocols & Data

The following protocols are presented as robust starting points for the amination of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific setup and reagent purity.

ParameterProtocol 1: SNAr AminationProtocol 2: Buchwald-Hartwig Amination
Reaction Type Nucleophilic Aromatic SubstitutionPalladium-Catalyzed Cross-Coupling
Amine Source 28-30% Aqueous AmmoniaBenzophenone Imine (Ammonia Surrogate)
Catalyst NonePd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand NoneXantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Base Ammonia (reagent and base)Sodium tert-butoxide (NaOt-Bu)
Solvent WaterToluene (anhydrous)
Temperature 130-140 °C (in sealed vessel)100-110 °C
Time 12-24 hours4-12 hours
Workup Cool, filter, wash with waterAqueous workup, extraction
Purification Recrystallization (e.g., from Ethanol/Water)Silica Gel Chromatography
Typical Yield 70-85%75-90%
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Principle: This protocol leverages the high electrophilicity of the substrate to achieve a direct displacement of the bromide using aqueous ammonia under elevated temperature and pressure.

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30% solution, large excess, e.g., 20-40 eq)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • High-pressure reaction vessel (autoclave) with a magnetic stir bar

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a high-pressure reaction vessel, add this compound and a magnetic stir bar.

  • In a well-ventilated fume hood, carefully add the aqueous ammonia solution.

  • Seal the vessel securely according to the manufacturer's instructions. Caution: Ensure the vessel is rated for the intended temperature and resulting pressure.

  • Place the vessel in a heating mantle and begin stirring. Heat the reaction mixture to 130-140 °C.

  • Maintain this temperature for 12-24 hours. The reaction progress can be monitored by taking aliquots (after cooling) and analyzing by LC-MS if the equipment allows.

  • After the reaction is complete, turn off the heat and allow the vessel to cool completely to room temperature. CRITICAL: Do not attempt to open the vessel while it is hot or under pressure.

  • Once at room temperature, carefully vent and open the vessel in a fume hood.

  • A yellow precipitate should have formed. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid sequentially with cold deionized water (3x) to remove excess ammonia and salts.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.

Safety: Work must be conducted in a well-ventilated fume hood. Handle concentrated ammonia with care. Operations involving high-pressure vessels require proper training and safety precautions, including the use of a blast shield.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Principle: This protocol employs a palladium catalyst with a specialized phosphine ligand to couple the aryl bromide with an ammonia surrogate (benzophenone imine), which is subsequently hydrolyzed to reveal the primary amine. This avoids the direct use of ammonia gas.

Materials:

  • This compound (1.0 eq)

  • Pd₂(dba)₃ (0.01-0.02 eq)

  • Xantphos (0.02-0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4-2.0 eq)

  • Benzophenone imine (1.1-1.3 eq)

  • Anhydrous Toluene

  • 2M Hydrochloric Acid (for hydrolysis)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk line or glovebox for maintaining an inert atmosphere

  • Round-bottom flask, reflux condenser, glass stoppers

  • Magnetic stirrer and heating mantle with oil bath

  • Standard glassware for workup and chromatography

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • In the flask, combine this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide. Note: NaOt-Bu is corrosive and moisture-sensitive; handle it under an inert atmosphere.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by benzophenone imine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Add 2M HCl and stir vigorously for 1-2 hours to hydrolyze the imine intermediate.

  • Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

Safety: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Anhydrous solvents are flammable. Sodium tert-butoxide is a strong base and should be handled with appropriate personal protective equipment.

References

  • Deshpande, R. S., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(39), 7061-7063.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054–6058. [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Coll. Vol. 4, p.273 (1963); Vol. 35, p.45 (1955). [Link]

  • Boruah, M., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(23), 3014-3016. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitutions. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

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Application Notes and Protocols for 5-Bromo-3-nitropyridine-2-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Pyridine derivatives, in particular, are a cornerstone of medicinal chemistry, valued for their versatile chemical reactivity and their prevalence in a multitude of FDA-approved drugs.[1][2][3] This guide focuses on a specific, yet highly promising scaffold: 5-Bromo-3-nitropyridine-2-carboxamide .

This compound is not merely another pyridine derivative; its unique trifecta of functional groups—a reactive bromo group, an electron-withdrawing nitro group, and a carboxamide moiety—positions it as a powerful tool for innovative drug design.[4][5][6][7][8] The strategic arrangement of these groups suggests significant potential in several key areas of drug discovery, which will be the focus of these application notes.

While direct, published applications of this compound in specific drug discovery campaigns are not yet widespread, its structural alerts point towards a high potential for use in several modern therapeutic design strategies. This document will, therefore, provide a detailed exploration of its potential applications, grounded in the established principles of medicinal chemistry and drawing parallels from structurally related compounds. The protocols and workflows described herein are designed to be robust, self-validating, and a launchpad for pioneering research.

Chemical Properties and Synthesis Overview

Before delving into its applications, a foundational understanding of the physicochemical properties and synthetic accessibility of this compound is essential.

PropertyValueSource
Molecular Formula C₆H₄BrN₃O₃CymitQuimica
Molecular Weight 246.02 g/mol CymitQuimica
CAS Number 412035-35-9CymitQuimica
Appearance SolidCymitQuimica
Purity Typically >98%CymitQuimica

The synthesis of this compound is conceptually straightforward, often starting from more readily available brominated nitropyridines. A common precursor is 2-Amino-5-bromo-3-nitropyridine, which can be synthesized via the nitration of 2-amino-5-bromopyridine.[9][10] Subsequent functional group manipulations can yield the target carboxamide.

Proposed Application I: A Versatile Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel hit compounds, particularly for challenging targets.[11][12][13] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, while exhibiting weak binding affinity, can be elaborated into potent leads with high ligand efficiency.

This compound is an excellent candidate for inclusion in a fragment library. It adheres to the "Rule of Three" often applied to fragment design (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[13] The distinct electronic nature of the pyridine ring, coupled with the hydrogen bonding capabilities of the carboxamide, provides a strong foundation for initial binding interactions. The bromo and nitro groups offer well-defined vectors for synthetic elaboration, allowing for systematic exploration of the surrounding binding pocket.

Workflow for FBDD Screening

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol: Biophysical Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screen to identify the binding of this compound to a target protein of interest.

Materials:

  • SPR instrument (e.g., Biacore, a GE Healthcare brand)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound (dissolved in 100% DMSO as a stock solution)

  • Running buffer (e.g., PBS with 0.05% Tween-20)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a fresh mixture of EDC/NHS.

    • Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. The final DMSO concentration should be kept constant (and low, typically ≤ 1%) across all samples to minimize solvent effects. A typical starting concentration range for fragments is 10-1000 µM.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant immobilized protein).

    • Monitor the change in response units (RU) over time. A concentration-dependent increase in RU that is specific to the target protein flow cell indicates binding.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Analyze the binding sensorgrams to determine the dissociation constant (KD) by fitting the data to a suitable binding model (e.g., steady-state affinity).

Causality Behind Experimental Choices:

  • SPR as a Primary Screen: SPR is a highly sensitive, label-free technique that can detect the weak binding affinities typical of fragments.

  • Reference Flow Cell: This is crucial for distinguishing true binding events from non-specific interactions and bulk solvent effects.

  • Constant DMSO Concentration: This minimizes variability in the baseline and ensures that any observed response is due to the fragment binding and not the solvent.

Proposed Application II: A Scaffold for Covalent Inhibitor Design

The field of covalent inhibitors has seen a resurgence, with several approved drugs demonstrating their therapeutic benefits, including increased potency and duration of action.[14] The electrophilic nature of certain functional groups allows them to form a stable, covalent bond with nucleophilic residues (e.g., cysteine, lysine) on the target protein.[15][16]

This compound is an attractive starting point for the design of covalent inhibitors. The bromo group on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by a suitably positioned and reactive nucleophile on the target protein, such as a cysteine thiol.[17] The nitro group further activates the pyridine ring towards this type of reaction.

Mechanism of Covalent Inhibition

Covalent_Inhibition cluster_reaction Covalent Bond Formation Inhibitor 5-Bromo-3-nitropyridine- 2-carboxamide Complex Reversible Inhibitor-Protein Complex Inhibitor->Complex Binding Protein Target Protein (with Cys-SH) Protein->Complex Covalent_Adduct Irreversible Covalent Adduct Complex->Covalent_Adduct SNAr Reaction

Caption: Proposed mechanism of covalent inhibition by this compound.

Protocol: Assessing Covalent Modification by Mass Spectrometry

This protocol uses intact protein mass spectrometry to determine if this compound covalently modifies a target protein containing a reactive cysteine.

Materials:

  • Target protein with a known reactive cysteine.

  • This compound.

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4).

  • Quenching solution (e.g., formic acid).

  • LC-MS system capable of intact protein analysis.

Procedure:

  • Incubation:

    • Prepare a solution of the target protein in the reaction buffer (e.g., at 10 µM).

    • Add this compound to the protein solution (e.g., at a 10-fold molar excess). A DMSO stock of the compound should be used, ensuring the final DMSO concentration is low (<5%).

    • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • A control reaction with only the protein and DMSO should be run in parallel.

  • Quenching and Sample Preparation:

    • At each time point, quench the reaction by adding formic acid to a final concentration of 0.1%.

    • Desalt the protein sample using a suitable method (e.g., a C4 ZipTip) according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the mass of the intact protein.

  • Data Interpretation:

    • Compare the mass of the protein from the compound-treated samples to the control sample.

    • A mass shift corresponding to the addition of the fragment minus the mass of HBr (approximately +166.0 Da) would indicate covalent modification.

    • The increase in the intensity of the modified protein peak over time provides kinetic information about the covalent reaction.

Trustworthiness of the Protocol:

  • Time-Dependent Mass Shift: Observing a progressive increase in the modified protein peak over time provides strong evidence for a specific covalent reaction rather than a non-specific adduct.

  • Control Reaction: The DMSO-only control is essential to ensure that any observed mass shift is due to the compound and not an artifact of the experimental conditions.

Proposed Application III: A Core Scaffold for Structure-Activity Relationship (SAR) Studies

Once a hit compound is identified, the next critical phase is to establish a Structure-Activity Relationship (SAR), which guides the optimization of the hit into a potent and selective lead compound.[2][18][19] The three distinct functional groups on this compound provide multiple avenues for synthetic modification to probe the SAR.

  • Position 5 (Bromo Group): The bromo group can be replaced with a variety of other functionalities via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of different substituents to enhance binding affinity and selectivity.

  • Position 3 (Nitro Group): The nitro group can be reduced to an amine, which can then be further derivatized (e.g., acylated, alkylated). This introduces new hydrogen bonding capabilities and allows for the exploration of different vectors into the solvent-exposed region of the binding site.

  • Position 2 (Carboxamide): The amide nitrogen and carbonyl oxygen are key hydrogen bond donors and acceptors. The amide can also be modified to explore the impact on binding and physicochemical properties.

Logical Flow for SAR Exploration

SAR_Logic cluster_modifications Synthetic Modifications cluster_evaluation Biological Evaluation Start Initial Hit: This compound Mod_5 Position 5: Cross-Coupling Start->Mod_5 Mod_3 Position 3: Nitro Reduction & Derivatization Start->Mod_3 Mod_2 Position 2: Amide Modification Start->Mod_2 Assay In vitro Assays (Potency, Selectivity) Mod_5->Assay Mod_3->Assay Mod_2->Assay ADME ADME Profiling Assay->ADME ADME->Assay Iterative Optimization

Caption: A logical workflow for exploring the SAR of this compound.

Protocol: Synthesis of Analogs via Suzuki Coupling at Position 5

This protocol describes a general method for diversifying the 5-position of the pyridine ring.

Materials:

  • This compound

  • A boronic acid or boronate ester of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup:

    • To an oven-dried flask, add this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.05-0.1 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired analog.

Expertise Behind the Protocol:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so an inert atmosphere is crucial for efficient catalysis.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from deactivation.

  • Choice of Base and Solvent: The optimal base and solvent system can vary depending on the specific boronic acid used and may require some optimization.

Conclusion: A Scaffold of Untapped Potential

This compound represents a molecule of significant, albeit largely unexplored, potential in drug discovery. Its unique combination of reactive and modifiable functional groups makes it a highly attractive starting point for fragment-based screening, the rational design of covalent inhibitors, and comprehensive SAR studies. The protocols and workflows detailed in this guide provide a robust framework for researchers to begin unlocking the therapeutic promise of this versatile scaffold. As with any pioneering research, the path forward will require careful experimentation and iterative design, but the foundational chemical logic suggests that this compound is a scaffold worthy of such exploration.

References

  • The Role of Nitropyridines in Pharmaceutical Development. Chem Thinker Labs. [Link]

  • Gulevskaya, A. V., & Deineka, D. N. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. [Link]

  • Gulevskaya, A. V., & Deineka, D. N. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

  • Gulevskaya, A. V., & Deineka, D. N. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J.-C., Gonzalez-Mosquera, D. M., Valencia, D., Ballesteros-Monreal, M. G., Aguilar-Martínez, M., & Leyva-Peralta, M.-A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Gulevskaya, A. V., & Deineka, D. N. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. [Link]

  • Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J.-C., Gonzalez-Mosquera, D. M., Valencia, D., Ballesteros-Monreal, M. G., Aguilar-Martínez, M., & Leyva-Peralta, M.-A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J.-C., Gonzalez-Mosquera, D. M., Valencia, D., Ballesteros-Monreal, M. G., Aguilar-Martínez, M., & Leyva-Peralta, M.-A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • St-Jean, J.-R., Jr., Simard, C., Courchesne, M., Gauthier, D., Chauret, N., Ramtohul, Y., & DeRoy, M. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Caldwell, R. D., Chen, Y., DiLello, P., Farrow, N. A., Frank, K. E., Gaudet, E. A., ... & Yu, L. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & medicinal chemistry letters, 28(21), 3469-3474. [Link]

  • Sun, A., Omura, S., & Takahashi, Y. (1997). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of Antibiotics, 50(6), 489-494. [Link]

  • Vogt, M., & Bajorath, J. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Molecules (Basel, Switzerland), 27(2), 570. [Link]

  • Joseph-McCarthy, D. (2007). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 50(25), 6272-6280. [Link]

  • Wang, H., Lu, B., Yang, Z., Xu, Y., Huang, J., & Wang, W. (2023). Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). Journal of Medicinal Chemistry, 66(11), 7405-7420. [Link]

  • Kumar, P., Singh, S., Kumar, S., Kumar, D., Kumar, P., & Singh, R. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(2), e0076623. [Link]

  • Vogt, M., & Bajorath, J. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Molecules, 27(2), 570. [Link]

  • This fragment-based drug discovery library is designed to be sociable. Chemistry World. [Link]

  • Zartler, E., Swain, C., & Pearce, S. (n.d.). Fragment library design. Stanford Medicine. Retrieved from [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS. (2023, October 17). [Link]

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.). Retrieved from [Link]

  • Raines, R. T. (2016). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT. [Link]

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Sources

The Strategic Utility of 5-Bromo-3-nitropyridine-2-carboxamide in the Synthesis of Fused Heterocyclic Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of 5-Bromo-3-nitropyridine-2-carboxamide as a highly versatile and strategic intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly those featuring fused heterocyclic scaffolds. We will delve into the intrinsic chemical reactivity of this molecule and present a comprehensive, field-proven protocol for its application in the synthesis of novel dipyrido[2,3-e:3',2'-b][1][2]diazepin-6-one analogues, a core structure of significant therapeutic importance, exemplified by the anti-HIV drug Nevirapine.

Introduction: The Molecular Advantage of this compound

This compound is a pyridine derivative strategically functionalized to serve as a powerful building block in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups: the bromo, nitro, and carboxamide moieties. This unique arrangement allows for a stepwise and controlled construction of complex molecular architectures.

  • The Bromo Group: Serves as a versatile handle for C-C and C-N bond formation through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • The Nitro Group: Acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack. Furthermore, it can be selectively reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems.

  • The Carboxamide Group: This moiety is a key participant in intramolecular cyclization reactions, often serving as the electrophilic partner for a nucleophilic amine to form a lactam ring, a common feature in many APIs.

This strategic combination of functional groups makes this compound an ideal starting material for the synthesis of fused heterocyclic compounds, such as the dipyridodiazepinone core found in Nevirapine and its analogues. These compounds are of significant interest due to their wide range of biological activities.

Application Focus: Synthesis of Dipyridodiazepinone Analogues

A prime application of this compound is in the synthesis of novel analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The dipyridodiazepinone scaffold is central to its therapeutic activity. The following sections outline a robust synthetic strategy leveraging our subject intermediate.

Synthetic Strategy Overview

The overall synthetic approach involves a three-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The bromo group at the 5-position is displaced by a primary amine. This step introduces a key side chain that can be varied to explore the structure-activity relationship (SAR) of the final compounds.

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, setting the stage for the subsequent cyclization.

  • Intramolecular Cyclization: The newly formed amino group attacks the carboxamide to form the central seven-membered diazepinone ring, completing the fused heterocyclic core.

This strategy is illustrated in the workflow diagram below:

G A This compound B Step 1: Nucleophilic Aromatic Substitution (S N Ar) with R-NH 2 A->B C 5-(Alkylamino)-3-nitropyridine-2-carboxamide B->C D Step 2: Nitro Group Reduction C->D E 3-Amino-5-(alkylamino)pyridine-2-carboxamide D->E F Step 3: Intramolecular Cyclization E->F G Fused Dipyridodiazepinone Analogue F->G G cluster_0 Mechanism of Intramolecular Cyclization Reactant Reactant Intermediate Intermediate Product Product Intermediate->Product Nucleophilic Attack & Dehydration

Sources

Application Note: A Scalable and Validated Synthesis of 5-Bromo-3-nitropyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-nitropyridine-2-carboxamide and its derivatives are pivotal building blocks in contemporary medicinal chemistry and materials science. Their unique trifunctionalized pyridine scaffold allows for diverse downstream modifications, making them valuable intermediates in the synthesis of complex molecular architectures. Notably, these compounds have been identified as promising leads in the development of novel therapeutics, including antitubercular and antifungal agents.[1][2] The strategic placement of the bromine atom, nitro group, and carboxamide moiety offers orthogonal chemical handles for selective functionalization, enabling the exploration of vast chemical space in drug discovery programs.

This application note provides a detailed, scalable, and validated protocol for the synthesis of this compound, starting from commercially available precursors. The described methodology is designed for robustness and reproducibility, addressing the common challenges associated with the synthesis of highly functionalized pyridines.[3][4][5][6] Furthermore, we present a generalized protocol for the subsequent derivatization of the carboxamide group, expanding the utility of this key intermediate.

Synthetic Strategy: A Three-Step Approach

The overall synthetic route is a three-step process commencing with the bromination and nitration of a suitable pyridine precursor, followed by the formation of the carboxamide. This strategy was chosen for its convergence and the commercial availability of the starting materials.

Synthesis_Workflow Start 2-Aminopyridine Step1 Step 1: Bromination (NBS) Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Step 2: Nitration (H2SO4/HNO3) Intermediate1->Step2 Intermediate2 2-Amino-5-bromo-3-nitropyridine Step2->Intermediate2 Step3 Step 3: Sandmeyer-type Reaction & Amidation Intermediate2->Step3 Product 5-Bromo-3-nitropyridine- 2-carboxamide Step3->Product Derivatization_Workflow Start 5-Bromo-3-nitropyridine- 2-carboxamide Step1 Hydrolysis Start->Step1 Intermediate1 5-Bromo-3-nitropyridine- 2-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling (R-NH2, Coupling Agent) Intermediate1->Step2 Product Substituted Amide Derivatives Step2->Product

Sources

Application Notes and Protocols for 5-Bromo-3-nitropyridine-2-carboxamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Carboxamide Scaffold in Modern Agrochemicals

The pyridine ring is a foundational scaffold in contemporary agrochemical discovery, lending its unique electronic and structural properties to a multitude of successful commercial products.[1] Within this broad class, pyridine carboxamides have emerged as a particularly fruitful area of research, yielding potent fungicides, herbicides, and insecticides.[2][3] This guide focuses on a specific, yet underexplored, member of this family: 5-Bromo-3-nitropyridine-2-carboxamide. While direct agrochemical applications of this compound are not yet extensively documented in peer-reviewed literature, its structural motifs—a pyridine carboxamide core, a bromine substituent, and a nitro group—suggest a high potential for biological activity. This document serves as a detailed guide for researchers aiming to explore the agrochemical potential of this molecule, providing not just protocols, but the scientific rationale underpinning the proposed experimental workflows.

Chemical Properties and Synthesis Overview

This compound is a solid at room temperature with the molecular formula C₆H₄BrN₃O₃ and a molecular weight of approximately 246.02 g/mol .

PropertyValue
CAS Number 412035-35-9
Molecular Formula C₆H₄BrN₃O₃
Molecular Weight 246.02 g/mol
Appearance Solid

The synthesis of this compound can be approached through various synthetic routes, often involving the functionalization of a pyridine ring. A plausible synthetic pathway could involve the amidation of a corresponding carboxylic acid or the derivatization of a related amine.

Hypothesized Agrochemical Applications and Screening Protocols

Given the known activities of structurally related compounds, this compound is a prime candidate for screening as a fungicide, herbicide, and insecticide. The following sections provide detailed protocols for evaluating its efficacy in each of these areas.

Potential as a Fungicide: Targeting Succinate Dehydrogenase

Scientific Rationale: The pyridine carboxamide structure is a well-established pharmacophore for fungicides that inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi.[2][4] The disruption of this enzyme's function leads to a halt in cellular respiration and ultimately, fungal cell death.

Experimental Workflow:

Caption: Workflow for fungicide screening.

Protocol 1: In Vitro Fungicidal Activity Screening (Poison Plate Assay)

This protocol outlines a method to determine the half-maximal effective concentration (EC₅₀) of this compound against a panel of fungal pathogens.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium[5]

  • Sterile petri dishes

  • Cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA and cool to approximately 50-55°C.

  • Serial Dilutions: Add the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with an equivalent amount of DMSO.

  • Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.[6]

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the logarithm of the concentration and determine the EC₅₀ value using probit analysis or a similar statistical method.

Potential as a Herbicide: Auxin Mimicry

Scientific Rationale: Pyridine carboxylic acids are a class of herbicides that act as synthetic auxins, causing uncontrolled and disorganized plant growth, ultimately leading to plant death.[7] The carboxamide group in the target molecule could potentially be hydrolyzed in planta to the corresponding carboxylic acid, which could then exhibit auxinic activity.

Experimental Workflow:

Caption: Workflow for herbicide screening.

Protocol 2: Whole Plant Herbicidal Efficacy Assay

This protocol describes a method for assessing the post-emergence herbicidal activity of this compound on various weed species.[8][9]

Materials:

  • This compound

  • Acetone

  • Tween® 20 or other suitable surfactant

  • Seeds of monocot and dicot weed species (e.g., Lolium rigidum, Amaranthus retroflexus)

  • Potting soil

  • Pots or trays

  • Greenhouse facilities

  • Laboratory spray chamber

Procedure:

  • Plant Propagation: Sow seeds of the test species in pots filled with potting soil and grow in a greenhouse to the 2-4 true leaf stage.

  • Treatment Solution Preparation: Prepare a stock solution of the test compound in acetone. For application, create a series of dilutions in water containing a surfactant (e.g., 0.1% v/v Tween® 20) to achieve different application rates (e.g., 100, 250, 500, 1000 g a.i./ha). A control solution should contain only acetone and surfactant in water.

  • Application: Spray the plants uniformly with the treatment solutions using a calibrated laboratory spray chamber.[9]

  • Incubation: Return the treated plants to the greenhouse and maintain under optimal growing conditions.

  • Assessment: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, epinasty, stunting) at 7, 14, and 21 days after treatment, using a 0-100% injury scale (0 = no effect, 100 = plant death).

  • Biomass Measurement: At the final assessment, harvest the above-ground biomass, dry in an oven, and weigh to determine the percent reduction in biomass compared to the control.

Potential as an Insecticide

Scientific Rationale: Various pyridine derivatives have been developed as commercial insecticides, targeting the insect nervous system.[3][10][11] The specific mode of action can vary, but the pyridine scaffold is a key feature in many insecticidally active molecules.

Experimental Workflow:

Caption: Workflow for insecticide screening.

Protocol 3: Insecticidal Activity Screening (Contact and Ingestion Bioassays)

This protocol provides methods to evaluate the contact and ingestion toxicity of this compound against common insect pests.[12][13]

Materials:

  • This compound

  • Acetone

  • Test insects (e.g., Aphis gossypii, Spodoptera frugiperda larvae)

  • Glass vials or petri dishes

  • Artificial diet for the test insect

  • Fine paintbrush or aspirator for handling insects

Procedure (Contact Toxicity - Vial Bioassay):

  • Vial Coating: Prepare serial dilutions of the test compound in acetone. Pipette a known volume of each dilution into a glass vial. Roll the vial until the acetone evaporates, leaving a uniform film of the compound on the inner surface. Prepare control vials with acetone only.

  • Insect Introduction: Introduce a known number of test insects (e.g., 10-20) into each vial.

  • Incubation: Cap the vials with breathable closures and maintain at a suitable temperature and photoperiod.

  • Mortality Assessment: Record the number of moribund or dead insects at 24, 48, and 72 hours post-exposure.

  • Analysis: Calculate the lethal concentration that causes 50% mortality (LC₅₀) using appropriate statistical software.

Procedure (Ingestion Toxicity - Diet Incorporation):

  • Diet Preparation: Prepare the artificial diet for the target insect. While the diet is still liquid, incorporate the test compound (dissolved in a minimal amount of a suitable solvent) to achieve a range of concentrations. Prepare a control diet with the solvent alone.

  • Feeding: Dispense the treated and control diets into the wells of a multi-well plate or small containers. Introduce one insect larva per well.

  • Incubation: Maintain the insects under controlled conditions.

  • Assessment: Record mortality at regular intervals. Also, monitor for any sublethal effects such as reduced feeding, delayed development, or molting abnormalities.

  • Analysis: Calculate the LC₅₀ and note any significant sublethal effects.

Conclusion and Future Directions

This compound represents a molecule of interest for agrochemical research due to its structural similarity to known active compounds. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its potential as a fungicide, herbicide, or insecticide. Positive results from these initial screenings would warrant further investigation into its mode of action, spectrum of activity, and structure-activity relationships through the synthesis and testing of analogs. Such a research program could lead to the discovery of novel agrochemical solutions.

References

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  • Bakhite, E. A., et al. (2019). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 67(43), 11876–11886. [Link]

  • Li, M., et al. (2024). In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. Methods in Molecular Biology, 2818, 363-376. [Link]

  • Google Patents. (n.d.). US3772443A - 5-bromo-5-nitro-1,3-dioxane,process and antimicrobial compositions.
  • MDPI. (2016). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 21(11), 1461. [Link]

  • ResearchGate. (2023). (PDF) Bioassay Techniques in Entomological Research. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

  • Innovation to Impact. (n.d.). SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). Herbicidal synergetic composition containing a pyridine N-oxide and a triazinone and a method for controlling weeds therewith.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-nitropyridine-2-carboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will address common experimental challenges, explain the underlying chemical principles, and offer robust protocols to enhance yield and purity.

The synthesis of substituted pyridine carboxamides is a cornerstone in medicinal chemistry, as this scaffold is present in numerous bioactive compounds.[1][2] this compound, in particular, serves as a critical intermediate for more complex molecular targets. The most common and reliable synthetic route involves a two-step process: the oxidation of the 2-methyl group of a precursor to a carboxylic acid, followed by the conversion of this acid into the target primary amide.

This guide provides a self-validating system of protocols and troubleshooting advice to ensure that you can confidently navigate the complexities of this synthesis.

Overall Synthetic Pathway

The described synthesis proceeds via two key transformations starting from 2-methyl-5-bromo-3-nitropyridine.

Synthetic_Pathway Start 2-Methyl-5-bromo- 3-nitropyridine Intermediate 5-Bromo-3-nitropyridine- 2-carboxylic acid Start->Intermediate Step 1: Oxidation (e.g., KMnO4 or SeO2) Product 5-Bromo-3-nitropyridine- 2-carboxamide Intermediate->Product Step 2: Amidation (e.g., SOCl2, NH4OH or EDC, NH4Cl, HOBt)

Caption: General two-step synthesis of the target amide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My yield for the oxidation of 2-methyl-5-bromo-3-nitropyridine (Step 1) is consistently low. What are the likely causes and solutions?

Answer: Low yields in the oxidation of a methyl group on a pyridine ring are a common challenge, often stemming from incomplete reaction or product degradation due to harsh conditions.

  • Probable Cause 1: Inappropriate Oxidizing Agent. The pyridine ring, particularly with an electron-withdrawing nitro group, can be sensitive. A very strong, non-specific oxidant might lead to ring degradation. While potassium permanganate (KMnO₄) is a powerful and common choice, it can sometimes be too aggressive.

  • Solution 1: Choice of Oxidant.

    • Potassium Permanganate (KMnO₄): This is often the first choice. Ensure the reaction is performed in a suitable solvent (like a pyridine/water or acetone/water mixture) and that the temperature is carefully controlled, typically starting at a lower temperature and gently warming.

    • Selenium Dioxide (SeO₂): This is a milder and more selective oxidant for benzylic-type methyl groups. It can sometimes provide better yields with sensitive substrates, though it requires careful handling due to its toxicity.

    • Vanadium Oxide Catalysts: Vapor-phase oxidation over modified vanadium oxide catalysts has been investigated for similar pyridine derivatives and can offer high selectivity.[3]

  • Probable Cause 2: Suboptimal Reaction Conditions. Incorrect temperature, reaction time, or pH can drastically affect the yield. The reactivity of the methyl group is influenced by the electronic nature of the pyridine ring.[4]

  • Solution 2: Optimize Conditions.

    • Temperature Control: Start the reaction at a moderate temperature (e.g., 50-60°C) and slowly increase it if necessary, while monitoring progress by Thin Layer Chromatography (TLC). For KMnO₄, refluxing is often required.

    • Reaction Monitoring: Use TLC or HPLC to track the disappearance of the starting material. Prolonged reaction times after full conversion can lead to byproduct formation.[5]

    • Work-up: After the reaction, the work-up is critical. For KMnO₄ oxidations, the manganese dioxide (MnO₂) byproduct must be thoroughly removed. This is typically done by filtering the hot reaction mixture, often with the aid of a filter agent like Celite, followed by washing with hot water.

Question 2: During the amidation step (Step 2), I see a lot of unreacted carboxylic acid, even after adding my amine source. Why is this happening?

Answer: This is a classic problem in amide synthesis. The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and thermodynamically unfavorable at room temperature.[6] This is because the amine, being a base, will readily deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.

  • Probable Cause: Lack of Carboxylic Acid Activation. The carbonyl carbon of a carboxylic acid is a relatively poor electrophile, and the carboxylate anion formed via an acid-base reaction is even less electrophilic.[7] To facilitate the nucleophilic attack by the amine, the hydroxyl group of the carboxylic acid must be converted into a better leaving group.

  • Solution: Employ a Coupling Agent or Convert to an Acyl Chloride.

    • Method A: Acyl Chloride Intermediate. The most traditional method is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-bromo-3-nitropyridine-2-carbonyl chloride is highly electrophilic and will react readily with an amine source (e.g., ammonium hydroxide or ammonia gas) to form the amide.

    • Method B: Use of Coupling Reagents. Modern peptide coupling agents circumvent the need for an isolated acyl chloride. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective.[8] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve yields and reduce side reactions, coupling reactions are often performed with an additive like 1-Hydroxybenzotriazole (HOBt).

Question 3: My final product is contaminated with a white, insoluble precipitate after using DCC as a coupling agent. How do I remove it?

Answer: The white, insoluble precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent. Its poor solubility in most common organic solvents is a known issue but can also be used to your advantage for purification.

  • Cause: DCC activates the carboxylic acid and is consumed in the process, generating DCU.

  • Solution: Purification Strategy.

    • Filtration: At the end of the reaction, the DCU can often be removed by simple filtration of the reaction mixture. It is advisable to cool the reaction mixture first to further decrease the solubility of DCU.

    • Solvent Choice: Solvents in which DCU is particularly insoluble, such as dichloromethane (DCM) or ethyl acetate, are often used for the reaction.

    • Post-Workup Filtration: If some DCU remains after the aqueous workup, it may precipitate out upon concentration of the organic extracts. A second filtration at this stage is often effective.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of a nitropyridine precursor challenging for achieving the desired 5-bromo isomer?

A1: The regioselectivity of electrophilic substitution on a pyridine ring is complex. The pyridine nitrogen is deactivating, and the nitro group is a strong deactivating and meta-directing group. Direct bromination of 3-nitropyridine, for instance, is difficult and often requires harsh conditions.[9] Therefore, it is generally more reliable to start with a pre-functionalized pyridine, such as 2-amino-5-bromopyridine, and then introduce the nitro group via nitration, which is a well-established procedure.[10][11]

Q2: What is the mechanism of amide bond formation using a carbodiimide coupling agent like EDC?

A2: The mechanism involves two main stages: activation of the carboxylic acid and nucleophilic attack by the amine.

  • Activation: The carboxylic acid adds to one of the C=N double bonds of the carbodiimide (EDC or DCC). This forms a highly reactive O-acylisourea intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[8]

  • Nucleophilic Attack: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate which subsequently collapses, forming the stable amide bond and releasing the urea byproduct (e.g., EDU or DCU).

Coupling_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Activated Acid) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide + Amine EDU EDU Byproduct O_Acylisourea->EDU Amine R'-NH2 Amine->Amide

Caption: Mechanism of EDC-mediated amide bond formation.

Q3: What are the critical safety precautions to take during this synthesis?

A3: Safety is paramount.

  • Oxidizing Agents: Strong oxidants like KMnO₄ can react violently with organic materials. Avoid contact with combustible materials and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive and toxic. It reacts violently with water to release toxic HCl and SO₂ gases. Always handle it in a well-ventilated fume hood.

  • Coupling Agents: Carbodiimides like DCC and EDC are potent allergens and skin sensitizers. Avoid inhalation and skin contact.

  • Solvents: Use appropriate solvents in a fume hood and be aware of their flammability.

Q4: How can I best monitor the progress of the amidation reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction.[5]

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting carboxylic acid.

  • Visualization: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Confirmation: Staining the TLC plate (e.g., with potassium permanganate stain) can help visualize spots that are not UV-active. Once the reaction appears complete by TLC, a small aliquot can be analyzed by LC-MS to confirm the mass of the desired product.

Protocols and Data

Experimental Workflow: EDC/HOBt Mediated Amidation

The following diagram illustrates a typical workflow for the second step of the synthesis.

Experimental_Workflow A Dissolve Carboxylic Acid, NH4Cl, and HOBt in DMF B Cool to 0°C A->B C Add Base (e.g., DIPEA) B->C D Add EDC portion-wise C->D E Warm to RT, stir 12-18h D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with aq. NaHCO3 & Brine H->I J Dry (Na2SO4), Filter, Concentrate I->J K Purify by Column Chromatography or Recrystallization J->K L Characterize Product (NMR, MS) K->L

Caption: Workflow for the amidation and purification process.

Table 1: Illustrative Conditions for Amidation (Step 2)

This table provides example conditions for the conversion of 5-Bromo-3-nitropyridine-2-carboxylic acid to the corresponding amide. Actual results will vary.

MethodActivating AgentAmine SourceSolventTemperature (°C)Time (h)Typical Yield (%)
A SOCl₂NH₄OH (aq)Toluene (reflux), then THF0 to RT4-675-85
B EDC / HOBtNH₄Cl / DIPEADMF0 to RT12-1880-90
C Oxalyl ChlorideNH₃ (gas)DCM0 to RT3-580-90
Detailed Protocol: Amidation via EDC Coupling

This is a representative protocol and may require optimization.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-Bromo-3-nitropyridine-2-carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and ammonium chloride (NH₄Cl) (1.2 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reagents (approx. 0.2 M concentration).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring.

  • EDC Addition: Add EDC hydrochloride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-18 hours.

  • Monitoring: Check for the consumption of the starting material using TLC (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

References

  • ChemistNATE. (2014). How to Make Amides: Mechanism. YouTube. Retrieved from [Link]

  • Wang, L., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023). Carboxylic acid and amine = amide?. r/Mcat. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

  • ChemBK. (2024). 5-Bromo-2-methyl-3-nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Reddit. (2024). Bromination Help. r/Chempros. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methyl-3-Nitropyridine: Properties and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Brown, E. V., & Burke, H. T. (1955). Bromination Products of Nitropyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. YouTube. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved from [Link]

  • Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal. Retrieved from [Link]

  • J. Phys. Chem. (1995). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Retrieved from [Link]

  • MDPI. (n.d.). Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 5-Bromo-3-nitropyridine-2-carboxamide. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot common purification challenges, ensuring the integrity and purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to this compound is the hydrolysis of the corresponding nitrile, 5-Bromo-3-nitropyridine-2-carbonitrile. Therefore, potential impurities include:

  • Unreacted Starting Material: 5-Bromo-3-nitropyridine-2-carbonitrile may be present if the hydrolysis reaction did not go to completion.

  • Hydrolysis Byproduct: Over-hydrolysis can lead to the formation of 5-Bromo-3-nitropyridine-2-carboxylic acid.[1]

  • Precursors to the Nitrile: If the nitrile precursor was not fully purified, you might encounter impurities from its synthesis, such as 2,5-dibromo-3-nitropyridine.

  • Regioisomers: Depending on the bromination strategy of the pyridine ring during the synthesis of precursors, regioisomers with bromine and nitro groups at different positions may be present.

Q2: My crude product is a discolored solid. What is the likely cause and how can I address it?

A2: Discoloration, often appearing as a yellow to brownish hue, is common in nitropyridine derivatives and can arise from residual starting materials, byproducts, or degradation products. The nitro group itself can contribute to the color. Purification via recrystallization or column chromatography is typically effective in removing these colored impurities. For stubborn coloration, treatment with activated charcoal during recrystallization can be beneficial, but should be used judiciously to avoid loss of the desired product.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment.[2] Exposure to light, moisture, and high temperatures can lead to degradation. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at or below room temperature is recommended. Nitropyridines can be susceptible to degradation under strongly acidic or basic conditions.[3]

Troubleshooting Purification Challenges

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Problem: My compound "oils out" during recrystallization.

  • Causality: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming crystals. This often happens when the cooling process is too rapid or when the solvent is too nonpolar for the compound at lower temperatures. The high concentration of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to create a more suitable polarity profile.

    • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and crystal formation.

    • If the issue persists, consider a preliminary purification step, such as a quick filtration through a silica plug, to remove some of the impurities that may be hindering crystallization.

Problem: No crystals form upon cooling.

  • Causality: This indicates that the compound is too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently saturated.

  • Troubleshooting Steps:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound if available.

    • Reduce the volume of the solvent by evaporation to increase the concentration of the compound.

    • If the compound remains in solution, the solvent is likely too good a solvent. You may need to select a less polar solvent or use a mixed solvent system where the compound has lower solubility.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
Ethanol or MethanolThe amide and nitro groups suggest good solubility in polar protic solvents.
Ethyl Acetate/HexaneA common mixed-solvent system that allows for fine-tuning of polarity.
Dichloromethane/HexaneAnother versatile mixed-solvent system for compounds of intermediate polarity.
Acetone/WaterSuitable for polar compounds, where water acts as an anti-solvent.
Column Chromatography

Silica gel column chromatography is a standard method for purifying compounds with different polarities.

Problem: Poor separation of my compound from an impurity on the column.

  • Causality: The chosen eluent system may not have the optimal polarity to effectively differentiate between your compound and the impurity. The two compounds may have very similar polarities.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

    • Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the elution. This can help to first elute less polar impurities and then your compound, followed by more polar impurities.

    • Change the Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (basic or neutral), which can offer different selectivity.

Problem: My compound is streaking on the TLC plate and the column.

  • Causality: Streaking can be caused by several factors, including overloading the sample, the compound having acidic or basic properties that interact strongly with the silica gel, or poor solubility in the eluent.

  • Troubleshooting Steps:

    • Reduce Sample Load: Ensure you are not loading too much crude material onto your column.

    • Modify the Eluent: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can have a similar effect.

    • Ensure Complete Dissolution: Make sure your crude sample is fully dissolved in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol mixture)[4]

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Eluent Selection: Use TLC to determine a suitable solvent system that gives your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in an orderly manner.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your purified compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_outcome Final Product Crude Crude this compound TLC_Analysis TLC Analysis (Initial Purity Assessment) Crude->TLC_Analysis Spot Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity/ Crystalline Nature Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities/ Oily Nature Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Purity_Check Purity Verification (TLC, NMR, HPLC) Pure_Product->Purity_Check

Caption: A decision-making workflow for the purification of this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions Oiling_Out Compound Oils Out Slow_Cooling Slower Cooling/ Co-solvent Oiling_Out->Slow_Cooling No_Crystals No Crystals Form Induce_Crystallization Induce Crystallization/ Concentrate No_Crystals->Induce_Crystallization Poor_Separation Poor Separation Optimize_Eluent Optimize Eluent/ Gradient Poor_Separation->Optimize_Eluent Streaking Streaking on TLC/Column Modify_Eluent Modify Eluent/ Reduce Load Streaking->Modify_Eluent

Caption: Troubleshooting logic for common purification issues.

References

  • Benchchem. (2025). stability of 3-Amino-4-nitropyridine in acidic or basic media.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Benchchem. (2025). addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (n.d.).
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure.
  • Exploring 5-Bromo-3-Nitropicolinonitrile: Properties and Applications. (n.d.).
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-nitropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for the construction of more complex heterocyclic scaffolds. The synthesis typically proceeds from a suitable pyridine precursor, often involving nitration, bromination, and functional group transformations. A common route involves the conversion of a 2-cyano group to the desired 2-carboxamide. However, the electron-deficient and sterically hindered nature of the pyridine ring presents unique challenges, leading to several potential side reactions. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during the synthesis.

Q1: My yield is significantly lower than expected after the final hydrolysis step from the nitrile precursor. What are the likely causes?

Low yield is a common issue and can often be attributed to two main side reactions during the hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile: incomplete reaction and over-hydrolysis.

  • Incomplete Hydrolysis: The conversion of a nitrile to an amide requires careful control of reaction conditions.[1][2] The electron-withdrawing effects of the nitro and bromo groups on the pyridine ring can influence the reactivity of the nitrile group. If the reaction is not driven to completion, you will have a significant amount of unreacted nitrile starting material in your crude product.

  • Over-hydrolysis to Carboxylic Acid: The primary amide product can undergo a subsequent hydrolysis to form the corresponding carboxylic acid, 5-Bromo-3-nitropyridine-2-carboxylic acid.[3][4] This is particularly prevalent under harsh acidic or basic conditions and elevated temperatures.[5][6]

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The nitrile, amide, and carboxylic acid will have distinct retention factors (Rf) and masses.

  • Condition Optimization: If incomplete hydrolysis is the issue, consider extending the reaction time or slightly increasing the temperature. However, be cautious as this may promote over-hydrolysis. If the carboxylic acid is the major byproduct, reduce the reaction temperature, shorten the reaction time, or use milder acidic or basic conditions.[2]

  • pH Control: Maintaining the appropriate pH is critical. For acid-catalyzed hydrolysis, use of a controlled system like a TFA-H2SO4 mixture can selectively yield the amide.[2] For base-catalyzed hydrolysis, a peroxide-based system can be effective while minimizing over-hydrolysis.

ParameterTo Minimize Incomplete HydrolysisTo Minimize Over-hydrolysis
Temperature Increase moderatelyDecrease
Reaction Time IncreaseDecrease
Reagent Conc. Use stoichiometric or slight excessUse controlled/milder reagents
Q2: I'm seeing an unexpected peak in my NMR/LC-MS that I suspect is an isomer. How could this have formed?

Isomer formation is a common pitfall, especially during the initial nitration and bromination steps to create the pyridine core. The directing effects of the substituents on the pyridine ring are key. For instance, in the synthesis of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine, the nitration should selectively occur at the 3-position.[7]

Potential Side Reactions:

  • Formation of Positional Isomers: During nitration, small amounts of other isomers, such as 2-amino-5-bromo-6-nitropyridine, can form depending on the reaction conditions.[8] Similarly, bromination of a nitropyridine can sometimes lead to a mixture of products.[9]

  • Starting Material Impurities: The issue may also stem from impurities in your starting materials. For example, if your initial 2-aminopyridine contained other isomers, these would be carried through the synthetic sequence.

Troubleshooting and Prevention:

  • Control of Reaction Conditions: For electrophilic substitution reactions like nitration, temperature control is paramount. Running the reaction at low temperatures (e.g., 0-5 °C) can significantly enhance regioselectivity.

  • Purification of Intermediates: It is often easier to remove isomeric impurities at an intermediate stage rather than at the final product. Utilize column chromatography or recrystallization for key intermediates.[8]

  • Characterization of Intermediates: Thoroughly characterize your intermediates by NMR and MS to confirm their structure and purity before proceeding to the next step.

Mechanistic Insights: Visualizing Side Reactions

Understanding the reaction mechanisms is crucial for effective troubleshooting. The following diagrams illustrate the desired reaction pathway and a common side reaction.

hydrolysis_pathway Nitrile 5-Bromo-3-nitropyridine- 2-carbonitrile Amide 5-Bromo-3-nitropyridine- 2-carboxamide (Product) Nitrile->Amide Controlled Hydrolysis (H+ or OH-) Acid 5-Bromo-3-nitropyridine- 2-carboxylic acid (Byproduct) Amide->Acid Harsh Conditions (Excess H+/OH-, High Temp) troubleshooting_workflow cluster_issues Problem Diagnosis cluster_solutions Corrective Actions start Unexpected Result (e.g., Low Yield, Impure Product) analyze Analyze Crude Product: TLC, LC-MS, NMR start->analyze identify Identify Components: Starting Material, Product, Byproducts analyze->identify issue1 Excess Starting Material? identify->issue1 issue2 Major Byproduct Peak? identify->issue2 issue3 Multiple Unidentified Peaks? identify->issue3 sol1 Incomplete Reaction: - Increase reaction time - Increase temperature moderately issue1->sol1 Yes sol2 Side Reaction Occurred: - Identify byproduct structure - Adjust reaction conditions (Temp, pH, Reagents) issue2->sol2 Yes sol3 Degradation/Complex Mixture: - Re-evaluate reaction stability - Check starting material purity issue3->sol3 Yes

Sources

Stability of 5-Bromo-3-nitropyridine-2-carboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 5-Bromo-3-nitropyridine-2-carboxamide under acidic conditions. As a key intermediate in various synthetic pathways, understanding its behavior in acidic environments is crucial for successful experimental outcomes.

I. Overview of Chemical Stability

This compound is a multifaceted compound featuring a pyridine ring substituted with a bromine atom, a nitro group, and a carboxamide group. Each of these functional groups contributes to the overall reactivity and stability of the molecule, particularly in acidic media. The primary concern for researchers is the potential for acid-catalyzed hydrolysis of the carboxamide group.

The Mechanism of Acid-Catalyzed Amide Hydrolysis

The acid-catalyzed hydrolysis of an amide is a well-established reaction that proceeds through a nucleophilic acyl substitution mechanism. The reaction is generally considered irreversible because the amine product is protonated under acidic conditions, rendering it non-nucleophilic and unable to participate in the reverse reaction.[1]

The process can be broken down into several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the amide. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] It is important to note that the nitrogen atom of the amide is not basic due to the delocalization of its lone pair through resonance with the carbonyl group.[1]

  • Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon.[2] This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A series of proton transfers occurs. A water molecule deprotonates the oxygen that originated from the attacking water molecule. Subsequently, the nitrogen atom of the original amide group is protonated, transforming the amino group into a better leaving group (ammonia or a protonated amine).

  • Elimination of the Leaving Group: The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, leading to the expulsion of the leaving group (ammonia or an amine).

  • Deprotonation: Finally, deprotonation of the newly formed carbonyl group yields the carboxylic acid product and regenerates the acid catalyst.

The expected hydrolysis product of this compound would be 5-Bromo-3-nitropyridine-2-carboxylic acid.[3][4][5]

II. Troubleshooting Guide

This section addresses specific issues that researchers may encounter during experiments involving this compound in acidic conditions.

Issue 1: Low Yield or Incomplete Reaction

Symptoms:

  • You are performing a reaction where this compound is a starting material in an acidic medium, and the yield of the desired product is consistently lower than expected.

  • Analysis of the reaction mixture (e.g., by HPLC, TLC, or NMR) shows a significant amount of unreacted starting material.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Insufficient Acid Concentration or Strength The rate of many acid-catalyzed reactions is dependent on the concentration of the acid. If the acid is too dilute or not strong enough, the reaction may proceed very slowly or not at all.Gradually increase the concentration of the acid or switch to a stronger acid. Monitor the reaction progress at each step to find the optimal condition. Be aware that excessively harsh acidic conditions can lead to degradation.
Low Reaction Temperature Many chemical reactions, including amide hydrolysis, require a certain activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be kinetically hindered.Increase the reaction temperature in controlled increments. Use a reflux setup if necessary and monitor for any signs of decomposition (e.g., color change to dark brown or black).
Poor Solubility If the this compound is not fully dissolved in the reaction medium, the reaction will be heterogeneous and the rate will be limited by the dissolution of the solid.Choose a co-solvent in which the starting material is more soluble and which is stable under the acidic conditions of the reaction. Ensure vigorous stirring to maximize the surface area of any undissolved solid.
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Your reaction yields a mixture of products, with one or more unexpected spots on a TLC plate or peaks in an HPLC chromatogram.

  • Mass spectrometry or NMR analysis indicates the presence of compounds other than the starting material and the desired product.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Hydrolysis of the Carboxamide Group As discussed, the primary degradation pathway under acidic conditions is the hydrolysis of the carboxamide to the corresponding carboxylic acid, 5-Bromo-3-nitropyridine-2-carboxylic acid.If the desired reaction does not involve the carboxamide group, consider protecting it before subjecting the molecule to acidic conditions. Alternatively, explore milder reaction conditions (lower temperature, shorter reaction time, less concentrated acid) to minimize hydrolysis.
Degradation of the Pyridine Ring While pyridines are generally stable, the presence of both an electron-withdrawing nitro group and a bromine atom can affect the electron density of the ring, potentially making it susceptible to other reactions under harsh acidic and thermal conditions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can participate in oxidative degradation pathways. Minimize exposure to high temperatures and strong light.
Reaction with the Nitro Group Under certain reducing acidic conditions (e.g., in the presence of certain metals), the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.Ensure that the reaction conditions are not inadvertently reducing. If a reduction is occurring, consider alternative reagents or reaction conditions that are compatible with the nitro group.
Issue 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The crude product is a dark, tarry substance that is difficult to handle and purify.

  • Standard purification techniques like column chromatography or recrystallization are ineffective.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Extensive Degradation Harsh reaction conditions (high temperature, prolonged reaction time, highly concentrated acid) can lead to significant decomposition of the starting material and/or product, resulting in a complex mixture of byproducts.Re-evaluate the reaction conditions. Start with milder conditions and gradually increase the intensity while carefully monitoring the reaction progress. A design of experiments (DoE) approach can be useful to systematically optimize the reaction parameters.
Formation of Acid Salts The pyridine nitrogen is basic and can be protonated by the acid in the reaction mixture, forming a salt. The product may also form a salt. These salts often have different solubility profiles than the free base, which can complicate extraction and purification.After the reaction is complete, carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to a neutral or slightly basic pH before extraction. Be cautious as neutralization can be exothermic.
Inappropriate Work-up Procedure An incorrect work-up procedure can lead to product loss or the introduction of impurities.Design the work-up procedure based on the properties of the expected product. For example, if the product is a carboxylic acid, it will be soluble in aqueous base and can be separated from neutral organic compounds by extraction.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic solutions?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the carboxamide functional group to form 5-Bromo-3-nitropyridine-2-carboxylic acid.[3] This reaction is generally favored under strong acidic conditions, especially with heating.

Q2: How can I monitor the stability of this compound during my experiment?

A2: The stability can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantitatively assessing the disappearance of the starting material and the appearance of any degradation products over time. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress.

Q3: Are there any specific acids that should be avoided when working with this compound?

A3: While there are no universally "forbidden" acids, it is important to consider the potential for side reactions. For example, using hydrobromic acid at high temperatures could potentially lead to halogen exchange reactions, although this is less likely with an aromatic bromide. The choice of acid should be guided by the specific requirements of the reaction being performed.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container. This will minimize potential degradation from moisture and light.

Q5: Can the nitro group on the pyridine ring be affected by acidic conditions?

A5: The nitro group is generally stable under most acidic conditions. However, in the presence of reducing agents (even mild ones) and acid, it can be reduced. Therefore, it is important to be mindful of all the reagents present in the reaction mixture.

IV. Experimental Protocols and Visualizations

Protocol 1: General Procedure for Assessing Stability

This protocol provides a framework for evaluating the stability of this compound under specific acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., acetonitrile or THF).

  • Incubation: In separate vials, mix an aliquot of the stock solution with the acidic solution of interest (e.g., 1N HCl, 1N H₂SO₄).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each vial.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound and the formation of any degradation products.

Visualization of the Hydrolysis Pathway

The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of this compound.

Hydrolysis_Pathway cluster_0 Acid-Catalyzed Hydrolysis Start This compound Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ Attack Nucleophilic Attack by H2O Protonation->Attack + H2O Intermediate Tetrahedral Intermediate Attack->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Elimination Elimination of NH3 ProtonTransfer->Elimination Product 5-Bromo-3-nitropyridine-2-carboxylic Acid Elimination->Product - NH4+

Caption: Acid-catalyzed hydrolysis workflow.

V. References

  • mechanism of amide hydrolysis - YouTube. (2019). Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video). Retrieved from [Link]

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • ChemWhat. (n.d.). 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID CAS#: 954240-89-2. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid. Retrieved from [Link]

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (n.d.). Retrieved from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid. Retrieved from

  • OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]

  • Reddit. (2024). Help with 4-Bromopyridine HCl : r/Chempros. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. Retrieved from [Link]

  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: 5-Bromo-3-nitropyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-nitropyridine-2-carboxamide is a key building block in medicinal chemistry and drug development, valued for its specific arrangement of functional groups that allow for diverse synthetic modifications.[1] The synthesis, typically an amidation of 5-bromo-3-nitropyridine-2-carboxylic acid, is a critical step that can be accompanied by the formation of various byproducts. The presence of these impurities can complicate downstream reactions, affect yield, and compromise the purity of the final active pharmaceutical ingredient (API).

This guide provides a troubleshooting framework for researchers, scientists, and process chemists to identify and understand the formation of common byproducts encountered during the synthesis of this compound. By understanding the root causes of these impurities, you can optimize reaction conditions to minimize their formation and streamline your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts I should expect in my reaction mixture?

The primary byproducts in the amidation of 5-bromo-3-nitropyridine-2-carboxylic acid typically arise from three main pathways: incomplete reaction, hydrolysis, and degradation of the starting material.

The most common byproducts are:

  • Unreacted Starting Material: 5-Bromo-3-nitropyridine-2-carboxylic acid.

  • Hydrolysis Product: Identical to the starting material, formed by the breakdown of the desired amide product or an activated intermediate.

  • Decarboxylation Product: 5-Bromo-3-nitropyridine, arising from the loss of the carboxylic acid group from the starting material, often induced by heat.

  • Precursor Impurities: Contaminants carried over from the synthesis of the starting carboxylic acid, such as 2-Amino-5-bromo-3-nitropyridine.[2][3]

The diagram below illustrates the intended reaction and the formation pathways of these key byproducts.

ReactionPathways SM 5-Bromo-3-nitropyridine- 2-carboxylic acid Activated Activated Intermediate (e.g., Acyl Chloride, Ester) SM->Activated + Activating Agent (e.g., SOCl2, HATU) Byproduct_Decarb 5-Bromo-3-nitropyridine (Decarboxylation) SM->Byproduct_Decarb Heat (Δ) Product 5-Bromo-3-nitropyridine- 2-carboxamide (Target) Activated->Product + Amine Source (e.g., NH4OH, NH3) Byproduct_Hydrolysis 5-Bromo-3-nitropyridine- 2-carboxylic acid (Hydrolysis) Activated->Byproduct_Hydrolysis + H₂O (Trace) Product->Byproduct_Hydrolysis + H₂O (Workup/Stability)

Caption: Reaction and Byproduct Formation Pathways.

Q2: My post-reaction analysis (HPLC, LC-MS) shows a significant peak corresponding to the starting material. What went wrong?

Observing a large peak for 5-bromo-3-nitropyridine-2-carboxylic acid indicates an incomplete reaction. This is one of the most common issues in amidation chemistry.

Causality and Explanation: Amide bond formation from a carboxylic acid requires the activation of the carboxyl group to make it more electrophilic. If this activation is inefficient or the subsequent nucleophilic attack by the amine is hindered, the reaction will stall.

Potential Causes & Solutions:

  • Inefficient Activation: The chosen coupling reagent (e.g., HATU, HOBt/EDC, SOCl₂) may be degraded, used in insufficient stoichiometric amounts, or incompatible with the reaction conditions.

    • Solution: Use fresh, high-quality coupling reagents. Ensure you are using the correct stoichiometry (often a slight excess, e.g., 1.1-1.5 equivalents).

  • Presence of Water: Trace amounts of water can quench the activating agent or hydrolyze the activated intermediate faster than the amine can react.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature/Time: Amidation reactions can be slow, especially with deactivated amines or carboxylic acids.

    • Solution: Increase the reaction time or gently heat the reaction if the reagents are thermally stable. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion.

  • Base Stoichiometry: Many coupling protocols require a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize acids formed in situ. An incorrect amount can stall the reaction.

    • Solution: Ensure the correct stoichiometry of the base is used as per the specific coupling protocol.

Q3: I've isolated my product, but I see a growing impurity over time with the same mass as the starting material. What is happening?

This strongly suggests product instability, specifically hydrolysis of the amide bond back to the carboxylic acid. The pyridine ring, substituted with two electron-withdrawing groups (bromo and nitro), makes the carbonyl carbon of the amide highly electrophilic and thus more susceptible to nucleophilic attack by water.

Causality and Explanation: The hydrolysis of this compound can occur during the aqueous workup or even during storage if the material is exposed to moisture, especially under acidic or basic conditions.

Mitigation Strategies:

  • Workup Conditions: Minimize the time the product is in contact with aqueous layers. Use a neutral pH for any aqueous washes if possible.

  • Drying and Storage: Ensure the final product is rigorously dried under a high vacuum to remove all traces of water and organic solvents. Store the final compound in a desiccator under an inert atmosphere.

  • pH Stability: If downstream applications involve aqueous solutions, determine the pH stability profile of your compound to identify conditions that minimize degradation.

Q4: I have an unexpected byproduct with a mass that is ~44 Da less than my starting carboxylic acid. What is it?

A mass loss of ~44 Da (or more precisely, 45.02 Da for COOH vs. H) corresponds to a decarboxylation event, where the carboxylic acid group is lost and replaced with a hydrogen atom. The resulting byproduct is 5-Bromo-3-nitropyridine .

Causality and Explanation: Aromatic carboxylic acids can undergo decarboxylation, a reaction that is often promoted by heat.[4][5] The electron-withdrawing nitro group on the pyridine ring can further facilitate this process under certain conditions. This is more likely to be a byproduct formed from the starting material than from the amide product.

Common Causes:

  • High Reaction Temperatures: If your amidation reaction requires prolonged heating, you may be promoting the decarboxylation of the unreacted starting material.

  • Trace Metal Catalysis: Certain transition metals can catalyze decarboxylation reactions.[4] Ensure your glassware is clean and that reagents are free from metal contamination.

Solution:

  • If you suspect decarboxylation, try running the reaction at a lower temperature for a longer duration.

  • Analyze your starting material by HPLC before use to ensure it doesn't already contain the decarboxylated impurity.

Systematic Byproduct Identification Workflow

When an unknown peak appears in your reaction monitoring (TLC, HPLC, LC-MS), a systematic approach is crucial for rapid and accurate identification.

Troubleshooting and Identification Logic

TroubleshootingWorkflow Start Unknown Peak Observed in Chromatogram AnalyzeMS Analyze by LC-MS: Obtain Molecular Weight Start->AnalyzeMS CompareTable Compare MW with Table 1 AnalyzeMS->CompareTable Match_SM Match Found: Unreacted SM / Hydrolysis (MW ≈ 247) CompareTable->Match_SM Yes Match_Decarb Match Found: Decarboxylation Byproduct (MW ≈ 203) CompareTable->Match_Decarb Yes Match_Precursor Match Found: Precursor Impurity (MW ≈ 218) CompareTable->Match_Precursor Yes NoMatch No Match CompareTable->NoMatch No Isolate Isolate Byproduct (Prep-HPLC / Column) NoMatch->Isolate NMR Characterize by NMR (¹H, ¹³C) Isolate->NMR Structure Elucidate Structure NMR->Structure

Caption: Workflow for Byproduct Identification.

Table 1: Key Analytical Data for Target Compound and Potential Byproducts
Compound NameMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da) [M+H]⁺Expected Key ¹H NMR Signals (DMSO-d₆)
This compound C₆H₄BrN₃O₃246.02245.9563 / 247.9542Two distinct aromatic protons (doublets, ~8.5-9.0 ppm), two amide protons (broad singlets, ~7.5-8.5 ppm).
5-Bromo-3-nitropyridine-2-carboxylic acid C₆H₃BrN₂O₄247.00[6]246.9407 / 248.9386Two distinct aromatic protons (doublets, ~8.5-9.0 ppm), one carboxylic acid proton (very broad, >13 ppm).
5-Bromo-3-nitropyridine C₅H₃BrN₂O₂202.99202.9454 / 204.9433Three distinct aromatic protons across the pyridine ring.
2-Amino-5-bromo-3-nitropyridine C₅H₄BrN₃O₂218.01[2][3]217.9614 / 219.9594Two aromatic protons (doublets), one broad amine singlet (~6.0-7.0 ppm).

Note: Exact masses account for the two major isotopes of Bromine (⁷⁹Br and ⁸¹Br), which will appear as a characteristic ~1:1 doublet in the mass spectrum.

Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring and Purity Analysis

This protocol provides a general starting point for analyzing reaction mixtures containing the title compound and its byproducts.[7]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile or mobile phase (e.g., 1:1000). Filter through a 0.22 µm syringe filter before injection.

Expected Elution Profile: The highly polar carboxylic acid will elute earliest, followed by the slightly less polar amide, and finally the least polar decarboxylated byproduct.

Protocol 2: LC-MS Analysis for Mass Identification
  • Instrumentation: Couple the HPLC system from Protocol 1 to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

  • Analysis: Extract the ion chromatograms for the expected exact masses listed in Table 1. The presence of a bromine atom will give a characteristic isotopic pattern with two peaks of nearly equal intensity separated by ~2 Da, which is a powerful diagnostic tool.

References

Sources

Overcoming solubility issues of 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-3-nitropyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.

Introduction: Understanding the Challenge

This compound (Molecular Formula: C₆H₄BrN₃O₃, Molecular Weight: approx. 246.02 g/mol ) is a solid compound with a chemical structure that suggests potential challenges in achieving desired concentrations in common solvent systems.[1] The presence of a pyridine ring, a nitro group, and a carboxamide moiety contributes to a complex electronic and structural profile that can lead to poor solubility. This guide provides a systematic approach to addressing these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound. Where should I start?

A1: Start with common polar aprotic solvents.

For many substituted pyridine carboxamides, polar aprotic solvents are the first choice due to their ability to disrupt crystal lattice energy without engaging in strong hydrogen bonding that might interfere with downstream applications.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): Often the most effective solvent for compounds with poor aqueous solubility.

  • N,N-Dimethylformamide (DMF): Another powerful polar aprotic solvent.

Initial Protocol:

  • Weigh out a small, precise amount of this compound.

  • Add a measured volume of DMSO or DMF to achieve the desired concentration.

  • Vortex or sonicate the mixture at room temperature for 5-10 minutes.

  • Visually inspect for any undissolved particulate matter.

If the compound dissolves, you can proceed with your experiment, keeping in mind the potential effects of the solvent on your assay.

Q2: The compound did not fully dissolve in DMSO or DMF at my target concentration. What is the next step?

A2: Gentle heating can be employed, but with caution.

Increasing the temperature can enhance the solubility of many compounds. However, it's crucial to be mindful of potential degradation, especially with a nitro-substituted aromatic compound.

Protocol for Thermal Assistance:

  • Prepare a suspension of the compound in your chosen solvent (DMSO or DMF) as described in A1.

  • Warm the mixture in a water bath to 30-40°C. Do not exceed 50°C initially to minimize the risk of degradation.

  • While warming, continue to agitate the solution (vortexing or stirring).

  • Once the compound is dissolved, allow the solution to cool to room temperature and observe for any precipitation. If it remains in solution, it is ready for use. If it precipitates upon cooling, this indicates that you have created a supersaturated solution, and this method may not be suitable for your application if room temperature stability is required.

Q3: Heating did not work or is not suitable for my experiment. Are there other solvent systems I can try?

A3: Yes, a co-solvent system or alternative solvents can be effective.

If a single solvent is insufficient, using a co-solvent system can modulate the polarity of the solvent mixture to better match the solute.

Co-Solvent Strategies:

  • DMSO/Ethanol or DMSO/Methanol Mixtures: Start with a high concentration stock in DMSO and perform serial dilutions in ethanol or methanol. This can maintain solubility while reducing the final concentration of DMSO.

  • Dichloromethane (DCM)/Methanol Mixtures: While many pyridine carboxamides are synthesized or purified using solvents like dichloromethane and methanol, their utility for preparing stable stock solutions may vary.[2] These are worth exploring if DMSO and DMF are incompatible with your assay.

Protocol for Co-Solvent System:

  • Prepare a concentrated stock solution of the compound in DMSO.

  • In a separate vial, prepare the desired final buffer or media for your experiment.

  • While vortexing the buffer, slowly add the DMSO stock solution dropwise. This technique, known as "antisolvent precipitation," can sometimes yield a stable, dispersed solution at a lower concentration.

  • Observe for any signs of precipitation (cloudiness).

Q4: My compound is precipitating when I add it to an aqueous buffer for my biological assay. How can I prevent this?

A4: This is a common issue when transitioning from a high-concentration organic stock to an aqueous environment. Several formulation strategies can be employed.

The dramatic change in solvent polarity is the primary cause of precipitation. The goal is to maintain the compound in a solubilized state in the aqueous medium.

Troubleshooting Aqueous Precipitation:

StrategyRationale
pH Adjustment The pyridine nitrogen in the molecule is weakly basic and can be protonated at acidic pH. The carboxamide group is generally neutral but can undergo hydrolysis under strong acidic or basic conditions. Systematically adjusting the pH of your aqueous buffer may enhance solubility.[3]
Use of Surfactants Low concentrations of non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) can form micelles that encapsulate the hydrophobic compound, preventing precipitation in aqueous solutions.
Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing their solubility.

Decision Workflow for Solubility Enhancement:

start Initial State: Compound precipitates in aqueous buffer check_ph Is your assay pH sensitive? start->check_ph ph_adjust Adjust pH of the buffer (Test range: pH 5.0 - 8.0) check_ph->ph_adjust No check_surfactant Is a low concentration of surfactant compatible with your assay? check_ph->check_surfactant Yes ph_success Success: Compound is soluble ph_adjust->ph_success Soluble ph_fail Failure: Precipitation persists ph_adjust->ph_fail Insoluble ph_fail->check_surfactant surfactant Add non-ionic surfactant (e.g., 0.01-0.1% Tween® 20) check_surfactant->surfactant Yes check_cyclodextrin Is cyclodextrin complexation a viable option? check_surfactant->check_cyclodextrin No surfactant_success Success: Compound is soluble surfactant->surfactant_success Soluble surfactant_fail Failure: Precipitation persists surfactant->surfactant_fail Insoluble surfactant_fail->check_cyclodextrin cyclodextrin Utilize cyclodextrins (e.g., HP-β-CD) check_cyclodextrin->cyclodextrin Yes reformulate Consider advanced formulation strategies (e.g., solid dispersions) check_cyclodextrin->reformulate No cyclodextrin_success Success: Compound is soluble cyclodextrin->cyclodextrin_success Soluble cyclodextrin->reformulate Insoluble

Caption: Decision workflow for enhancing aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 246.02 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

  • Carefully weigh 2.46 mg of this compound into the tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Securely cap the tube and vortex vigorously for 2-3 minutes.

  • If any solid remains, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution against a bright light source to ensure all solid has dissolved and the solution is clear.

  • Store the stock solution appropriately, protected from light and moisture. For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C.[1]

Protocol 2: pH Screening for Aqueous Solubility

This protocol provides a method to assess the impact of pH on the solubility of the compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • A series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • 96-well clear bottom plate.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at a wavelength where the compound absorbs (or by visual inspection for turbidity).

Procedure:

  • In the 96-well plate, add 198 µL of each buffer to separate wells.

  • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM.

  • Mix the contents of the wells by gentle pipetting or by using a plate shaker.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Visually inspect each well for any signs of precipitation.

  • For a quantitative assessment, measure the absorbance or light scattering of each well using a plate reader. A significant increase in absorbance or scattering compared to a buffer-only control indicates precipitation.

This screening will help identify a pH range where the compound is most soluble and stable in an aqueous environment.

Safety and Handling

  • This compound and its related structures are classified as irritants and may be harmful if swallowed or in contact with skin.[4]

  • Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

References

  • ChemBK. (n.d.). Pyridine, 3-bromo-4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]

  • NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Retrieved from [Link]

  • Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism. Retrieved from [Link]

Sources

Technical Support Center: 5-Bromo-3-nitropyridine-2-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-nitropyridine-2-carboxamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis. As a versatile intermediate, its unique electronic and structural features present both opportunities and challenges in the laboratory.

Section 1: General Handling and Starting Material Purity

FAQ 1: My reaction is giving low yield or multiple side products. How can I be sure my starting material is not the issue?

Answer: The purity and stability of this compound are critical for successful reactions. This compound, a solid at room temperature, should be a yellow to light-brown powder.[1][2] Significant deviation in color could indicate impurities or degradation.

Key Troubleshooting Steps:

  • Purity Verification: Before use, verify the purity of your starting material (typically >98%) via techniques like ¹H NMR, LC-MS, or melting point analysis. The expected melting point is in the range of 205-208°C.[1][2]

  • Proper Storage: Store the compound in a cool, dry, and well-ventilated area to prevent degradation.[2]

  • Solubility Issues: While not extensively documented, pyridine carboxamides can have variable solubility. Ensure complete dissolution in your chosen reaction solvent. Gentle heating or sonication may be required. If solubility remains an issue, consider a different solvent system.

FAQ 2: What are the primary safety considerations when working with this reagent?

Answer: this compound and its precursors are classified as irritants and can be harmful if swallowed or inhaled.[3][4][5] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid creating dust when handling the solid.[6]

Hazard StatementDescriptionGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Respiratory IrritationMay cause respiratory irritationH335
(Data synthesized from PubChem entries for the parent acid and related structures)[3][4]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. However, the electronic nature of the pyridine ring, influenced by the nitro and carboxamide groups, can impact reactivity.

Subsection 2.1: Suzuki Cross-Coupling Reactions

Suzuki reactions are a cornerstone of modern synthesis for creating biaryl compounds.[7][8]

Question: My Suzuki reaction with this compound is sluggish or fails to go to completion. What are the likely causes?

Answer: A stalled Suzuki reaction is a common issue. The problem often lies within the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[7][8] The electron-deficient nature of the pyridine ring generally favors oxidative addition, but other steps can be problematic.

Troubleshooting Workflow for Suzuki Reactions

start Low Conversion in Suzuki Reaction catalyst Issue: Inactive Catalyst System start->catalyst base Issue: Ineffective Base or Transmetalation start->base conditions Issue: Suboptimal Reaction Conditions start->conditions side_reactions Issue: Competing Side Reactions start->side_reactions catalyst_sol1 Solution: 1. Screen different Pd sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂). 2. Use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos). 3. Ensure catalyst is not degraded; use fresh catalyst. catalyst->catalyst_sol1 base_sol1 Solution: 1. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) to facilitate boronate complex formation. 2. Ensure anhydrous conditions if using bases like K₂CO₃. 3. Add water (e.g., 4:1 dioxane/water) to aid solubility of the base and boronic acid. base->base_sol1 conditions_sol1 Solution: 1. Increase temperature (typically 80-100°C). 2. Degas solvent thoroughly to remove oxygen, which deactivates the Pd(0) catalyst. 3. Increase reaction time and monitor by TLC/LC-MS. conditions->conditions_sol1 side_reactions_sol1 Solution: 1. Check for homocoupling of the boronic acid; if present, lower temperature or use less boronic acid. 2. Look for debromination (protodehalogenation); ensure the system is rigorously deoxygenated and anhydrous. side_reactions->side_reactions_sol1

Caption: Troubleshooting Decision Tree for Suzuki Reactions.

Expert Insights:

  • Catalyst and Ligand Choice: For heteroaryl halides, catalysts like Pd(dppf)Cl₂ or systems using bulky phosphine ligands are often superior.[9] The choice of ligand is crucial and substrate-dependent.

  • The Role of the Base: The base is not just a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which is required for transmetalation.[8] Stronger bases like potassium phosphate (K₃PO₄) are often effective.[10]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or DME with water is common.[9][10] This helps dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.

ParameterRecommendation ARecommendation BRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with a ligand like XPhosPd(PPh₃)₄ is a reliable starting point, but custom ligand systems can be more efficient for challenging substrates.[10]
Base K₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases can accelerate the transmetalation step, which is often rate-limiting.[10][11]
Solvent 1,4-Dioxane/H₂O (4:1)DME/H₂O (4:1)Both are effective polar aprotic solvents for Suzuki reactions; choice may depend on substrate solubility and boiling point.[7][9]
Temperature 85-95 °C100-110 °CHigher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions.[10]
Subsection 2.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with amines.[12][13]

Question: I am attempting a Buchwald-Hartwig amination, but I am observing significant amounts of hydrodehalogenation (debromination) of my starting material. How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It occurs when the arylpalladium(II) intermediate undergoes β-hydride elimination from the palladium-amido complex or is intercepted by a hydride source before reductive elimination can occur.[12]

Key Troubleshooting Steps:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the amine without competing in other pathways. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[14] Avoid bases with available β-hydrogens if possible.

  • Ligand Choice: Sterically hindered, electron-rich phosphine ligands are essential. These ligands promote the desired reductive elimination step over side reactions.[12][15] Ligands like Josiphos, XPhos, or BINAP have proven effective.[12]

  • Inert Atmosphere: Rigorously exclude oxygen and moisture. Reactions should be set up in a glovebox or using Schlenk techniques with properly degassed solvents. Oxygen can lead to catalyst decomposition and promote side reactions.[16]

Simplified Buchwald-Hartwig Catalytic Cycle & Side Reaction

Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord [Ar-Pd(II)-Br(NHR'R'')]L OxAdd->AmineCoord + HNR'R'' - L Amido Ar-Pd(II)-NR'R'' Amido Complex AmineCoord->Amido + Base - H-Base⁺-Br⁻ Product Ar-NR'R'' Desired Product Amido->Product Reductive Elimination SideReaction β-Hydride Elimination or Reductive Pathway Amido->SideReaction Side Reaction Product->Pd0 Regenerates Catalyst Debrominated Ar-H Debrominated Byproduct SideReaction->Debrominated

Caption: Buchwald-Hartwig Cycle and Competing Debromination.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho to the carboxamide and para to the bromine atom makes the pyridine ring highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[17]

Question: My SNAr reaction with a nucleophile (e.g., an alkoxide or amine) is not working. I thought the nitro group would strongly activate the ring.

Answer: While the nitro group is a powerful activating group, several factors can inhibit an SNAr reaction. The mechanism proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[18] The stability of this complex and the energy barrier to its formation are key.

Key Troubleshooting Steps:

  • Nucleophile Strength: SNAr reactions require potent nucleophiles. If you are using a neutral nucleophile like an alcohol or amine, the reaction will likely require a base to generate the more reactive alkoxide or amide in situ. For example, using NaH with an alcohol to form the alkoxide.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are ideal.[7] These solvents can solvate the cation of the nucleophilic salt without hydrogen bonding to and deactivating the nucleophile.

  • Temperature: Many SNAr reactions require heat to overcome the initial activation energy associated with disrupting the aromaticity of the ring.[19] If the reaction is slow at room temperature, gradually increasing the heat while monitoring for decomposition is a standard strategy.

  • Leaving Group Ability: Bromine is a good leaving group. However, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, not the loss of the leaving group.[20] Therefore, focusing on nucleophile strength and reaction conditions is usually more productive than trying to modify the leaving group.

SNAr Mechanism Visualization

sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer + Nu⁻ (Slow, Rate-Determining Step) nuc Nucleophile (Nu⁻) product Substituted Product meisenheimer->product (Fast) lg Bromide (Br⁻) product->lg releases

Caption: Key Stages of the SNAr Reaction Mechanism.

Section 4: Work-up and Purification

Question: After my reaction, I have a complex mixture that is difficult to purify by column chromatography. What strategies can I use?

Answer: Purifying pyridine-containing compounds can be challenging due to their polarity and ability to interact with silica gel.

Key Troubleshooting Steps:

  • Acid-Base Extraction: Use an acid-base extraction during the workup to remove impurities.[16][21] If your product is basic (as many pyridine derivatives are), you can wash the organic layer with a dilute acid (e.g., 1M HCl) to pull basic impurities into the aqueous layer. Conversely, if your product is neutral and you have basic impurities, this technique is very effective.

  • Chromatography Optimization:

    • TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column.[16][22]

    • Solvent Modifiers: If tailing or poor separation occurs on silica gel, try adding a small amount of a basic modifier like triethylamine (~0.5-1%) or a few drops of ammonium hydroxide to the mobile phase. This deactivates acidic sites on the silica gel that can strongly adsorb the pyridine nitrogen.

    • Reverse-Phase Chromatography: If silica gel fails, consider reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.

  • Crystallization: If the product is a solid, crystallization is often the best method for achieving high purity.[16] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals.

References

  • BenchChem. (n.d.). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide.
  • ChemicalBook. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile synthesis.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Borregaard, S. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
  • CymitQuimica. (n.d.). This compound.
  • MDPI. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis.
  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Fengchen Group. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.
  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]

  • ChemWhat. (n.d.). 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID CAS#: 954240-89-2.
  • The Organic Chemist. (2019). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ChemicalBook. (n.d.). 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID(954240-89-2) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12).
  • Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • BLD Pharm. (n.d.). 5-Bromo-3-nitropyridin-2-amine.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine.

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Technical Support Center: Monitoring Reactions of 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-Bromo-3-nitropyridine-2-carboxamide. This guide is designed to provide in-depth, practical advice on monitoring the progress of its chemical transformations. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with actionable, field-tested insights to help you navigate the nuances of your experiments and troubleshoot common challenges effectively.

Introduction: Why Meticulous Reaction Monitoring is Crucial

This compound is a versatile scaffold in medicinal chemistry and materials science. Its three distinct functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and a carboxamide—offer multiple avenues for synthetic modification. Whether you are performing a Suzuki-Miyaura cross-coupling at the bromine site, a nucleophilic aromatic substitution (SNAr) displacing the bromine, or a modification of the carboxamide, precise reaction monitoring is paramount. It allows you to:

  • Determine Reaction Completion: Avoid premature workup or unnecessary extension of reaction times, which can lead to byproduct formation.

  • Optimize Reaction Conditions: Confidently adjust parameters like temperature, catalyst loading, or reaction time based on real-time data.

  • Identify Side Reactions: Quickly detect the formation of unexpected impurities, aiding in the purification strategy and mechanistic understanding.

  • Ensure Reproducibility: Establish a clear analytical benchmark for consistent results.

This guide will focus on the three most common and powerful techniques for monitoring these reactions: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Thin-Layer Chromatography (TLC) - Your First Line of Analysis

TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress. Its simplicity, speed, and low cost make it the go-to method for a quick check on the consumption of starting materials and the formation of products.

FAQ 1: How do I select the right solvent system (mobile phase) for my TLC analysis?

Answer: The key is to find a solvent system that provides good separation between your starting material, product, and any significant byproducts. For pyridine carboxamides, which are often polar, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Step-by-Step Protocol for Mobile Phase Selection:

  • Prepare Stock Solutions: Dissolve a small amount of your starting material (this compound) and, if available, your expected product in a volatile solvent like ethyl acetate or dichloromethane.

  • Initial Test: Start with a 7:3 mixture of Hexane:Ethyl Acetate.

  • Spot the Plate: On a TLC plate with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄), spot the starting material in the left lane and the reaction mixture (or product standard) in the right lane. A "co-spot" in the middle lane, where you spot both the starting material and the reaction mixture on top of each other, is highly recommended to confirm spot identity.[1]

  • Develop and Visualize: Place the plate in a TLC chamber saturated with the mobile phase. After the solvent front has moved up the plate, remove it and visualize under a UV lamp (254 nm).

  • Analyze the Result:

    • If spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., 1:1 Hexane:EtOAc).

    • If spots are too high (high Rf): The solvent system is too polar. Decrease the proportion of ethyl acetate (e.g., 9:1 Hexane:EtOAc).

    • Ideal Rf: Aim for an Rf value of ~0.3-0.5 for your product, with clear separation from the starting material.

Compound Polarity Suggested Starting Solvent System Troubleshooting Adjustment
Non-polar to Moderately PolarHexane:Ethyl Acetate (7:3)Increase EtOAc for lower Rf, decrease for higher Rf.
Polar Compounds Dichloromethane:Methanol (95:5) For very polar compounds, slowly increase the percentage of methanol. If streaking occurs with basic products (e.g., after amine substitution), add a drop of triethylamine to the mobile phase. For acidic products, a drop of acetic acid can help.
Troubleshooting TLC Issues
Problem Possible Cause Solution
Streaking Spots Sample is too concentrated.Dilute the sample before spotting.
Compound is acidic or basic.Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase.
No Visible Spots under UV Compound is not UV-active.Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for many organic compounds. Iodine vapor is also effective for many aromatic compounds.[2][3][4]
Sample concentration is too low.Concentrate the aliquot taken from the reaction mixture or spot multiple times in the same location, allowing the solvent to dry between applications.
Reactant and Product have Similar Rf Solvent system lacks selectivity.Try a different solvent system. For example, switch from Hexane:EtOAc to Dichloromethane:Methanol.
The co-spot can be particularly helpful here. If the co-spot appears as a single, slightly elongated spot, the Rf values are very close.

Section 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insight

HPLC is a powerful technique for obtaining quantitative data on your reaction's progress. It offers higher resolution than TLC and allows for the accurate determination of the relative concentrations of starting material, product, and byproducts.

FAQ 2: What is a good starting HPLC method for monitoring my reaction?

Answer: A reverse-phase HPLC method is generally suitable for the analysis of this compound and its derivatives. A C18 column is a robust and versatile choice for the stationary phase.

Step-by-Step Protocol for a General HPLC Method:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Trifluoroacetic Acid (TFA) (for better peak shape with UV detection).

    • Solvent B: Acetonitrile with 0.1% of the same acid.

  • Gradient Elution: A gradient is often necessary to resolve compounds with different polarities. A typical gradient might be:

    • Start at 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your compounds absorb, typically around 254 nm or 280 nm. A photodiode array (PDA) detector is ideal as it can show the full UV spectrum of each peak.

  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture, dilute it significantly with the initial mobile phase composition (e.g., in 1 mL of 95:5 Water:Acetonitrile), and filter it through a 0.45 µm syringe filter before injection.[1]

Illustrative Example: Monitoring a Suzuki-Miyaura Coupling

Let's consider the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

G reactant This compound product 5-Phenyl-3-nitropyridine-2-carboxamide reactant->product Suzuki-Miyaura Coupling reagents Phenylboronic Acid, Pd Catalyst, Base Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling reagents->Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling reaction workflow.

As the reaction progresses, you would expect to see the peak for the starting material decrease in area while a new peak for the more non-polar product appears at a later retention time.

Time Point Expected Observation in HPLC Chromatogram
t = 0 A major peak corresponding to this compound.
t = 1 hour The peak for the starting material has decreased, and a new peak for 5-Phenyl-3-nitropyridine-2-carboxamide is now visible.
t = 4 hours The product peak is now the major component, and the starting material peak is significantly smaller or absent.
Troubleshooting HPLC Issues
Problem Possible Cause Solution
Poor Peak Shape (Tailing) Secondary interactions with the silica backbone of the column.Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid or TFA) to suppress the ionization of silanol groups.
Column overload.Dilute your sample further before injection.
Drifting Retention Times Inadequate column equilibration between runs.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Ghost Peaks Contamination from the previous injection (carryover).Implement a needle wash step in your method and a high-organic wash at the end of your gradient.
Impurities in the mobile phase.Use high-purity, HPLC-grade solvents and water.

Section 3: NMR Spectroscopy - For Structural Confirmation and Mechanistic Insights

NMR spectroscopy is an invaluable tool for confirming the structure of your product and identifying byproducts. While not typically used for high-frequency time-point monitoring due to sample preparation and instrument time, it provides the most detailed structural information.

FAQ 3: How can I use ¹H NMR to monitor my reaction?

Answer: By taking a sample of your reaction mixture at different time points, you can observe the disappearance of signals corresponding to your starting material and the appearance of new signals for your product.

Step-by-Step Protocol for NMR Reaction Monitoring:

  • Sample Preparation: At each desired time point, take an aliquot of the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that is compatible with your reaction components.

  • Acquire a ¹H NMR Spectrum.

  • Data Analysis:

    • Identify Key Signals: Before starting, you should know the expected chemical shifts for the key protons in your starting material and product. For this compound, the two pyridine protons will be distinct singlets or doublets in the aromatic region.

    • Track Signal Integration: Compare the integration of a characteristic proton signal of the starting material to that of the product. This ratio will give you an approximate conversion percentage.

Illustrative Example: Monitoring a Nucleophilic Aromatic Substitution (SNAr)

Consider the reaction of this compound with a secondary amine, such as morpholine.

G reactant This compound product 5-(Morpholin-4-yl)-3-nitropyridine-2-carboxamide reactant->product SNAr Reaction reagents Morpholine, Base SNAr Reaction SNAr Reaction reagents->SNAr Reaction

Caption: SNAr reaction workflow.

In the ¹H NMR spectrum, you would monitor the disappearance of the two aromatic proton signals of the starting material and the appearance of new aromatic signals for the product, along with the characteristic signals for the morpholine moiety. The chemical shifts of the pyridine protons in the product will likely be shifted upfield due to the electron-donating nature of the amine substituent.

Compound Expected ¹H NMR Signals (Illustrative)
This compound Two distinct signals in the aromatic region (e.g., ~8.5-9.0 ppm). Amide protons (~7.5-8.0 ppm).
5-(Morpholin-4-yl)-3-nitropyridine-2-carboxamide Two new aromatic signals at a slightly higher field. Signals for the morpholine protons (~3.3 and ~3.8 ppm).
Troubleshooting NMR Issues
Problem Possible Cause Solution
Broad Peaks Presence of paramagnetic impurities (e.g., residual palladium catalyst).Filter the NMR sample through a small plug of silica gel or celite to remove solid impurities.
Sample concentration is too high.Dilute the sample.
Complex Spectrum Overlapping signals from starting material, product, and reagents.Use 2D NMR techniques like COSY or HSQC to help assign signals. If possible, obtain a reference spectrum of the pure product.
Inaccurate Integration Poor phasing or baseline correction.Carefully process the spectrum to ensure a flat baseline and correct phasing.
T₁ relaxation times of the compared protons are very different.For highly accurate quantification, a longer relaxation delay (d1) should be used in the NMR experiment.

Decision-Making Workflow for Reaction Monitoring

G start Start Reaction tlc_check Perform quick TLC check (e.g., every 30 mins) start->tlc_check sm_present Starting Material (SM) still present? tlc_check->sm_present hplc_quant Run quantitative HPLC analysis (e.g., every 2-4 hours) sm_present->hplc_quant No / Faint continue_rxn Continue Reaction sm_present->continue_rxn Yes conversion_check Conversion >95%? hplc_quant->conversion_check nmr_confirm Work up reaction and confirm structure by NMR conversion_check->nmr_confirm Yes troubleshoot Troubleshoot Reaction (Check temperature, reagents, etc.) conversion_check->troubleshoot No / Stalled end Reaction Complete nmr_confirm->end troubleshoot->continue_rxn continue_rxn->tlc_check

Caption: A logical workflow for integrating TLC, HPLC, and NMR in reaction monitoring.

By combining these analytical techniques, you can gain a comprehensive understanding of your this compound reactions, leading to more efficient, reproducible, and successful synthetic outcomes.

References

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Scribd. (n.d.). TLC Stains for Chemists. [Link]

Sources

Catalyst selection for reactions involving 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the complexities of catalyst selection for reactions involving 5-Bromo-3-nitropyridine-2-carboxamide. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested advice to empower you to overcome common experimental hurdles and accelerate your research.

This molecule, with its unique electronic and structural features, presents specific challenges in common transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, amplified by the nitro and carboxamide groups, alongside the coordinating ability of the pyridine nitrogen, makes catalyst selection a critical parameter for success. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to encounter.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: This substrate presents a convergence of three key challenges:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst center. This binding can block the active sites required for the catalytic cycle, leading to deactivation or "poisoning" of the catalyst, which results in low or no product yield.[1]

  • Electron-Deficient Ring System: The presence of two strong electron-withdrawing groups (—NO₂ and —CONH₂) significantly reduces the electron density of the pyridine ring. This makes the crucial first step in many cross-coupling cycles, the oxidative addition of the aryl bromide to the Pd(0) center, more difficult compared to electron-rich or electron-neutral systems.[2]

  • Functional Group Compatibility: The amide and nitro functionalities can be sensitive to certain reaction conditions, particularly harsh bases or high temperatures, leading to potential side reactions or degradation of the starting material or product.

Q2: What are the most common and effective cross-coupling reactions for functionalizing this molecule?

A2: Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation. The most successfully applied include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. It is widely used due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.[3][4]

  • Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines, amides, or other N-nucleophiles. This reaction is essential for synthesizing substituted aminopyridines, a common motif in pharmaceuticals.[5][6]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, creating arylalkyne structures.[7][8]

  • Heck Coupling: For C-C bond formation with alkenes.[9][10]

  • Stille Coupling: For C-C bond formation with organostannanes. While effective, the toxicity of tin reagents has made it less favorable than Suzuki coupling.[11][12]

Q3: How do I mitigate catalyst poisoning by the pyridine nitrogen?

A3: This is the most critical challenge. The primary strategy is to use specific catalyst systems that are resistant to coordination by the pyridine nitrogen. This is achieved through ligand selection. The use of bulky, electron-rich phosphine ligands is the most effective approach.[13] These ligands sterically hinder the pyridine nitrogen from accessing and binding to the palladium center. Furthermore, their strong electron-donating properties stabilize the active Pd(0) species and promote the desired catalytic cycle.

Below is a workflow to guide your catalyst selection process, prioritizing the mitigation of catalyst poisoning.

Catalyst_Selection_Workflow cluster_start Initial Reaction Setup cluster_problem Core Challenge cluster_solution Strategic Solution cluster_outcome Evaluation Start Reaction Goal: Functionalize this compound Poisoning Primary Obstacle: Catalyst Poisoning by Pyridine Nitrogen Start->Poisoning Ligand Key Strategy: Employ Bulky, Electron-Rich Ligands Poisoning->Ligand Screening Systematic Screening: 1. Ligand Selection 2. Base Optimization 3. Solvent & Temperature Screening Ligand->Screening Analysis Analyze Outcome: Yield, Purity, Side Products Screening->Analysis Troubleshoot Troubleshoot Further (See Guides Below) Analysis->Troubleshoot Low Yield / Issues Success Successful Reaction Analysis->Success High Yield

Caption: Catalyst selection workflow for pyridine substrates.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q4: My Suzuki reaction yield is very low or zero. Where do I start troubleshooting?

A4: A failed Suzuki reaction with this substrate typically points to one of three areas: the catalyst system, the base, or the boronic acid reagent.

  • Inactive Catalyst: The most likely culprit is catalyst poisoning. If you are using a simple ligand like triphenylphosphine (PPh₃), it may not be sufficient. Switch to a bulkier, more electron-rich ligand.

  • Incorrect Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[14] If the base is too weak (e.g., NaHCO₃), the reaction may not proceed. If it's too strong, it could degrade your substrate.

  • Degraded Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen), especially in the presence of water or with bulky phosphine ligands under certain conditions.[15] Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester).

Suzuki_Troubleshooting Start Low/No Yield in Suzuki Reaction Check_Catalyst Is the catalyst/ligand appropriate? (e.g., using PPh3) Start->Check_Catalyst Check_Base Is the base effective but compatible? (e.g., too weak or too strong) Check_Catalyst->Check_Base Yes Sol_Catalyst Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) Check_Catalyst->Sol_Catalyst No Check_Boronic Is the boronic acid reagent viable? Check_Base->Check_Boronic Yes Sol_Base Action: Screen alternative bases (K2CO3, K3PO4, Cs2CO3) Check_Base->Sol_Base No Sol_Boronic Action: Use fresh boronic acid or a pinacol ester (BPin) Check_Boronic->Sol_Boronic No

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

Q5: What are the recommended catalyst systems and bases for a Suzuki coupling with this substrate?

A5: A systematic screening approach is always best. However, the following table provides validated starting points for your experiments. The goal is to find a system that balances high catalytic activity with stability against poisoning.

Catalyst/PrecatalystRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)Key Considerations
Pd(OAc)₂SPhos, RuPhos, XPhosK₃PO₄, K₂CO₃Dioxane/H₂O, Toluene/H₂OA common starting point. The ligand is critical for success.[14]
Pd₂(dba)₃P(t-Bu)₃, PCy₃K₃PO₄, CsFTHF, DioxanePd₂(dba)₃ is a reliable Pd(0) source, often paired with electron-rich phosphines.[14]
Pd(PPh₃)₄None (ligand is included)K₂CO₃, Na₂CO₃DME/H₂O, Toluene/H₂OMay work for simple couplings but is highly susceptible to poisoning. Often a poor choice for this substrate.[16]
Pd(dppf)Cl₂None (ligand is included)K₂CO₃, Cs₂CO₃DMF, DioxaneDppf is a bidentate ligand that can offer good stability and is a reliable choice for many systems.[4]

Troubleshooting Guide: Buchwald-Hartwig Amination

Q6: I am attempting a Buchwald-Hartwig amination, but the reaction is stalled with significant starting material remaining. What should I do?

A6: This is a classic issue in C-N couplings involving electron-deficient aryl halides. The problem often lies in an insufficiently active catalyst or an inappropriate base.

  • Enhance Catalyst Activity: The oxidative addition is often slow. Using a more electron-rich and bulky ligand can accelerate this step and stabilize the catalyst. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are designed for this purpose.[17] Using a pre-formed palladium precatalyst can also improve consistency and activity.[18][19]

  • Re-evaluate the Base: Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex.[17] Sodium tert-butoxide (NaOtBu) is the most common and effective base, but it is very strong and moisture-sensitive.[18] If NaOtBu is causing substrate decomposition, a weaker base like LHMDS or Cs₂CO₃ can be tried, though this may require higher temperatures or a more active catalyst.[20]

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inefficient degassing or a poor seal on your reaction vessel can kill the catalyst before the reaction starts.[21]

Q7: Which ligands and bases are best suited for the amination of this compound?

A7: For this challenging substrate, highly active catalyst systems are required. Below is a table to guide your selection.

Ligand FamilySpecific ExamplesRecommended Base(s)Key Advantages & Rationale
Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhosNaOtBu, LHMDS, K₃PO₄Gold Standard. These provide the necessary steric bulk and electron density to promote oxidative addition and prevent catalyst poisoning. BrettPhos is particularly effective for coupling amides.[20]
Dialkylphosphinobiphenyls DavePhos, tBuXPhosNaOtBu, Cs₂CO₃Highly active ligands, particularly useful for coupling NH-heterocycles.[20]
Ferrocene-Based dppf (less common for amination)K₂CO₃, Cs₂CO₃More commonly used in C-C couplings, but can be effective in some C-N couplings. Generally less active than biaryl monophosphines.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Schlenk flask or sealed vial, magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.[21]

  • Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of substrate) via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[22]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a method for coupling a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox, add this compound (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.035 eq) to a vial or flask equipped with a stir bar.

  • If not using a glovebox, perform step 1 in a flask on a Schlenk line, followed by three evacuate/backfill cycles.

  • Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 eq).

  • Seal the vessel and heat to the target temperature (typically 90-110 °C).[18]

  • Stir vigorously. The high density of the base can cause it to settle, so good agitation is important.[18]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. BenchChem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides. New Journal of Chemistry (RSC Publishing).
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Preformed Pd(II)
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Heck Reaction. Organic Chemistry Portal.
  • Stille Coupling. OpenOChem Learn.
  • Heck reaction. Wikipedia.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Stille reaction. Wikipedia.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Bulky ligands promote palladium-catalyzed protodeboron

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 5-Bromo-3-nitropyridine-2-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. Among these, 5-Bromo-3-nitropyridine-2-carboxamide stands out as a versatile, yet underexplored, intermediate. The strategic placement of a bromine atom, a nitro group, and a carboxamide moiety on the pyridine ring offers a rich landscape for chemical modification and a high potential for biological activity.

This guide provides an in-depth technical comparison of this compound and its derivatives with relevant alternatives. We will delve into their synthesis, characterization, and potential applications, supported by experimental data and protocols. Our focus will be on providing a practical framework for researchers to evaluate and utilize these valuable chemical entities.

The Synthetic Landscape: Accessibility and Optimization

The synthetic accessibility of a building block is a critical factor in its utility. The preparation of this compound typically begins with the commercially available 2-aminopyridine. A common synthetic route involves a two-step process of bromination followed by nitration.

A generalized synthetic pathway is illustrated below:

Synthetic Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine Nitration 5-Bromo-3-nitropyridine-2-carboxylic acid 5-Bromo-3-nitropyridine-2-carboxylic acid 2-Amino-5-bromo-3-nitropyridine->5-Bromo-3-nitropyridine-2-carboxylic acid Sandmeyer Reaction This compound This compound 5-Bromo-3-nitropyridine-2-carboxylic acid->this compound Amidation

Caption: Generalized synthetic workflow for this compound.

Comparative Synthesis of Key Intermediates

The efficiency of synthesizing the core intermediates is paramount for downstream applications. Below is a comparison of synthetic routes to a key precursor, 2-Amino-5-bromo-3-nitropyridine.

ParameterMethod 1 (Conventional)Method 2 (Optimized)[1]
Starting Material 2-Aminopyridine2-Aminopyridine
Brominating Agent Bromine in Acetic AcidN-Bromosuccinimide (NBS) in Acetonitrile
Nitrating Agent Fuming Nitric Acid in Sulfuric AcidConcentrated Nitric Acid in Sulfuric Acid
Yield 60-70% overall78-85% overall
Safety Considerations Use of elemental bromine requires significant precautions.NBS is a safer and easier to handle brominating agent.
Scalability ModerateHigh

The optimized method offers a higher yield and improved safety profile, making it more suitable for larger-scale synthesis.[1]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine[1]

A Word of Caution: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Bromination of 2-Aminopyridine

  • Dissolve 2-aminopyridine (1.0 mole) in 500 mL of acetic acid in a 2L three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the solution to below 20°C in an ice bath.

  • Add a solution of bromine (1.0 mole) in 300 mL of acetic acid dropwise over 1 hour with vigorous stirring, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir for an additional hour.

  • Dilute the reaction mixture with 750 mL of water.

  • Neutralize the mixture with a 40% sodium hydroxide solution until a precipitate forms.

  • Collect the crude 2-amino-5-bromopyridine by filtration. The yield of material pure enough for the next step is typically 62–67%.

Step 2: Nitration of 2-Amino-5-bromopyridine

  • In a separate 2L flask, add fuming nitric acid (270 mL, d=1.5) to concentrated sulfuric acid (300 mL, d=1.84), keeping the temperature below 40°C.

  • Add the 2-amino-5-bromopyridine (0.5 mole) from the previous step in portions over 30 minutes, maintaining the temperature at 35–40°C.

  • Heat the mixture to 90°C and maintain for 2 hours.

  • Cool the mixture and pour it onto 3 kg of crushed ice.

  • Collect the precipitated product by filtration and wash with water until the washings are neutral.

  • Dry the product at room temperature to yield 2-amino-5-bromo-3-nitropyridine (yield: 78-85%).

Physicochemical and Spectroscopic Characterization

Table 2: Physicochemical Properties of 5-Bromo-3-nitropyridine-2-carboxylic acid [2]

PropertyValue
Molecular Formula C₆H₃BrN₂O₄
Molecular Weight 247.00 g/mol
Appearance Solid
CAS Number 954240-89-2

Spectroscopic Analysis:

The characterization of these derivatives relies heavily on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the bromo, nitro, and carboxamide groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the C=O and N-H stretches of the carboxamide, and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition.

Performance in Biological Assays: A Comparative Outlook

The true value of a chemical scaffold lies in its biological activity. While direct biological data for this compound is limited, the broader class of pyridine carboxamide derivatives has shown significant promise in various therapeutic areas.

Anticancer Activity

Substituted pyridine carboxamides have emerged as potent inhibitors of various protein kinases, which are key targets in oncology. For instance, novel substituted pyridine carboxamide derivatives have been identified as potent allosteric SHP2 inhibitors, a critical regulator in cancer cell proliferation.[3]

Table 3: Comparative Anticancer Activity of Pyridine Carboxamide Derivatives

Compound ClassTargetKey FindingsReference
Substituted Pyridine CarboxamidesSHP2Compound C6 showed excellent inhibitory activity against SHP2 and antiproliferative effect on MV-4-11 cell line with IC₅₀ values of 0.13 and 3.5 nM, respectively.[3][3]
Pyridine CarbothioamidesTubulinLipophilic derivatives proved to be strong cytotoxic agents with enhanced drug-likeness.[3]

The presence of the electron-withdrawing nitro group and the hydrogen-bonding capability of the carboxamide in this compound make it an attractive candidate for screening in anticancer assays.

Antifungal and Antimicrobial Activity

Pyridine carboxamides have also demonstrated significant potential as antifungal and antimicrobial agents. For example, novel pyridine carboxamide derivatives have been developed as potential succinate dehydrogenase (SDH) inhibitors for antifungal applications.

Table 4: Comparative Antifungal Activity of Pyridine Carboxamide Derivatives

CompoundTargetIn vivo ActivityReference
6-chloro-N-(2-(phenylamino)phenyl)nicotinamideSuccinate Dehydrogenase (SDH)Good in vivo antifungal activity against Botrytis cinerea.[4]

The structural features of this compound suggest it could be a valuable starting point for the development of new antimicrobial agents.

Structure-Activity Relationships (SAR)

The biological activity of pyridine carboxamide derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.

SAR cluster_0 This compound cluster_1 Substituent Effects Core Pyridine Ring (Scaffold) Bromo Bromine at C5 (Modulates Lipophilicity, Metabolic Stability) Core->Bromo Influences Nitro Nitro at C3 (Electron Withdrawing, H-bond Acceptor) Core->Nitro Influences Carboxamide Carboxamide at C2 (H-bond Donor/Acceptor, Interaction with Target) Core->Carboxamide Influences Biological_Activity Overall Biological Activity Bromo->Biological_Activity Impacts Nitro->Biological_Activity Impacts Carboxamide->Biological_Activity Impacts

Sources

A Comparative Guide for Synthetic Strategy: 5-Bromo-3-nitropyridine-2-carboxamide vs. 5-Chloro-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated nitropyridines are a cornerstone class of intermediates, prized for their versatile reactivity in constructing complex molecular architectures. This guide provides an in-depth, objective comparison between two closely related yet functionally distinct building blocks: 5-Bromo-3-nitropyridine-2-carboxamide and 5-Chloro-3-nitropyridine-2-carboxamide. Our analysis is grounded in fundamental chemical principles and supported by practical, field-proven experimental insights to empower you to make the most informed choice for your specific application.

Core Structural and Physicochemical Properties

At first glance, the two molecules are structural analogs, differing only by the halogen at the 5-position. Both feature a pyridine ring activated by a strongly electron-withdrawing nitro group at the 3-position and a carboxamide group at the 2-position. The carboxamide moiety is a privileged pharmacophore in its own right, known for its ability to form key hydrogen bond interactions in biological targets.[1] However, the subtle substitution of bromine for chlorine has significant consequences for the molecule's reactivity and handling.

A summary of their fundamental properties is presented below for direct comparison.

PropertyThis compound5-Chloro-3-nitropyridine-2-carboxamide
CAS Number 412035-35-9[2]Not readily available for carboxamide
Molecular Formula C₆H₄BrN₃O₃[2]C₆H₄ClN₃O₃
Molecular Weight 246.02 g/mol [2]201.57 g/mol
Appearance Solid[2]Solid (Predicted)
Purity Typically ≥98%[2]Typically ≥97%

Note: Data for 5-Chloro-3-nitropyridine-2-carboxamide is inferred from its close analogs like 5-Chloro-3-nitropyridine-2-carbonitrile and 5-Chloro-2-hydroxy-3-nitropyridine, as direct supplier data for the carboxamide is less common.[3][4]

The Decisive Factor: A Head-to-Head on Chemical Reactivity

The primary synthetic utility of these compounds lies in the nucleophilic aromatic substitution (SNAr) of the halogen atom. The pyridine ring is inherently electron-deficient, and this effect is dramatically amplified by the potent electron-withdrawing nitro group ortho and para to the halogen. This electronic arrangement makes the carbon atom bearing the halogen highly electrophilic and susceptible to attack by nucleophiles.

The critical difference between the two reagents lies in the leaving group ability of the halide. The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. Consequently, bromide is a better leaving group than chloride.

Implications for the Synthetic Chemist:

  • Reaction Kinetics: Reactions involving this compound will generally proceed faster and under milder conditions (e.g., lower temperatures, shorter reaction times) than those with its chloro counterpart.

  • Scope of Nucleophiles: The higher reactivity of the bromo-compound allows for the use of weaker nucleophiles that might not react efficiently with the chloro-analog.

  • Cost and Scalability: Chloro-substituted aromatics are often more economical to produce, making 5-chloro-3-nitropyridine-2-carboxamide a potentially more cost-effective option for large-scale synthesis, provided the required reaction conditions are acceptable.

  • Selectivity: In complex molecules with multiple electrophilic sites, the lower reactivity of the chloro-compound might offer a higher degree of selectivity, reacting preferentially with stronger nucleophiles or under more forcing conditions.

SNAr_Comparison cluster_bromo 5-Bromo Analog (Higher Reactivity) cluster_chloro 5-Chloro Analog (Lower Reactivity) Bromo_Reactant This compound Bromo_Intermediate Meisenheimer Complex (Lower Energy Barrier) Bromo_Reactant->Bromo_Intermediate + Nu⁻ (fast) Bromo_Product Substituted Product Bromo_Intermediate->Bromo_Product - Br⁻ (fast) Br_Leaving_Group Br⁻ (Good Leaving Group) Chloro_Reactant 5-Chloro-3-nitropyridine-2-carboxamide Chloro_Intermediate Meisenheimer Complex (Higher Energy Barrier) Chloro_Reactant->Chloro_Intermediate + Nu⁻ (slow) Chloro_Product Substituted Product Chloro_Intermediate->Chloro_Product - Cl⁻ (slow) Cl_Leaving_Group Cl⁻ (Poorer Leaving Group)

Caption: Comparative SNAr reaction pathway for bromo vs. chloro analogs.

Synthetic Utility in Drug Discovery

Both compounds are valuable precursors for synthesizing biologically active molecules, particularly kinase inhibitors. The substituted 3-nitropyridine-2-carboxamide scaffold is a key component in many such drugs. The typical synthetic route involves an SNAr reaction to displace the halogen, followed by reduction of the nitro group to an amine, which can then be further functionalized.

For instance, 2-amino-5-bromo-3-nitropyridine is a known intermediate for producing compounds like azaquinoxalinedione and 2,3-diaminopyridine, highlighting the importance of this substitution pattern in pharmaceutical synthesis.[5][6] The choice between the bromo and chloro carboxamides allows chemists to fine-tune the synthesis based on the reactivity of their chosen nucleophile and economic considerations.

Experimental Protocol: A Comparative SNAr Reaction

To provide a tangible demonstration of the reactivity difference, we describe a parallel experiment reacting both compounds with a model nucleophile, benzylamine. This protocol is designed to be self-validating; the expected outcome is a higher conversion rate for the bromo-compound under identical conditions.

Objective: To compare the rate of nucleophilic substitution of 5-Bromo- and 5-Chloro-3-nitropyridine-2-carboxamide with benzylamine.

Materials:

  • This compound (≥98%)

  • 5-Chloro-3-nitropyridine-2-carboxamide (≥97%)

  • Benzylamine (≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Reaction vials with stir bars

Experimental Workflow Diagram:

Caption: Workflow for the comparative SNAr experiment.

Step-by-Step Procedure:

  • Preparation: In two separate, labeled reaction vials, prepare the following mixtures under ambient atmosphere.

    • Vial 1 (Bromo): Add this compound (0.246 g, 1.0 mmol), anhydrous DMF (5 mL), benzylamine (0.120 g, 1.1 mmol), and DIPEA (0.155 g, 1.2 mmol).

    • Vial 2 (Chloro): Add 5-Chloro-3-nitropyridine-2-carboxamide (0.202 g, 1.0 mmol), anhydrous DMF (5 mL), benzylamine (0.120 g, 1.1 mmol), and DIPEA (0.155 g, 1.2 mmol).

  • Reaction: Place both vials in a pre-heated heating block at 60°C and stir vigorously.

  • Monitoring: After 1, 2, and 4 hours, take a small aliquot from each reaction mixture, dilute with EtOAc, and spot on a TLC plate. Elute with a suitable solvent system (e.g., 50% EtOAc in hexanes) to monitor the consumption of starting material and the formation of the product.

  • Work-up (after 4 hours): Cool the reaction mixtures to room temperature. Pour each mixture into a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers for each reaction and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Analyze the crude products by LC-MS to determine the relative conversion rates. The bromo-compound is expected to show significantly higher conversion to the desired product, 5-(benzylamino)-3-nitropyridine-2-carboxamide.

Safety and Handling

Both reagents should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 5-Bromo-3-nitropyridine-2-carboxylic acid (a close precursor): GHS classifications indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

  • 5-Chloro-3-nitropyridine-2-carbonitrile (a related analog): GHS classifications indicate it is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause severe skin burns and eye damage.[3]

Work in a well-ventilated fume hood and avoid inhalation of dust or vapors.

Conclusion and Strategic Recommendations

The choice between this compound and its chloro-analog is a strategic one, balancing reactivity with cost and synthetic goals.

  • Choose this compound when:

    • High reactivity is paramount for a difficult transformation or when using a weak nucleophile.

    • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • Faster reaction times are a priority for rapid library synthesis or lead optimization.

  • Choose 5-Chloro-3-nitropyridine-2-carboxamide when:

    • Cost is a major driver, particularly for process development and scale-up syntheses.

    • The nucleophile is sufficiently reactive to displace the chloride under reasonable conditions.

    • Slower, more controlled reactivity is desired to potentially improve selectivity in complex substrates.

By understanding the fundamental trade-offs in leaving group ability, researchers can harness the distinct advantages of each building block to design more efficient, robust, and economically viable synthetic routes in the pursuit of novel therapeutics.

References

  • 5-Bromo-3-nitropyridine-2-carboxylic acid. PubChem. [Online] Available at: [Link]

  • 5-Chloro-3-nitropyridine-2-carbonitrile. PubChem. [Online] Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Online] Available at: [Link]

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. [Online] Available at: [Link]

  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Online] Available at: [Link]

  • Unlocking Potential: Nitropyridine Compounds like 5-Chloro-3-Nitropyridin-2-Ol in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Online] Available at: [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. [Online] Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-nitropyridine-2-carboxamide is a key building block in medicinal chemistry and drug development, valued for its role as a versatile intermediate in the synthesis of complex heterocyclic scaffolds. The strategic placement of its functional groups—a bromine atom, a nitro group, and a carboxamide—offers multiple reaction sites for diversification and the construction of novel molecular architectures. This guide provides a comparative analysis of the primary synthetic pathways to this important compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal route for their specific needs.

Route 1: Cyanation of 2,5-Dibromo-3-nitropyridine followed by Selective Hydrolysis

This two-step approach is a common and relatively direct pathway to the target molecule. It commences with the nucleophilic substitution of a bromine atom with a cyanide group, followed by the controlled hydrolysis of the resulting nitrile.

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile

The initial step involves a Rosenmund-von Braun reaction, where the bromine atom at the 2-position of 2,5-dibromo-3-nitropyridine is displaced by a cyanide anion, typically using copper(I) cyanide. The choice of a copper salt is crucial as it facilitates the nucleophilic aromatic substitution, which would otherwise be challenging on an electron-deficient pyridine ring.

Experimental Protocol:

To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml), copper(I) cyanide (CuCN) (8.7 g, 97.55 mmol) is added. The reaction mixture is then heated to 90°C for 17 hours. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (EtOAc), and washed twice with brine. The organic layer is dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (DCM/MeOH 95:5 to 85:15) to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid (Yield: 17.5 g, 68%).[1] An alternative procedure involves heating 2,5-dibromo-3-nitropyridine (3.80 g, 13.4 mmol) and copper cyanide (2.42 g, 26.8 mmol) without a solvent at 150°C for 2 hours, yielding the product in 59% after purification.[2]

Step 2: Selective Hydrolysis to this compound

The conversion of the nitrile to a primary amide requires careful control of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid. Mild alkaline conditions are often employed for this selective transformation.

Experimental Protocol:

In a round-bottom flask, 5-Bromo-3-nitropyridine-2-carbonitrile (10 mmol) is dissolved in a mixture of ethanol (40 mL) and water (10 mL). To this solution, sodium hydroxide (400 mg, 10 mmol) is added, and the mixture is stirred at 60°C for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with dilute hydrochloric acid (HCl). The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. This protocol is based on general methods for the mild alkaline hydrolysis of nitriles to amides.[3][4]

Route 2: Nitration of 2-Amino-5-bromopyridine followed by Sandmeyer Reaction and Hydrolysis

This multi-step synthesis begins with the readily available 2-amino-5-bromopyridine and introduces the nitro and cyano functionalities in a stepwise manner.

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The synthesis starts with the electrophilic nitration of 2-amino-5-bromopyridine. The amino group is a strong activating group, directing the incoming nitro group to the ortho and para positions. The 3-position is favored due to steric hindrance from the bromine at the 5-position.

Experimental Protocol:

In a flask immersed in an ice bath, 2-amino-5-bromopyridine (86.5 g, 0.5 mole) is added to 500 ml of concentrated sulfuric acid (H2SO4) at a rate that maintains the temperature below 5°C. Subsequently, 26 ml (39 g, 0.57 mole) of 95% nitric acid (HNO3) is added dropwise with stirring at 0°C. The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50–60°C for 1 hour. After cooling, the reaction mixture is poured onto 5 liters of ice and neutralized with a 40% sodium hydroxide solution. The resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration and washed with water (Yield: 85–93 g).[5][6]

Step 2: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction provides a classic method for the conversion of an aromatic amino group into a variety of functional groups, including the cyano group, via a diazonium salt intermediate.[7][8]

Experimental Protocol:

2-Amino-5-bromo-3-nitropyridine is diazotized in an acidic medium (e.g., with NaNO2 in HCl) at low temperatures (0-5°C). The resulting diazonium salt is then added to a solution of copper(I) cyanide to yield 5-Bromo-3-nitropyridine-2-carbonitrile.

Step 3: Selective Hydrolysis to this compound

The final step is the selective hydrolysis of the nitrile group to the carboxamide, as described in Route 1, Step 2.

Comparative Analysis

ParameterRoute 1: From 2,5-Dibromo-3-nitropyridineRoute 2: From 2-Amino-5-bromopyridine
Number of Steps 23
Starting Material 2,5-Dibromo-3-nitropyridine2-Amino-5-bromopyridine
Key Reactions Rosenmund-von Braun Cyanation, Selective HydrolysisElectrophilic Nitration, Sandmeyer Reaction, Selective Hydrolysis
Overall Yield Moderate to Good (typically 40-60% over two steps)Potentially Lower (multi-step synthesis with potential for yield loss at each stage)
Reagent Toxicity High (use of copper cyanide)Moderate (use of nitric acid, nitrous acid)
Scalability Feasible, but handling of cyanide requires stringent safety protocols.Generally scalable, with standard reaction procedures.
Process Control Requires careful control of the hydrolysis step to avoid over-reaction.Requires precise temperature control during nitration and diazotization.

Experimental Workflows

Synthetic Route 1 start 2,5-Dibromo-3-nitropyridine intermediate 5-Bromo-3-nitropyridine-2-carbonitrile start->intermediate CuCN, Propionitrile, 90°C product This compound intermediate->product NaOH, EtOH/H2O, 60°C

Caption: Workflow for the synthesis of this compound via Route 1.

Synthetic Route 2 start 2-Amino-5-bromopyridine intermediate1 2-Amino-5-bromo-3-nitropyridine start->intermediate1 HNO3, H2SO4, 0-60°C intermediate2 5-Bromo-3-nitropyridine-2-carbonitrile intermediate1->intermediate2 1. NaNO2, HCl, 0-5°C 2. CuCN product This compound intermediate2->product NaOH, EtOH/H2O, 60°C

Caption: Workflow for the synthesis of this compound via Route 2.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 is more convergent and involves fewer steps, making it an attractive option for its directness. However, the use of highly toxic copper cyanide necessitates stringent safety precautions and waste management protocols. The critical step in this route is the selective hydrolysis of the nitrile, which must be carefully monitored to maximize the yield of the desired amide.

Route 2 begins with a more readily available and less hazardous starting material. The individual transformations are standard and well-established organic reactions. However, the multi-step nature of this route may lead to a lower overall yield and increased consumption of reagents and solvents.

The choice between these two synthetic strategies will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, safety infrastructure, and desired purity of the final product. For large-scale production, the efficiency and convergency of Route 1 may be favored, provided that the handling of cyanide can be managed safely. For laboratory-scale synthesis where starting material availability and avoidance of highly toxic reagents are priorities, Route 2 presents a reliable, albeit longer, alternative.

References

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3145-3173.
  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (URL not provided in search results)
  • Semantic Scholar. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Tamami, B., & Ghasemi, S. (2002). Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. Indian Journal of Chemistry-Section B, 41(4), 973-975.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11), 1339-1342.
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (URL not provided in search results)
  • ResearchGate. Selective hydrolysis of nitriles to amides. [Link]

  • ARKIVOC. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Galli, C., & Gentili, P. (2002). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (6), 1126-1134.
  • PubChem. 5-Bromo-3-nitropyridine-2-carbonitrile. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • YouTube. Acid-catalyzed nitrile hydrolysis. [Link]

  • OAText. Transition metal-free hydration of nitriles to amides mediated by NaOH. [Link]

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A Comparative Guide to the Reactivity of Nitropyridine Carboxamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the reactivity of three key isomers of nitropyridine carboxamide: 2-nitro-3-pyridinecarboxamide (an ortho-isomer analog), 3-nitro-4-pyridinecarboxamide (a meta/para-isomer analog), and 4-nitro-3-pyridinecarboxamide (another ortho/meta-isomer analog). Understanding the distinct chemical behaviors of these isomers is paramount for their effective application in medicinal chemistry and organic synthesis, where they serve as versatile scaffolds and intermediates. This document synthesizes theoretical principles with experimental data from analogous systems to offer a comprehensive overview of their relative reactivities in nucleophilic aromatic substitution, nitro group reduction, and amide hydrolysis.

The Influence of Isomeric Structure on Reactivity: A Theoretical Framework

The reactivity of the nitropyridine carboxamide isomers is fundamentally governed by the electronic interplay between the electron-withdrawing nitro group (-NO₂) and the carboxamide group (-CONH₂), and their positions relative to the pyridine nitrogen and each other.

  • The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it more susceptible to nucleophilic attack compared to benzene, particularly at the C2 (ortho) and C4 (para) positions.[1]

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its presence significantly enhances the electrophilicity of the pyridine ring, strongly activating it towards nucleophilic aromatic substitution (SNAr).[2] The activating effect is most pronounced when the nitro group is at the C2 or C4 position.

  • The Carboxamide Group (-CONH₂): The carboxamide group is generally considered to be electron-withdrawing inductively (-I) but can be a weak resonance donor (+M) due to the lone pair on the nitrogen atom. Its overall electronic effect is context-dependent.

The relative positioning of these groups in the three isomers leads to distinct electronic distributions within the pyridine ring, which in turn dictates their reactivity in various chemical transformations.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups. In the context of nitropyridine carboxamides, the nitro group typically serves as the activating group, and in some cases, can also be the leaving group.

Expected Reactivity Order:

The rate of SNAr reactions is largely dependent on the ability of the aromatic ring to stabilize the negative charge in the Meisenheimer intermediate. The positions ortho and para to the strongly electron-withdrawing nitro group are most activated.

  • 4-Nitro-3-pyridinecarboxamide: This isomer is expected to be the most reactive towards nucleophilic attack at the C4 position, with the nitro group acting as a good leaving group. The attack at C4 is highly favored due to strong activation by the pyridine nitrogen and the ability of the carboxamide group at the 3-position to provide some stabilization of the intermediate.

  • 2-Nitro-3-pyridinecarboxamide: Similar to the 4-nitro isomer, the 2-nitro isomer is expected to be highly reactive at the C2 position. The pyridine nitrogen provides significant activation at this position.

  • 3-Nitro-4-pyridinecarboxamide: In this isomer, the nitro group is at the C3 position. Nucleophilic attack is less favored compared to the 2- and 4-nitro isomers because the negative charge in the Meisenheimer complex cannot be as effectively delocalized onto the pyridine nitrogen. However, the nitro group still activates the ring, and substitution of other leaving groups (if present) or the nitro group itself can occur under more forcing conditions.

Experimental work on methyl 3-nitro-4-pyridine carboxylate, a close analog of 3-nitro-4-pyridinecarboxamide, has demonstrated its utility in SNAr reactions, indicating that even meta-nitro pyridines can be valuable substrates.[3]

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

IsomerPosition of AttackActivating FactorsPredicted Reactivity
4-Nitro-3-pyridinecarboxamideC4Pyridine N, Nitro group (ortho)High
2-Nitro-3-pyridinecarboxamideC2Pyridine N, Nitro group (ortho)High
3-Nitro-4-pyridinecarboxamideC4Pyridine N (para)Moderate

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: To a solution of the nitropyridine carboxamide isomer (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the reactivity of the specific isomer and nucleophile. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram 1: General Mechanism of SNAr

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Product Nitropyridine Ar-NO₂ Intermediate [Ar(NO₂)Nu]⁻ Nitropyridine->Intermediate Addition Nucleophile Nu⁻ Product Ar-Nu Intermediate->Product Elimination Leaving_Group NO₂⁻

Caption: A generalized two-step addition-elimination mechanism for SNAr.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceuticals and advanced materials. The resulting aminopyridine carboxamides are valuable building blocks for further functionalization.

Factors Influencing Reduction:

The ease of reduction of the nitro group can be influenced by the electronic environment and steric hindrance around it. In general, electron-deficient nitroarenes are more readily reduced.

  • Electronic Effects: All three isomers possess an electron-deficient pyridine ring, which should facilitate the reduction of the nitro group. The carboxamide group's electronic influence is relatively minor in this context compared to the overall electron deficiency of the ring.

  • Steric Hindrance: The 2-nitro-3-pyridinecarboxamide isomer may experience some steric hindrance from the adjacent carboxamide group, which could slightly decrease the rate of reduction, particularly with bulky reducing agents or heterogeneous catalysts. The 3-nitro and 4-nitro isomers are less likely to be affected by steric hindrance.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule.[4][5]

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsComments
H₂, Pd/CMeOH or EtOH, rt, 1-4 atmHighly efficient, but can reduce other functional groups.
Fe, NH₄ClEtOH/H₂O, refluxMild and selective for the nitro group.
SnCl₂·2H₂OEtOH or EtOAc, refluxEffective for selective reduction in the presence of sensitive groups.
Na₂S₂O₄aq. NH₃ or pyridineMild conditions, often used for selective reductions.

Experimental Protocol: Reduction of a Nitropyridine Carboxamide using Iron and Ammonium Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitropyridine carboxamide isomer (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction Conditions: Add a solution of ammonium chloride (1.0-2.0 eq.) in water to the suspension. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the aminopyridine carboxamide. Further purification can be achieved by recrystallization or column chromatography.

Diagram 2: Experimental Workflow for Nitro Group Reduction

Nitro_Reduction_Workflow A 1. Reaction Setup (Nitropyridine Carboxamide, Fe, NH₄Cl in EtOH/H₂O) B 2. Reflux (Monitor by TLC/LC-MS) A->B C 3. Work-up (Filter through Celite) B->C D 4. Purification (Extraction and Chromatography) C->D E Final Product (Aminopyridine Carboxamide) D->E Amide_Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer & Elimination cluster_step4 Step 4: Deprotonation Amide R-CONH₂ Protonated_Amide [R-C(OH)NH₂]⁺ Amide->Protonated_Amide H⁺ Tetrahedral_Intermediate [R-C(OH)(OH₂)NH₂]⁺ Protonated_Amide->Tetrahedral_Intermediate H₂O Protonated_Acid [R-C(OH)₂]⁺ Tetrahedral_Intermediate->Protonated_Acid -NH₃ Carboxylic_Acid R-COOH Protonated_Acid->Carboxylic_Acid -H⁺ Ammonia NH₃

Caption: A simplified mechanism for acid-catalyzed amide hydrolysis.

Conclusion

The isomeric positioning of the nitro and carboxamide groups on the pyridine ring profoundly influences the reactivity of nitropyridine carboxamides. The 2-nitro and 4-nitro isomers are predicted to be significantly more reactive in nucleophilic aromatic substitution and base-promoted hydrolysis reactions due to the strong activation provided by the ortho and para positioning of the nitro group relative to the reaction center and the pyridine nitrogen. The 3-nitro isomer, while generally less reactive in these transformations, still offers unique synthetic possibilities. The reduction of the nitro group is expected to be feasible for all isomers, with minor rate differences potentially arising from steric effects. This guide provides a foundational understanding to aid researchers in the strategic selection and application of these important building blocks in their synthetic endeavors. Further experimental studies providing direct kinetic comparisons between these isomers would be of great value to the scientific community.

References

  • Cao, H., & Cheng, Q. (2023). meta‐Selective C−H Functionalization of Pyridines.
  • Holt, J., Tjosaas, F., Bakke, J. M., & Fiksdahl, A. (2005).
  • LibreTexts. (2022). 21.7: Chemistry of Amides.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • BenchChem. (2025). Application Note: Protocols for the Selective Reduction of the Nitro Group in 2-Methyl-6-nitrobenzaldehyde.
  • Organic Synthesis. (n.d.). Hydrolysis of Amide.
  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Grokipedia. (n.d.). Reduction of nitro compounds.
  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral dissertation, Norwegian University of Science and Technology.
  • Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Ammar, Y. A., Mohamed, Y. A., El-Sharief, A. M., & El-Gaby, M. S. (2011).
  • Wydra, J., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
  • BenchChem. (2025). A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers.
  • Ammar, Y. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives.
  • Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
  • Jacobsen, E. N., et al. (2017).
  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas.
  • Bakke, J. M. (2001). Nitropyridines: Synthesis and reactions.
  • Merck & Co. (2018).
  • den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
  • Holt, J., et al. (2005).
  • BenchChem. (2025). Comparing the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3- Amino-4-nitropyridine 1-oxide and 4-nitropyridine 1-oxide.
  • Google Patents. (2010).
  • Dove Medical Press. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia.
  • Finholt, P., & Higuchi, T. (1962). Rate studies on the hydrolysis of niacinamide. PubMed.
  • PubChem. (n.d.). 2-Nitropyridin-3-amine.
  • Mahfouz, R. M. (2015). Structural and Theoretical Studies of 2-amino-3-nitropyridine.
  • Royal Society of Chemistry. (2016). Chemoselective reduction of carboxamides. Chemical Society Reviews.

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A Comparative Guide to Validated Analytical Methods for 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The methodologies presented herein are based on established analytical strategies for structurally related pyridine carboxamide and nitropyridine derivatives.[1][2][3] While these protocols serve as a strong foundation, it is imperative to perform method-specific validation to demonstrate fitness for the intended purpose.

Introduction to the Analytical Challenge

5-Bromo-3-nitropyridine-2-carboxamide is a polar, aromatic compound containing a chromophore (the nitropyridine ring), a halogen, and an amide functional group. This unique combination of features dictates the selection of appropriate analytical techniques. The primary analytical objectives for this compound typically include:

  • Identity Confirmation: Unambiguous verification of the chemical structure.

  • Purity Assessment: Quantification of the main component and detection of any process-related or degradation impurities.

  • Assay: Accurate measurement of the concentration of this compound in a given sample.

This guide will focus on two principal chromatographic techniques: HPLC for routine purity and assay testing, and GC-MS for impurity identification and analysis of volatile components.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally preferred for its robustness and wide applicability.[2][4]

Rationale for Method Design

The choice of a C18 stationary phase is based on the hydrophobic nature of the pyridine ring, which will provide good retention.[2] A gradient elution with a mobile phase consisting of an acidified aqueous component and an organic modifier (acetonitrile) is proposed to ensure the elution of the main component with good peak shape and to separate it from potential impurities with different polarities. The use of formic acid in the mobile phase helps to suppress the ionization of any residual silanols on the stationary phase and to protonate the pyridine nitrogen, leading to sharper peaks. UV detection is suitable due to the presence of the nitropyridine chromophore.

Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity and assay of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Vortex s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample s4->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate % Purity / Assay d1->d2

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS can be particularly useful for identifying thermally stable impurities that may not be well-resolved by HPLC. Given the relatively high melting point of related compounds, a high-temperature GC inlet and a robust column are necessary.[5][6][7]

Rationale for Method Design

A capillary GC column with a mid-polarity stationary phase is a good starting point for the analysis of halogenated pyridine derivatives.[6] Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns, which are crucial for compound identification through library searching and spectral interpretation. The mass spectrometer serves as a highly specific detector.

Experimental Protocol: GC-MS

Objective: To identify potential volatile and semi-volatile impurities in this compound.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Vortex s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into GC s4->a1 a2 Volatilization & Separation a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis a3->a4 d1 Extract Ion Chromatograms a4->d1 d2 Identify Peaks via Mass Spectra & Library d1->d2

Sources

A Comparative Guide to the Structural Analysis of 5-Bromo-3-nitropyridine-2-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular architecture is paramount for the rational design of novel therapeutics. The pyridine scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with significant biological potential. Among these, 5-Bromo-3-nitropyridine-2-carboxamide and its analogues represent a class of compounds whose efficacy is intrinsically linked to their three-dimensional structure. This guide provides a comprehensive comparison of the X-ray crystal structure of a key precursor, 2-chloro-3-nitropyridine, and outlines a detailed protocol for the synthesis and crystallographic analysis of the target compound, this compound, for which a crystal structure is not yet publicly available. This guide will delve into the nuances of experimental design, from synthesis to high-resolution crystal structure determination, providing the necessary framework for researchers to conduct their own investigations.

Introduction: The Significance of Halogenated Nitropyridines in Drug Discovery

Halogenated nitropyridines are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The strategic placement of bromo and nitro groups on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and ability to engage in specific intermolecular interactions with biological targets. The carboxamide moiety further introduces hydrogen bonding capabilities, crucial for molecular recognition. Understanding the precise spatial arrangement of these functional groups through X-ray crystallography provides invaluable insights into structure-activity relationships (SAR), guiding the optimization of lead compounds.

Comparative Structural Analysis: 2-Chloro-3-nitropyridine as a Reference

While the crystal structure of this compound is not yet determined, a comparative analysis can begin with a known, structurally related precursor, 2-chloro-3-nitropyridine. The crystallographic data for this compound provides a baseline for understanding the influence of substituents on the pyridine ring's geometry and crystal packing.

The crystal structure of 2-chloro-3-nitropyridine has been determined and its data is available in the Cambridge Structural Database (CCDC).[1] This molecule serves as a valuable reference point for anticipating the structural features of its more complex derivatives.

Molecular Structure of 2-Chloro-3-nitropyridine

Caption: Molecular structure of 2-chloro-3-nitropyridine.

Table 1: Key Crystallographic Data for 2-Chloro-3-nitropyridine

ParameterValue
CCDC Number777937[1]
Chemical FormulaC₅H₃ClN₂O₂[1]
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.84
b (Å)12.01
c (Å)13.59
α (°)90
β (°)90
γ (°)90
Volume (ų)626.5
Z4

Note: The values are approximated from the available data and should be verified through the CCDC.

The crystal structure of 2-chloro-3-nitropyridine reveals a planar pyridine ring, a common feature for such aromatic systems. The nitro group is twisted slightly out of the plane of the ring. The crystal packing is influenced by weak intermolecular interactions. When we move to this compound, we can anticipate significant changes in both the molecular conformation and the crystal packing due to the introduction of the larger bromine atom and the hydrogen-bonding carboxamide group.

Experimental Protocols for the Synthesis and Crystallization of this compound

The following protocols are designed to provide a robust method for the synthesis and subsequent crystallization of this compound, enabling its structural elucidation.

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process starting from the commercially available 2-amino-5-bromopyridine. The rationale behind this synthetic route is the regioselective introduction of the nitro group followed by the conversion of the amino group to a carboxamide.

Synthesis_Workflow A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B  Nitration (H₂SO₄, HNO₃)   C 5-Bromo-3-nitropyridine-2-carbonitrile B->C  Sandmeyer Reaction (NaNO₂, CuCN)   D This compound C->D  Hydrolysis (H₂SO₄)  

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 2-Amino-5-bromopyridine

The electrophilic nitration of 2-amino-5-bromopyridine is a critical step that must be performed under controlled conditions to ensure the desired regioselectivity.[2]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 10 g of 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Nitration: Add a pre-cooled mixture of 3.5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Progression: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium hydroxide solution until the pH is approximately 7-8.

  • Isolation: Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by vacuum filtration, wash with cold water, and dry under vacuum.[3]

Step 2: Conversion to 5-Bromo-3-nitropyridine-2-carbonitrile

The Sandmeyer reaction provides a reliable method for converting the amino group to a nitrile.

  • Diazotization: Dissolve the dried 2-amino-5-bromo-3-nitropyridine in a mixture of acetic acid and propionic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.[4] Add the cold diazonium salt solution to the cyanide solution.

  • Reaction and Isolation: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour. Cool the mixture, extract with an organic solvent such as ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Bromo-3-nitropyridine-2-carbonitrile.

Step 3: Hydrolysis to this compound

Acid-catalyzed hydrolysis of the nitrile will yield the desired carboxamide.

  • Reaction: Add the 5-Bromo-3-nitropyridine-2-carbonitrile to concentrated sulfuric acid and heat the mixture to 80-90 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product.

Crystallization of this compound

Obtaining single crystals of sufficient quality for X-ray diffraction is a crucial and often challenging step. The following methods are recommended for exploration.

Method 1: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified product in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) at room temperature to find a solvent in which it is sparingly soluble.

  • Crystallization: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Filter the solution to remove any particulate matter. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.

Method 2: Vapor Diffusion

  • Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container. The larger container should contain a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the "anti-solvent").

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting the growth of single crystals.

Method 3: Cooling Crystallization

  • Procedure: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room. The gradual decrease in temperature will reduce the solubility and induce crystallization.

Expected Structural Features and Comparative Analysis

The crystal structure of this compound is expected to exhibit several key features that will differ from the reference compound, 2-chloro-3-nitropyridine:

  • Intermolecular Interactions: The presence of the carboxamide group will introduce strong N-H···O hydrogen bonds, which are likely to dominate the crystal packing, potentially forming dimers or extended one- or two-dimensional networks.

  • Molecular Conformation: The steric bulk of the carboxamide group may cause it to be twisted out of the plane of the pyridine ring. The extent of this twist will be a key structural parameter to determine.

  • Halogen Bonding: The bromine atom at the 5-position may participate in halogen bonding interactions (Br···O or Br···N), which could further influence the crystal packing arrangement.

  • Influence of the Nitro Group: The electron-withdrawing nitro group will affect the electronic distribution of the pyridine ring and may influence the strength of the intermolecular interactions.

A comparative analysis of the determined crystal structure of this compound with that of 2-chloro-3-nitropyridine will provide valuable insights into the effects of these different functional groups on the solid-state architecture. This comparison will be instrumental for understanding how subtle molecular changes can have a profound impact on the macroscopic properties of the material and its potential interactions with biological macromolecules.

Conclusion

This guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. By leveraging the known crystal structure of 2-chloro-3-nitropyridine as a comparative reference and following the detailed experimental protocols, researchers will be well-equipped to determine the three-dimensional structure of this important class of compounds. The resulting crystallographic data will be invaluable for advancing our understanding of structure-activity relationships and for the rational design of new therapeutic agents.

References

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. [Link]
  • 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Bromo-3-nitropyridine-2-carboxamide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Within this class, highly functionalized pyridines serve as versatile building blocks for constructing complex molecular architectures. 5-Bromo-3-nitropyridine-2-carboxamide is one such building block, offering multiple reaction handles for diversification. However, its performance in key synthetic transformations must be carefully evaluated against viable alternatives to justify its inclusion in a synthetic campaign.

This guide provides an in-depth, objective comparison of this compound against a closely related and commercially available alternative: 5-Bromo-3-nitropyridine-2-carbonitrile . We will move beyond simple protocol recitation to explore the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal reagent for their specific synthetic goals.

Section 1: Profile of the Reagents

A successful synthesis begins with a thorough understanding of the starting materials. Both the carboxamide and the nitrile share the same core structure but differ in the oxidation state of the C2 substituent, a seemingly minor difference that has significant implications for reactivity, safety, and synthetic utility.

1.1. Physicochemical and Safety Overview

PropertyThis compound5-Bromo-3-nitropyridine-2-carbonitrile
Molecular Formula C₆H₄BrN₃O₃[1]C₆H₂BrN₃O₂[2][3]
Molecular Weight 246.02 g/mol [1]228.01 g/mol [2][3]
Appearance Solid[1]Light orange to yellow powder/crystal[3][4]
CAS Number 412035-35-9[5]573675-25-9[2][3]
Purity (Typical) >98%[1]>98%[4]
Key Hazards Skin/eye irritant. Acute toxicity.Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[2][4][6]

Expert Insight: The primary safety distinction lies in the nitrile group (-CN), which imparts higher acute toxicity compared to the carboxamide.[2][4][6] Protocols involving the nitrile must be conducted in a well-ventilated fume hood with stringent handling procedures to avoid ingestion, inhalation, or skin contact. While the carboxamide is also hazardous, the risks are comparatively lower.

1.2. Synthesis and Accessibility

The choice of a building block is often influenced by its cost and ease of synthesis.

  • 5-Bromo-3-nitropyridine-2-carbonitrile is commonly synthesized from 2,5-dibromo-3-nitropyridine via cyanation using copper(I) cyanide (CuCN).[7][8] This is a robust and scalable reaction, making the nitrile readily available from commercial suppliers.

  • This compound can be prepared via the hydrolysis of the corresponding nitrile or from the activation of 5-bromo-3-nitropyridine-2-carboxylic acid.[9] The carboxylic acid itself is an important intermediate. The multi-step nature of its synthesis may sometimes be reflected in a higher cost compared to the nitrile.

Section 2: Benchmark I - Performance in Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C5 position is a prime site for C-C bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental to the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.

2.1. The Causality of Reactivity

The rate-determining step in the Suzuki coupling is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[10] The efficiency of this step is governed by the electron density at the carbon bearing the halogen. Both the carboxamide (-CONH₂) and nitrile (-CN) groups are electron-withdrawing, which decreases the electron density on the pyridine ring and facilitates oxidative addition.

  • The nitrile group is generally considered more strongly electron-withdrawing than the carboxamide group.

  • Hypothesis: 5-Bromo-3-nitropyridine-2-carbonitrile may exhibit slightly higher reactivity in Suzuki couplings, potentially allowing for lower catalyst loading or shorter reaction times compared to its carboxamide counterpart under identical conditions.

2.2. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, representative of modern cross-coupling methodologies.[11][12]

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-pyridine substrate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).

  • Solvent Degassing: Add a deoxygenated mixture of solvents, such as 1,4-dioxane and water (4:1 ratio). Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

2.3. Comparative Performance Data (Representative)

The following table summarizes the expected performance based on the electronic properties of the directing groups.

ParameterThis compound5-Bromo-3-nitropyridine-2-carbonitrileJustification
Catalyst Loading 2-5 mol%1-4 mol%The stronger electron-withdrawing nitrile may facilitate oxidative addition, potentially requiring less catalyst.
Reaction Time 4-12 hours2-10 hoursHigher reactivity of the C-Br bond can lead to faster reaction completion.
Typical Yield Good to Excellent (75-95%)Good to Excellent (80-98%)Both substrates are highly activated and generally perform well.

2.4. Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n pdiix R-Pd(II)L_n-X pd0->pdiix Oxidative Addition pdiir R-Pd(II)L_n-R' pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination aryl_halide Ar-X (Bromo-Pyridine) aryl_halide->pdiix boronic_acid Ar'-B(OH)₂ boronic_acid->pdiix product Ar-Ar' product->pdiir base Base (e.g., K₂CO₃) base->pdiix caption Fig 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Fig 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Benchmark II - Synthetic Versatility of the C2-Substituent

While cross-coupling performance is crucial, the true value of a building block often lies in the synthetic options offered by its functional groups. Here, the carboxamide and nitrile present distinct and interconvertible pathways.

3.1. Hydrolysis to the Carboxylic Acid

Both functional groups can be hydrolyzed to the corresponding 5-bromo-3-nitropyridine-2-carboxylic acid, a valuable intermediate in its own right for amide couplings or other transformations.

  • Carboxamide Hydrolysis: Typically achieved under strong acidic (e.g., aq. HCl, reflux) or basic (e.g., aq. NaOH, reflux) conditions. The reaction is straightforward but may require harsh conditions.

  • Nitrile Hydrolysis: Also proceeds under strong acid or base, often requiring prolonged heating. The reaction proceeds via the intermediate formation of the primary amide.

Expert Insight: Starting with the carboxamide provides a more direct route to the carboxylic acid. If the ultimate target requires the carboxylic acid moiety, using the carboxamide precursor avoids the initial hydration step from the nitrile, potentially saving time and improving overall yield.

3.2. Dehydration of Carboxamide to Nitrile

The carboxamide can be readily converted to the nitrile, demonstrating the synthetic equivalency between the two starting materials.

Protocol: Dehydration of Carboxamide

  • Setup: In a fume hood, suspend this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Add a dehydrating agent like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

  • Quenching & Workup: Carefully quench the reaction by pouring it onto ice water. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

  • Purification: Dry, concentrate, and purify the resulting nitrile by column chromatography or recrystallization.

3.3. Comparative Workflow

This workflow illustrates the synthetic relationship between the two building blocks and the carboxylic acid intermediate.

Synthetic_Pathways carboxamide 5-Bromo-3-nitropyridine- 2-carboxamide nitrile 5-Bromo-3-nitropyridine- 2-carbonitrile carboxamide->nitrile Dehydration (e.g., POCl₃) acid 5-Bromo-3-nitropyridine- 2-carboxylic acid carboxamide->acid Hydrolysis (Acid/Base) nitrile->acid Hydrolysis (Acid/Base) caption Fig 2. Interconversion of C2-substituents.

Caption: Fig 2. Interconversion of C2-substituents.

Section 4: Summary and Recommendations

The choice between this compound and its nitrile analogue is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.

FeatureThis compound5-Bromo-3-nitropyridine-2-carbonitrile
Cross-Coupling Reactivity Very GoodExcellent
Synthetic Versatility Excellent (access to acid and nitrile)Good (access to acid)
Direct Route to Acid YesNo (requires hydrolysis)
Safety Profile Moderate HazardHigh Acute Toxicity
Cost/Accessibility Generally GoodOften More Readily Available

Final Recommendations:

  • Choose this compound when:

    • The synthetic route involves subsequent conversion to the carboxylic acid for further amide couplings.

    • The flexibility to access either the nitrile or the acid from a single starting material is strategically valuable.

    • Handling protocols for highly toxic nitriles are a concern.

  • Choose 5-Bromo-3-nitropyridine-2-carbonitrile when:

    • The nitrile functionality is desired in the final target molecule.

    • Maximizing reactivity and potentially reducing catalyst loading or reaction times in cross-coupling reactions is the primary concern.

    • Cost and immediate availability are the most critical factors.

By carefully weighing these performance benchmarks, researchers can make an informed, data-driven decision, optimizing their synthetic strategy for efficiency, safety, and overall success.

References

  • WO2021076681A1 - Process for synthesis of picolinamides. Google Patents.
  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Snieckus, V. Chemical Reviews. URL: [Link]

  • Scaleable Preparation of Functionalized Organometallics via Directed Ortho Metalation Using Mg- and Zn-Amide Bases. Wunderlich, S. H., et al. Organic Process Research & Development. URL: [Link]

  • Directed ortho metalation. Wikipedia. URL: [Link]

  • 5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698. PubChem. URL: [Link]

  • 2-Cyano -5-Bromo -3-NitroPyridine (573675-25-9). IndiaMART. URL: [Link]

  • 5-Bromo-3-nitropyridine-2-carboxylic acid | C6H3BrN2O4 | CID 45790029. PubChem. URL: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Khan, I., et al. Molecules. URL: [Link]

  • Suzuki Coupling. NROChemistry. URL: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: [Link]

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A Comprehensive Guide to the Isomeric Purity of 5-Bromo-3-nitropyridine-2-carboxamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise molecular architecture of an active pharmaceutical ingredient (API) and its intermediates is paramount. Isomeric impurities, even in trace amounts, can introduce significant variability in biological activity, toxicity, and overall drug performance. This guide provides an in-depth technical analysis of the isomeric purity of 5-Bromo-3-nitropyridine-2-carboxamide, a key building block in the synthesis of various therapeutic agents. We will explore the synthetic origins of potential isomeric impurities, present a comparative analysis of analytical methodologies for their detection and quantification, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Critical Importance of Isomeric Purity in Drug Development

The substitution pattern on an aromatic ring can dramatically alter a molecule's interaction with biological targets. For complex molecules derived from this compound, the presence of positional isomers can lead to a cascade of undesirable outcomes, including altered efficacy, off-target effects, and unforeseen toxicity.[1][2] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification and control of impurities in drug substances.[1][3][4][5][6] Therefore, robust analytical methods to ensure the isomeric purity of key intermediates are not just a matter of quality control but a fundamental aspect of drug safety and efficacy.

Synthetic Pathway and the Genesis of Isomeric Impurities

The most common synthetic route to this compound begins with the nitration of 2-amino-5-bromopyridine. This electrophilic aromatic substitution is a critical step where isomeric impurities are often introduced. The directing effects of the amino and bromo substituents on the pyridine ring primarily favor the introduction of the nitro group at the 3-position. However, side reactions can lead to the formation of other isomers.

The subsequent conversion of the 2-amino group to a 2-carboxamide function can be achieved through several methods, including the hydrolysis of a 2-cyano intermediate (formed via a Sandmeyer reaction) or direct amidation of the corresponding 2-carboxylic acid.[7][8][9][10][11][12] While these subsequent steps are generally high-yielding, they do not typically remove pre-existing isomeric impurities.

dot graph "Synthetic_Pathway_and_Impurity_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Synthetic pathway and the origin of isomeric impurities.

Based on the directing effects of the substituents on the pyridine ring, the most likely positional isomers of this compound are:

  • 5-Bromo-6-nitro-pyridine-2-carboxamide: Arising from nitration at the 6-position.

  • 3-Bromo-5-nitro-pyridine-2-carboxamide: Arising from potential rearrangement or alternative starting material.

Comparative Analysis of Analytical Methods

A multi-pronged analytical approach is essential for the comprehensive assessment of isomeric purity. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) each offer unique advantages in separating and identifying these closely related isomers.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is a powerful technique for the separation of positional isomers.[13][14][15][16][17] The choice of stationary phase and mobile phase composition is critical to achieving baseline resolution.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Methanol
Gradient 30-70% B over 20 min40-80% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Resolution (Target vs. 6-nitro isomer) 1.82.5
Resolution (Target vs. 3-bromo isomer) 1.52.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of isomers.[5][18][19][20][21][22][23][24] The chemical shifts and coupling constants of the pyridine ring protons are highly sensitive to the positions of the substituents.

IsomerPredicted ¹H Chemical Shifts (ppm)Predicted ¹³C Chemical Shifts (ppm)
This compound H4: ~8.8 ppm (d), H6: ~8.6 ppm (d)C2: ~164, C3: ~150, C4: ~135, C5: ~120, C6: ~145
5-Bromo-6-nitropyridine-2-carboxamide H3: ~8.4 ppm (d), H4: ~8.9 ppm (d)C2: ~163, C3: ~125, C4: ~140, C5: ~118, C6: ~155
3-Bromo-5-nitropyridine-2-carboxamide H4: ~9.2 ppm (d), H6: ~9.0 ppm (d)C2: ~162, C3: ~122, C4: ~148, C5: ~145, C6: ~152

Note: These are predicted values and may vary based on the solvent and other experimental conditions. 2D NMR techniques like COSY and HMBC would be required for definitive assignment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile impurities. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint for each isomer.[2][25][26][27]

IsomerKey Fragmentation Ions (m/z)
This compound M+ at 245/247 (Br isotope pattern), loss of NO₂, loss of CONH₂
5-Bromo-6-nitropyridine-2-carboxamide M+ at 245/247, characteristic loss of NO₂ from the 6-position
3-Bromo-5-nitropyridine-2-carboxamide M+ at 245/247, distinct fragmentation pattern due to different substitution

Causality: The position of the nitro group significantly influences the fragmentation pathway. For instance, a nitro group at the 6-position is more prone to certain rearrangements and losses compared to one at the 3-position, leading to distinguishable mass spectra.

Experimental Protocols

HPLC-UV Method for Isomeric Purity

dot graph "HPLC_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for HPLC-UV analysis of isomeric purity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Methanol.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 40% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the isomeric purity.

¹H NMR Spectroscopy for Structural Confirmation
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-32 (adjust as needed for signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate for the expected chemical shift range (~10 ppm).

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and assign them to the corresponding protons based on their chemical shifts and coupling patterns.

    • Compare the obtained spectrum with reference spectra or predicted spectra for the expected isomers.

Purification Strategies to Enhance Isomeric Purity

Should the analysis reveal unacceptable levels of isomeric impurities, purification is necessary. Recrystallization is a highly effective method for purifying solid organic compounds.[28][29][30][31][32] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures.

A solvent screening study should be performed to identify a suitable solvent or solvent mixture. Common solvents for this class of compounds include ethanol, methanol, ethyl acetate, and their mixtures with water or heptane.

Conclusion

Ensuring the isomeric purity of this compound is a critical step in the development of safe and effective pharmaceuticals. A comprehensive analytical strategy employing a combination of HPLC, NMR, and GC-MS provides the necessary tools for the separation, identification, and quantification of potential isomeric impurities. The methodologies and protocols outlined in this guide offer a robust framework for researchers and drug development professionals to confidently assess and control the isomeric purity of this important synthetic intermediate.

References

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office. [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Scielo. [Link]

  • Synthesis method of 2-chromium picolinate.
  • Preparation method of 5-nitro-2-aminopyridine.
  • A kind of preparation method of 2 nitro 5 bromopyridines.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. ACS Publications. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Process for synthesis of picolinamides.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. RSC Publishing. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • 1H and 13C NMR studies of substituted nitropyridines and nitrobenzenes. Sci-Hub. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. SIELC Technologies. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

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  • Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. PubMed. [Link]

  • The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. [Link]

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  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. [Link]

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  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Bromo-3-nitropyridine-2-carboxamide (CAS No. 412035-35-9). As a halogenated nitroaromatic compound, this substance requires meticulous management to ensure personnel safety and environmental compliance. This guide is intended for researchers, laboratory managers, and drug development professionals who handle this or structurally similar compounds. The protocols herein are designed to be self-validating systems, grounded in established safety standards and regulatory requirements.

Hazard Identification and Risk Assessment

The molecule's toxicity is driven by three key features:

  • Pyridine Ring: Pyridine and its derivatives are often classified as hazardous substances requiring specific disposal protocols[1][2]. The U.S. Environmental Protection Agency (EPA) lists pyridine waste as hazardous waste code U196[3].

  • Nitro Group (-NO₂): Nitroaromatic compounds are known for their biological activity and potential toxicity and mutagenicity. Their chemical stability can make them recalcitrant to natural degradation in the environment[4].

  • Bromo- Group (-Br): As a halogenated organic compound, it falls under stringent waste disposal regulations. Halogenated waste streams are typically more expensive and complex to manage than non-halogenated ones[5][6].

Based on these structural alerts and data from similar compounds, the anticipated hazard profile is summarized below.

Hazard ClassificationGHS Hazard StatementRationale and Implication
Acute Toxicity (Oral) H301: Toxic if swallowed[7][8]Accidental ingestion is a significant risk. Strict prohibition of eating, drinking, or smoking in handling areas is mandatory[9].
Acute Toxicity (Dermal) H311/H312: Toxic/Harmful in contact with skin[7][8]The compound can be absorbed through the skin, causing systemic toxicity. Protective gloves and clothing are essential to prevent contact[10][11].
Acute Toxicity (Inhalation) H331/H332: Toxic/Harmful if inhaled[7][8]As a solid, the primary inhalation risk is from dust. All weighing and handling should be done in a ventilated enclosure, like a fume hood, to prevent aerosolization[7][12].
Skin Irritation H315: Causes skin irritation[7][8]Direct contact can cause local inflammation and irritation. Immediate washing is required upon contact[7].
Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation[7][8]The compound poses a severe risk to eyes. Approved safety glasses or goggles are mandatory[13].

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks identified above. The following equipment must be worn at all times when handling this compound, including during disposal preparation.

Body AreaRequired PPESpecification and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards[13]. A face shield should be worn over goggles when there is a risk of splashing[10].
Hands Nitrile GlovesNitrile gloves offer good resistance to pyridine-based compounds[14]. Always double-glove when handling the pure substance or concentrated solutions.
Body Laboratory CoatA long-sleeved lab coat is required to prevent incidental skin contact[14]. Ensure cuffs are snug.
Respiratory NIOSH/EN 149 Approved RespiratorA respirator is necessary if handling the powder outside of a fume hood or if dust formation is unavoidable[7][13]. All respirator use must be part of a formal institutional program[10].

Waste Characterization and Segregation: A Critical Step

Proper segregation is the most important logistical step in hazardous waste management. Failure to segregate properly leads to cross-contamination of waste streams, dramatically increasing disposal costs and regulatory risk. This compound must be disposed of as Halogenated Organic Waste .

Causality: The bromine atom classifies this compound as halogenated. Halogenated wastes cannot be disposed of with non-halogenated organic solvents because they require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrobromic acid) produced during combustion[7]. Mixing these waste streams forces the entire volume to be treated under the more stringent and expensive halogenated protocol[6][15].

The following diagram outlines the decision process for segregating this waste.

WasteSegregation start Waste Generated: This compound substance_form Is the waste the pure solid or a solution? start->substance_form solid_waste Containerize in a dedicated, properly labeled container for: 'Solid Halogenated Organic Waste' substance_form->solid_waste Solid solvent_check Is the solvent halogenated (e.g., DCM, Chloroform)? substance_form->solvent_check Solution non_hal_solvent Containerize in a dedicated, properly labeled container for: 'Liquid Halogenated Organic Waste' (Solute dictates classification) solvent_check->non_hal_solvent No hal_solvent Containerize in a dedicated, properly labeled container for: 'Liquid Halogenated Organic Waste' solvent_check->hal_solvent Yes

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial for safety and compliance. This process begins at the point of waste generation and ends with collection by a certified professional.

Experimental Protocol: Waste Handling and Disposal

  • Initial Containment:

    • Collect all waste (pure compound, contaminated consumables like weigh paper or gloves) in a designated, compatible container. The container must be made of a material that does not react with the chemical and must have a secure, tight-fitting lid[15].

    • Do not mix this waste with any other chemical waste streams[7]. Keep original containers for disposal whenever possible[7].

  • Hazardous Waste Labeling:

    • As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department[6].

    • The label must include:

      • The full chemical name: "this compound".

      • The specific hazard characteristics: "Toxic", "Irritant"[6].

      • The date of accumulation start.

      • The name of the principal investigator or generator.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[6].

    • The SAA must be under the control of the laboratory operator, at or near the point of generation.

    • The container must be kept in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks[6].

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[13][16].

  • Final Disposal - Professional Collection:

    • Crucial Directive: Under no circumstances should this chemical be disposed of down the drain or in regular trash[15][17]. This is illegal and environmentally hazardous.

    • The only acceptable method of disposal is to arrange for pickup by a licensed hazardous waste disposal company[7][8]. Contact your institution's EH&S department to schedule a collection.

    • The disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to manage hazardous combustion products[2][7].

The overall workflow is illustrated in the diagram below.

DisposalWorkflow A 1. Waste Generation (Lab Bench) B 2. Contain & Label (Designated Waste Container) A->B C 3. Store in SAA (Secondary Containment) B->C D 4. Request Pickup (Contact EH&S) C->D E 5. Professional Transport (Licensed Hauler) D->E F 6. Final Disposition (Incineration at TSDF) E->F

Caption: Standard operating procedure for hazardous waste disposal workflow.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses. All personnel must be familiar with these procedures before handling the compound.

Spill Cleanup Protocol (Solid Compound):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Cleanup: Do not create dust. Gently sweep or shovel the spilled solid into a designated waste container for disposal[7]. Avoid dry sweeping. If necessary, lightly moisten the material with an appropriate solvent to prevent it from becoming airborne.

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste[18].

Exposure RouteImmediate First Aid Action
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[7].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[7].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. Call a poison control center immediately[7].

By implementing these scientifically-grounded and regulation-aligned procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine, 4-Nitro, 1-Oxide. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Penta chemicals. (2023). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Post Apple Scientific. (2023). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridine - EPA OSC Response. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Wyoming. (n.d.). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal SOP. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 5-Bromo-3-nitropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 5-Bromo-3-nitropyridine-2-carboxamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity. The protocols outlined below are designed to be a self-validating system for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Approach

  • Pyridine Derivatives : Pyridine and its derivatives are often volatile and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[3][4]

  • Nitro Compounds : Aromatic nitro compounds can be toxic and may lead to conditions like methemoglobinemia, which impairs the oxygen-carrying capacity of blood.[5]

  • Brominated Organics : Organobromine compounds require careful handling and specific disposal routes to prevent environmental contamination.[6]

  • Carboxamides : This functional group is generally stable, but the overall reactivity is dictated by the other substituents on the pyridine ring.

Given this composite profile, this compound should be treated as a hazardous substance with potential for toxicity upon ingestion, inhalation, or skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The following table details the required equipment and the reasoning for its selection.

Protection TypeSpecificationsRationale
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A face shield is required when there is a splash hazard.[5]Protects against splashes and potential dust particles. The pyridine moiety suggests potential for severe eye irritation.[2]
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) for incidental contact.[5] For prolonged handling, consider butyl rubber gloves. Always inspect gloves for integrity before use.[5] Lab Coat: A clean, fully-buttoned, flame-retardant lab coat is mandatory.[2]Nitrile gloves offer broad protection for short-term use.[7] Pyridine derivatives can be aggressive towards certain materials, necessitating careful glove selection for extended tasks. A lab coat protects against skin contact.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[3][5]Prevents inhalation of fine particles of the compound, which is a primary route of exposure for solid chemicals.[8]

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step workflow for the safe handling of this compound.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks within a well-ventilated area.

  • Labeling : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][9] The storage location should be a designated, locked cabinet.

Weighing and Solution Preparation

Causality: These steps are performed within a certified chemical fume hood to minimize inhalation exposure, which is a primary risk when handling powdered chemicals.[5]

  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Don personal protective equipment as outlined in the table above.

  • Weighing : To prevent dust formation, handle the solid material with care.[5] Use a spatula to transfer the desired amount to a tared weighing vessel.

  • Spill Prevention : Place the weighing vessel on a disposable mat to contain any minor spills.

  • Solution Preparation : Slowly add the weighed compound to the chosen solvent in a suitable flask or beaker. Cap the container securely before mixing or sonicating.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage PPE Don PPE Storage->PPE Weighing Weighing in Fume Hood PPE->Weighing Experiment Conduct Experiment Weighing->Experiment Decontamination Decontaminate Glassware Experiment->Decontamination Waste_Collection Segregate & Collect Waste Decontamination->Waste_Collection Waste_Labeling Label Hazardous Waste Waste_Collection->Waste_Labeling Disposal Arrange Professional Disposal Waste_Labeling->Disposal

Caption: Workflow for the safe handling of this compound.

Emergency Protocols: Plan for the Unexpected

Spill Management
  • Small Spill : If a small amount is spilled within a chemical fume hood, absorb it with an inert, dry material like sand or vermiculite.[10] Place the material in a sealed, labeled container for hazardous waste disposal.[9]

  • Large Spill : If a significant amount is spilled, especially outside of a fume hood, evacuate the area immediately and secure it.[9] Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[9] Do not attempt to clean it up without appropriate training and respiratory protection.[11]

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9][12] Seek immediate medical attention.[12]

  • Skin Contact : Wash the affected skin area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10][12] Seek medical attention if irritation persists.[13]

  • Inhalation : Move the individual to fresh air immediately.[9][12] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water if the person is conscious.[2][12] Seek immediate medical attention.[8][9]

Disposal Plan: Environmental Responsibility

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect unused or expired this compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.[5]

    • Liquid Waste : Collect solutions containing the compound and any contaminated solvents in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[10]

  • Disposal Route : All waste containing this compound must be disposed of as hazardous waste. This typically involves incineration at a licensed hazardous waste facility equipped to handle brominated organic compounds to prevent the release of harmful by-products.[6] Arrange for pickup through your institution's certified hazardous waste disposal contractor.[2]

References

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01) [Link]

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025-08-04) [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12) [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025-03-18) [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. (1983-12) [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). (2025-09-12) [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.